Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDROODMZKCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384570 | |
| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103790-37-0 | |
| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Building Block
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene core linked to a nitrophenoxy moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The electron-withdrawing nature of the nitro group and the inherent reactivity of the thiophene ring make this molecule a valuable intermediate for further chemical transformations. This guide provides a comprehensive overview of a robust and scientifically sound protocol for the synthesis of this compound, delving into the underlying chemical principles and offering practical, field-proven insights.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule hinges on the formation of a diaryl ether bond. A logical retrosynthetic disconnection points to two key precursors: Methyl 3-hydroxythiophene-2-carboxylate and an activated 4-nitrophenyl electrophile. This strategy is realized through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of C-O bonds between aryl and hydroxyl groups.
Caption: Retrosynthetic analysis of the target molecule.
The synthesis, therefore, is a two-stage process: first, the preparation of the crucial Methyl 3-hydroxythiophene-2-carboxylate intermediate, followed by the copper-catalyzed coupling reaction.
Part 1: Synthesis of the Key Intermediate: Methyl 3-hydroxythiophene-2-carboxylate
The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is achieved through a well-established cyclization reaction involving methyl thioglycolate and methyl 2-chloroacrylate.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Michael addition of the thiolate, generated from methyl thioglycolate, to the electron-deficient double bond of methyl 2-chloroacrylate. This is followed by an intramolecular Dieckmann-type condensation, leading to the formation of the thiophene ring. Subsequent tautomerization of the resulting enol affords the desired 3-hydroxythiophene product.
Caption: Workflow for the synthesis of the key intermediate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl thioglycolate | 106.14 | 10.6 g | 100 |
| Methyl 2-chloroacrylate | 120.54 | 12.05 g | 100 |
| Sodium Methoxide (30% in Methanol) | 54.02 | 18.0 g | 100 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of methyl thioglycolate (10.6 g, 100 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere at 0 °C, sodium methoxide (18.0 g of a 30% solution in methanol, 100 mmol) is added dropwise.
-
The resulting solution is stirred at 0 °C for 30 minutes.
-
A solution of methyl 2-chloroacrylate (12.05 g, 100 mmol) in anhydrous methanol (20 mL) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is approximately 7.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-hydroxythiophene-2-carboxylate as a pale yellow solid.
Part 2: The Core Transformation: Ullmann Condensation for Aryl Ether Synthesis
The final step in the synthesis is the copper-catalyzed Ullmann condensation of Methyl 3-hydroxythiophene-2-carboxylate with a suitable 4-nitrophenylating agent, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The higher reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution often makes 1-fluoro-4-nitrobenzene the preferred reagent.
Mechanism of the Ullmann Condensation
The Ullmann condensation is a complex reaction, and its mechanism is still a subject of some debate. However, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Alkoxide: The base deprotonates the hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate, which then reacts with a copper(I) salt to form a copper(I) thiophene-alkoxide intermediate.
-
Oxidative Addition: The aryl halide (1-fluoro-4-nitrobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-O bond of the final product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Caption: Catalytic cycle of the Ullmann condensation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-hydroxythiophene-2-carboxylate | 158.17 | 1.58 g | 10 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10 |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 20 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser are added Methyl 3-hydroxythiophene-2-carboxylate (1.58 g, 10 mmol), 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous N,N-dimethylformamide (DMF, 20 mL) is added via syringe.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | Yellow to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.5 (d, 1H, Thiophene-H), ~7.1 (d, 2H, Ar-H), ~7.0 (d, 1H, Thiophene-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~160 (Ar-C-O), ~145 (Ar-C-NO₂), ~140 (Thiophene-C-O), ~126 (Ar-CH), ~125 (Thiophene-CH), ~118 (Ar-CH), ~115 (Thiophene-CH), ~110 (Thiophene-C-CO₂Me), ~52 (OCH₃) |
| IR (KBr, cm⁻¹) | ν: ~3100 (Ar-H), ~2950 (C-H), ~1720 (C=O), ~1590, 1490 (Ar C=C), ~1520, 1340 (NO₂), ~1250 (Ar-O-C) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₉NO₅S, 280.02; found, to be determined. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, can be readily confirmed by standard analytical techniques before proceeding to the final step. The Ullmann condensation, while requiring careful execution, is a well-established reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure complete consumption of the starting materials. The final product's identity and purity must be rigorously confirmed by the comprehensive characterization methods outlined above. Any significant deviation from the expected analytical data would necessitate further purification or a re-evaluation of the synthetic procedure.
Conclusion: A Reliable Pathway to a Versatile Intermediate
This in-depth technical guide provides a robust and well-documented protocol for the synthesis of this compound. By detailing the synthesis of the key intermediate and the final copper-catalyzed coupling reaction, this guide offers researchers a reliable pathway to access this valuable heterocyclic building block. The emphasis on mechanistic understanding and detailed experimental procedures, coupled with comprehensive characterization, ensures the reproducibility and scientific integrity of the synthesis. This molecule's potential for further elaboration makes it a valuable asset in the pursuit of new discoveries in drug development and materials science.
References
-
Huddleston, P. R., & Barker, J. M. (1979). A convenient synthesis of methyl 3-hydroxythiophene-2-carboxylate. Synthetic Communications, 9(8), 731-734. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
An In-depth Technical Guide to Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive modeling for its physicochemical properties and spectroscopic data, alongside established synthetic methodologies for its preparation. The underlying chemical principles and rationale for the proposed experimental protocols are discussed in detail to provide a thorough understanding for researchers in drug discovery and organic synthesis.
Introduction
This compound is a novel organic compound that incorporates a thiophene carboxylate scaffold linked to a nitrophenyl group via an ether linkage. The thiophene ring is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a nitrophenoxy substituent can significantly influence the molecule's electronic properties, reactivity, and potential as a bioactive agent. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.
Chemical Structure and IUPAC Information
-
IUPAC Name: this compound
-
CAS Number: 103790-37-0
-
Molecular Formula: C₁₂H₉NO₅S
-
Molecular Weight: 279.27 g/mol
Caption: Proposed synthesis of this compound.
4.1. Starting Materials and Reagents
-
Methyl 3-hydroxythiophene-2-carboxylate [1][2]* 4-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
4.2. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aryl Halide: Add 4-Fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
4.3. Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the hydroxyl group of the thiophene ester, forming the more nucleophilic phenoxide.
-
Choice of Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Choice of Aryl Halide: 4-Fluoronitrobenzene is a suitable substrate for SNAr because the fluorine atom is a good leaving group, and the para-nitro group strongly activates the aromatic ring towards nucleophilic attack.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions involving atmospheric moisture and oxygen.
Predicted Spectroscopic Data
The following spectroscopic data have been predicted using online tools and knowledge of characteristic spectral features for the functional groups present in the molecule. [3][4][5][6][7][8][9][10][11][12] 5.1. ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 - 8.20 | d | 2H | Ar-H (ortho to -NO₂) |
| 7.55 | d | 1H | Thiophene-H |
| 7.10 - 7.05 | d | 2H | Ar-H (meta to -NO₂) |
| 6.90 | d | 1H | Thiophene-H |
| 3.90 | s | 3H | -OCH₃ |
5.2. ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C=O (ester) |
| 162.0 | Ar-C-O |
| 155.0 | Thiophene-C-O |
| 142.0 | Ar-C-NO₂ |
| 128.0 | Thiophene-C |
| 126.0 | Ar-CH |
| 124.0 | Thiophene-CH |
| 118.0 | Ar-CH |
| 115.0 | Thiophene-C |
| 52.5 | -OCH₃ |
5.3. Infrared (IR) Spectroscopy (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | m | C-H stretch (aromatic) |
| 2950 | w | C-H stretch (aliphatic) |
| 1720 | s | C=O stretch (ester) |
| 1590, 1490 | s | C=C stretch (aromatic) |
| 1520, 1345 | s | N-O stretch (nitro group) |
| 1250 | s | C-O stretch (aryl ether) |
| 1100 | m | C-O stretch (ester) |
5.4. Mass Spectrometry (EI)
-
Predicted Molecular Ion (M⁺): m/z = 279
-
Predicted Major Fragments:
-
m/z = 248 ([M - OCH₃]⁺)
-
m/z = 220 ([M - COOCH₃]⁺)
-
m/z = 156 (Thiophene carboxylate fragment)
-
m/z = 123 (Nitrophenoxy fragment)
-
Potential Applications in Drug Development
While specific biological activities for this compound have not been reported, its structural motifs suggest several potential areas of interest for drug discovery:
-
Antimicrobial Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The nitro group can also contribute to antimicrobial effects.
-
Enzyme Inhibitors: The molecule's structure could be a scaffold for the design of inhibitors for various enzymes, where the substituted thiophene ring can interact with the active site.
-
Signaling Pathway Modulation: The electronic nature of the compound suggests it could interact with components of cellular signaling pathways.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, a compound with potential applications in medicinal chemistry. While experimental data is currently limited, the predicted physicochemical properties, a plausible synthetic route, and predicted spectroscopic data presented herein offer a robust starting point for researchers. The detailed protocols and the rationale behind them are intended to facilitate the synthesis and further investigation of this and related molecules.
References
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
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ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. [Link]
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PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
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ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]
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Oxford Protein Informatics Group. (2016, September 26). Physical-chemical property predictors as command line tools. Retrieved from [Link]
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EPFL. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link]
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Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]
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Magné, V., Garnier, T., Danel, M., Pale, P., & Chassaing, S. (2015). CuI-USY as a Ligand-Free and Recyclable Catalytic System for the Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 17(18), 4494–4497. [Link]
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Assignment Point. (n.d.). Physical and Chemical properties of aromatic nitro compounds. Retrieved from [Link]
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ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
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Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
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Zhuravlev, F. A., & Sosnovskikh, V. Y. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2640–2648. [Link]
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IR Spectra Predicting Tools - YouTube. (2023, December 9). Retrieved from [Link]
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Embibe. (n.d.). Nitro Compounds: Types, Synthesis, Properties and Uses. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophene-2-carboxylates 4 a–k. Retrieved from [Link]
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¹H and ¹³C NMR spectral data of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a molecule incorporating a disubstituted thiophene core linked to a nitro-activated phenoxy moiety, its precise structural verification is paramount for its application in medicinal chemistry and materials science. This document outlines the foundational principles for spectral acquisition, offers a detailed, predictive interpretation of the chemical shifts, multiplicities, and coupling constants, and explains the underlying electronic effects of the functional groups. The guide is structured to serve as a practical reference for researchers, ensuring confident structural elucidation and quality control.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a thiophene ring, a key scaffold in numerous pharmaceutical agents.[1][2] The substitution pattern—a methyl ester at the C2 position and a 4-nitrophenoxy group at the C3 position—creates a unique electronic and steric environment. The 4-nitrophenoxy group is a common pharmacophore and a reactive handle for further synthetic transformations, while the thiophene ester serves as a versatile building block.[3]
Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. NMR spectroscopy stands as the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.[4] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles, to facilitate the unambiguous identification of this specific molecule.
Below is the chemical structure and a numbering scheme used for the subsequent spectral assignments.
Caption: Structure of this compound.
Experimental Protocols for High-Fidelity NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a robust, self-validating system for the analysis of small organic molecules like the topic compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. Other solvents like DMSO-d₆ may be used if solubility is an issue, but this will alter chemical shifts.[5][6]
-
Concentration : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Filtration : Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.
Spectrometer Configuration and Data Acquisition
A standard workflow for NMR data acquisition is depicted below. This process ensures the magnetic field is optimized and the correct parameters are set for both proton and carbon experiments.[1][2]
Caption: Standard workflow for NMR data acquisition and analysis.
¹H NMR Acquisition Parameters:
-
Pulse Sequence : Standard single-pulse (zg30).
-
Spectral Width : ~12-15 ppm, centered around 6 ppm.
-
Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 2-5 seconds to allow for full proton relaxation.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Spectral Width : ~200-220 ppm.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[2]
Analysis and Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[7][8]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 (Thiophene) | ~7.6 - 7.8 | Doublet (d) | JH4-H5 ≈ 5-6 | 1H |
| H4 (Thiophene) | ~7.2 - 7.4 | Doublet (d) | JH4-H5 ≈ 5-6 | 1H |
| H3'/H5' (Phenoxy) | ~8.2 - 8.4 | Doublet (d) | JH2'H3' ≈ 8-9 | 2H |
| H2'/H6' (Phenoxy) | ~7.1 - 7.3 | Doublet (d) | JH2'H3' ≈ 8-9 | 2H |
| -OCH₃ (Methyl Ester) | ~3.8 - 3.9 | Singlet (s) | - | 3H |
Rationale and Interpretation
-
Thiophene Protons (H4, H5) : The two protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other (J ≈ 5-6 Hz, a typical value for vicinal coupling in thiophenes).[9] H5 is predicted to be downfield of H4. This is because H5 is adjacent to the sulfur atom and influenced by the electron-withdrawing ester group at C2, while H4 is adjacent to the electron-donating (by resonance) phenoxy group at C3.
-
Phenoxy Protons (H2'/H6' and H3'/H5') : The protons on the 4-nitrophenoxy ring form a classic AA'BB' system, which often appears as two distinct doublets for simplicity.
-
The protons ortho to the strongly electron-withdrawing nitro group (H3'/H5') will be significantly deshielded and appear far downfield, typically above 8.0 ppm.[10]
-
The protons ortho to the ether linkage (H2'/H6') will be more shielded and appear further upfield, with a typical coupling constant of J ≈ 8-9 Hz to their neighbors.
-
-
Methyl Ester Protons (-OCH₃) : The three protons of the methyl ester group are chemically equivalent and have no neighboring protons, thus they will appear as a sharp singlet. Their chemical shift around 3.8-3.9 ppm is characteristic for methyl esters.[11]
Analysis and Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.[12]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~162 - 165 | Typical range for an α,β-unsaturated ester carbonyl. |
| C4' (Phenoxy) | ~147 - 150 | Aromatic carbon directly attached to the electron-withdrawing NO₂ group. |
| C1' (Phenoxy) | ~158 - 162 | Aromatic carbon attached to the ether oxygen, significantly downfield. |
| C3 (Thiophene) | ~145 - 150 | Thiophene carbon attached to the ether oxygen. |
| C2 (Thiophene) | ~125 - 130 | Thiophene carbon attached to the ester group. |
| C5 (Thiophene) | ~130 - 135 | Unsubstituted α-carbon in a substituted thiophene. |
| C4 (Thiophene) | ~115 - 120 | Unsubstituted β-carbon, shielded by the adjacent phenoxy group. |
| C3'/C5' (Phenoxy) | ~125 - 128 | Aromatic carbons ortho to the nitro group. |
| C2'/C6' (Phenoxy) | ~118 - 122 | Aromatic carbons ortho to the ether oxygen. |
| -OCH₃ (Methyl Ester) | ~52 - 54 | Characteristic shift for a methyl ester carbon.[11] |
Rationale and Interpretation
-
Carbonyl and sp² Carbons : The ester carbonyl carbon (C=O) is expected at the lowest field (furthest downfield) due to the strong deshielding effect of the double-bonded oxygen. The remaining sp² carbons of the thiophene and benzene rings appear in the typical aromatic region (δ 110-165 ppm).
-
Quaternary Carbons : Carbons attached to heteroatoms (O, S) or electron-withdrawing groups are shifted significantly downfield. C1' and C3, both attached to the ether oxygen, will be among the most downfield of the ring carbons. C4', attached to the nitro group, will also be strongly deshielded.
-
Thiophene Carbons : The chemical shifts of the thiophene carbons are influenced by the substituents. C3 will be the most downfield due to the directly attached oxygen. The relative positions of C2, C4, and C5 are determined by the combined electronic effects of the ester and phenoxy groups.[1][13]
-
Methyl Carbon : The sp³-hybridized methyl carbon of the ester group will appear at the highest field (furthest upfield), consistent with its aliphatic nature.[11]
Conclusion
The structural confirmation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features to look for are:
-
In ¹H NMR : Two doublets for the thiophene protons, a characteristic AA'BB' pattern for the 4-nitrophenoxy group with one doublet significantly downfield (>8.0 ppm), and a singlet around 3.8 ppm for the methyl ester.
-
In ¹³C NMR : The presence of a carbonyl signal (~162 ppm), ten distinct sp² carbon signals in the aromatic region, and a single upfield sp³ signal (~52 ppm) for the methyl group.
This guide provides the foundational data and interpretive logic necessary for researchers to verify the identity and purity of this compound, ensuring the integrity of subsequent scientific investigations.
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Gronowitz, S., et al. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Retrieved from [Link]
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Briel, D., et al. (1999). 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake. Journal of Medicinal Chemistry, 42(10), 1849-54. Retrieved from [Link]
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Mass spectrometry analysis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Authored by a Senior Application Scientist
Introduction
This compound is a compound of increasing interest within pharmaceutical development and organic synthesis. Its molecular architecture, featuring a thiophene core, a nitrophenoxy moiety, and a methyl ester group, presents a unique analytical challenge. Mass spectrometry (MS) stands as the definitive technique for the structural elucidation and quantification of this and similar molecules. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to elaborate on the underlying principles and causalities that inform expert analytical choices.
Section 1: Physicochemical Properties and Their Mass Spectrometric Implications
Understanding the inherent chemical properties of this compound is fundamental to developing a robust MS-based analytical method. The molecule's behavior during ionization and fragmentation is dictated by its structure.
| Property | Value | Implication for MS Analysis |
| Chemical Formula | C₁₂H₉NO₅S | Defines the elemental composition for accurate mass calculations. |
| Average Molecular Weight | 279.27 g/mol | Approximate mass used for low-resolution MS. |
| Monoisotopic Mass | 279.0201 Da | The exact mass of the most abundant isotopic species, critical for high-resolution mass spectrometry (HRMS) identification. |
| Key Functional Groups | Thiophene Ring, Ether Linkage, Nitro Group, Methyl Ester | These sites govern the molecule's polarity, ionization efficiency, and fragmentation pathways. The nitro group and ester are electron-withdrawing, while the ether oxygen and thiophene sulfur are potential sites for protonation. |
Section 2: Ionization Technique Selection: The Rationale
The choice of ionization technique is the most critical parameter in MS analysis, as it must generate gas-phase ions from the analyte with maximum efficiency and minimal unwanted degradation. For a molecule like this compound, two primary techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Expert Recommendation: Electrospray Ionization (ESI)
ESI is the preferred method for this analysis. As a "soft" ionization technique, it excels at ionizing moderately polar, thermally labile small molecules, minimizing in-source fragmentation and preserving the crucial molecular ion.[1][2]
-
Causality : The presence of heteroatoms (oxygen and sulfur) provides sites for protonation ([M+H]⁺) in positive ion mode or deprotonation in negative ion mode. ESI is highly compatible with liquid chromatography (LC), making it ideal for LC-MS workflows that are standard for purity assessment and quantification in complex matrices.[3]
-
Ionization Mode :
-
Positive Ion Mode (+ESI) : This is the primary recommendation. Protonation is likely to occur on the thiophene sulfur or the ether oxygen, leading to a strong signal for the pseudomolecular ion [M+H]⁺ at m/z 280.0279.
-
Negative Ion Mode (-ESI) : This is a viable alternative. The electron-withdrawing nature of the nitro group can facilitate the formation of a molecular anion [M]⁻ or adducts.
-
Section 3: The Analytical Workflow: From Sample to Spectrum
A successful analysis relies on a meticulously planned and executed workflow. Each step is designed to ensure data integrity and reproducibility.
A [label="Step 1: Sample Preparation\n(Dissolution & Dilution)"]; B [label="Step 2: LC Separation\n(Reversed-Phase HPLC)"]; C [label="Step 3: Ionization\n(Electrospray - ESI)"]; D [label="Step 4: Mass Analysis (MS1)\n(High-Resolution Full Scan)"]; E [label="Step 5: Precursor Ion Selection"]; F [label="Step 6: Fragmentation (MS/MS)\n(Collision-Induced Dissociation)"]; G [label="Step 7: Fragment Ion Analysis"]; H [label="Step 8: Data Interpretation\n(Structure Confirmation & Quantification)"];
A -> B [label="Inject into LC"]; B -> C [label="Elute to MS"]; C -> D [label="Generate Ions"]; D -> E [label="Isolate [M+H]⁺"]; E -> F [label="Induce Collisions"]; F -> G [label="Detect Fragments"]; G -> H [label="Process Spectrum"]; }
Caption: A logical workflow for the LC-MS/MS analysis of the target compound.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is designed for a pure standard or a relatively clean sample matrix. For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[4][5][6]
-
Stock Solution Preparation : Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Working Solution Preparation : Perform a serial dilution of the stock solution using a 50:50 mixture of Acetonitrile:Water. A final concentration in the range of 1-10 µg/mL is typically a good starting point for direct infusion or LC-MS analysis.[7]
-
Filtration (Optional but Recommended) : If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.[7]
-
Blank Preparation : Prepare a blank sample using the same solvent as the working solution. This is crucial for identifying background noise and carryover.[7]
Protocol 2: Recommended LC-MS/MS Parameters
The following parameters provide a robust starting point for method development on a standard high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) system.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The nonpolar C18 stationary phase is ideal for retaining this moderately hydrophobic molecule, providing good separation from solvent fronts and potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation in positive ESI mode, enhancing the [M+H]⁺ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency, and it is compatible with ESI. |
| LC Gradient | Start at 5% B, ramp to 95% B over 5-10 min, hold, re-equilibrate | A gradient elution ensures the compound elutes as a sharp, symmetrical peak, improving sensitivity and resolution. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography without excessive backpressure. |
| Ionization Mode | Positive Electrospray (ESI+) | As discussed, this mode is expected to yield the most sensitive and stable protonated molecular ion. |
| MS Scan Mode | Full Scan (MS1) & Tandem MS (MS/MS) | An initial full scan identifies the [M+H]⁺ precursor ion. A subsequent data-dependent MS/MS experiment fragments this precursor to generate a structural fingerprint. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | Stepped (e.g., 10, 20, 40 eV) | Using a range of collision energies ensures the generation of a rich fragmentation spectrum, capturing both low-energy (major fragments) and high-energy (smaller fragments) dissociation pathways. |
Section 4: Fragmentation Analysis and Structural Elucidation
The MS/MS spectrum provides a unique structural fingerprint of the molecule. Based on established fragmentation rules for nitroaromatics, esters, and ethers, we can predict the fragmentation pattern of this compound.[8][9][10] The high charge-stabilizing ability of aromatic systems often results in the presence of a clear molecular ion.[8]
Predicted Fragmentation Pathway
Upon collision-induced dissociation (CID) of the precursor ion [M+H]⁺ (m/z 280.0), several key fragmentation routes are anticipated. The most labile bonds are typically the ether C-O bond and the ester C-O bond.
// Node styles Precursor [label="[M+H]⁺\nm/z 280.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Fragment A\nm/z 249.0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="Fragment B\nm/z 141.0", fillcolor="#FBBC05", fontcolor="#202124"]; Frag3 [label="Fragment C\nm/z 139.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag4 [label="Fragment D\nm/z 111.0", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges with labels for neutral loss Precursor -> Frag1 [label="-OCH₃ (31 Da)"]; Precursor -> Frag2 [label="- C₇H₄NO₃ (150 Da)"]; Precursor -> Frag3 [label="- C₅H₄O₂S (140 Da)"]; Frag2 -> Frag4 [label="- CO (28 Da)"]; }
Caption: Key fragmentation routes for the protonated parent molecule.
Interpretation of Key Fragment Ions
The table below summarizes the expected high-resolution masses of the major fragments, which serve as diagnostic markers for the compound's identity.
| Ion | Predicted m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Structural Rationale |
| [M+H]⁺ | 280.0279 | [C₁₂H₁₀NO₅S]⁺ | - | Protonated parent molecule. |
| Fragment A | 249.0174 | [C₁₁H₇NO₅S]⁺ | •OCH₃ (31.0184 Da) | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[10] |
| Fragment B | 141.0010 | [C₅H₂O₂S]⁺ | C₇H₈NO₃ | Cleavage of the ether bond, with charge retention on the thiophene portion. |
| Fragment C | 139.0242 | [C₆H₄NO₃]⁺ | C₆H₅O₂S | Cleavage of the ether bond, with charge retention on the nitrophenoxy portion. |
| Fragment D | 111.0091 | [C₄H₄OS]⁺ | CO (27.9949 Da) | Subsequent loss of carbon monoxide from Fragment B, characteristic of carboxyl-containing fragments.[11] |
Section 5: Trustworthiness and System Validation
To ensure the trustworthiness of the analytical results, the methodology must be self-validating.
-
Mass Accuracy : Calibrate the mass spectrometer before analysis. For high-resolution instruments (e.g., Q-TOF, Orbitrap), the measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical calculated mass.
-
Isotopic Pattern : The observed isotopic pattern for the molecular ion should match the theoretical pattern calculated from its elemental formula (C₁₂H₉NO₅S). The presence of sulfur gives a characteristic A+2 peak ([³⁴S]) that is approximately 4.5% of the A peak ([³²S]).
-
Blanks and Carryover : Injecting a solvent blank after a high-concentration sample is essential to check for carryover, ensuring that subsequent analyses are not contaminated.[7]
Conclusion
The mass spectrometric analysis of this compound is a nuanced process that relies on a systematic approach grounded in the fundamentals of chemistry and instrumentation. By leveraging a soft ionization technique like ESI, coupled with high-resolution tandem mass spectrometry, one can achieve unambiguous identification and structural characterization. The predictive fragmentation framework detailed in this guide, combined with rigorous experimental protocols, provides a reliable and robust strategy for researchers in pharmaceutical and chemical analysis, ensuring data of the highest scientific integrity.
References
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- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Preparing Samples for LC-MS/MS Analysis.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- Mass Spectrometry of Nitro and Nitroso Compounds.
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- Ioniz
- Ioniz
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry: Fragment
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Introduction: Deciphering Molecular Architecture through Vibrational Spectroscopy
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a multifaceted organic molecule, presenting a rich landscape for spectroscopic investigation. Its structure integrates a thiophene core, a versatile heterocyclic scaffold prevalent in medicinal chemistry, with a nitrophenoxy substituent and a methyl ester group.[1][2] This unique combination of functional groups makes infrared (IR) spectroscopy an indispensable tool for its structural elucidation and quality control. IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" that is exquisitely sensitive to its constituent functional groups and their chemical environment. This guide offers a comprehensive analysis of the infrared spectrum of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectral features with confidence. We will dissect the molecule into its core functional components, predict their characteristic vibrational frequencies, and outline a robust experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Functional Group Analysis
To comprehend the infrared spectrum of this compound, a systematic examination of its individual functional groups is paramount. The molecule's structure dictates the specific vibrational modes—stretching, bending, and rocking—that are IR-active.
Caption: Key functional groups of this compound.
Predicted Infrared Absorption Profile
The infrared spectrum of this molecule will be a superposition of the absorption bands corresponding to each of its functional moieties. The following sections detail the expected vibrational frequencies and their assignments.
The Aromatic Nitro (NO₂) Group: A Tale of Two Intense Bands
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong and characteristic stretching vibrations.[3][4] These arise from the asymmetric and symmetric stretching of the N-O bonds.
-
Asymmetric NO₂ Stretch: A very strong absorption is anticipated in the range of 1550-1475 cm⁻¹ .[5] For aromatic nitro compounds, this band is typically found between 1550 and 1500 cm⁻¹.[4] The high intensity of this peak is a direct consequence of the large change in dipole moment during the vibration of the highly polar N-O bonds.[4]
-
Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, is expected between 1360-1290 cm⁻¹ .[5] In aromatic nitro compounds, this peak generally appears from 1390 cm⁻¹ to 1330 cm⁻¹.[4] The presence of this pair of intense "eye teeth" in the spectrum is a strong diagnostic indicator for the nitro group.[4]
-
Other Vibrations: A medium intensity scissoring vibration may also be observed in the 890-835 cm⁻¹ region.[4]
The Methyl Ester (-COOCH₃) Functionality
The methyl ester group contributes several distinct and diagnostically useful absorption bands.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl stretch. For a saturated ester, this typically appears around 1735 cm⁻¹.[6] The conjugation with the thiophene ring may slightly lower this frequency to the 1730-1715 cm⁻¹ range.[7]
-
C-O Stretches: Esters exhibit two distinct C-O stretching vibrations.[8] These appear as two or more bands in the region of 1300-1000 cm⁻¹ .[7] One of these bands, often associated with the C-O bond adjacent to the carbonyl group, is typically strong and found between 1300-1200 cm⁻¹. The other, related to the O-CH₃ bond, appears in the 1150-1000 cm⁻¹ region.
The Thiophene Ring System
The substituted thiophene ring will give rise to a series of characteristic absorptions.
-
C-H Stretching: A weak band around 3100 cm⁻¹ can be attributed to the aromatic C-H stretching vibrations of the thiophene ring.[9]
-
Ring Stretching (C=C and C-C): Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations in the 1650-1430 cm⁻¹ region.[10] For 2-substituted thiophenes, bands can be observed around 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[11]
-
C-H In-plane and Out-of-plane Bending: C-H in-plane bending vibrations for thiophene derivatives appear in the 1283-909 cm⁻¹ range, while out-of-plane bending occurs between 832-710 cm⁻¹.[11]
-
C-S Stretching: The C-S stretching modes are typically weaker and can be found in the 710-687 cm⁻¹ region.[11]
The Aryl Ether (-O-) Linkage
The phenoxy group introduces characteristic C-O-C stretching vibrations.
-
Asymmetric C-O-C Stretch: Aryl alkyl ethers display a strong, prominent band for the asymmetric C-O-C stretch in the 1300-1200 cm⁻¹ region.[12] For anisole (methyl phenyl ether), this appears around 1250 cm⁻¹.[13][14]
-
Symmetric C-O-C Stretch: A second, often weaker, band corresponding to the symmetric stretch is expected around 1050-1010 cm⁻¹ .[12]
Summary of Predicted IR Absorptions
The following table consolidates the expected key infrared absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100 | Weak | C-H Stretch | Thiophene Ring |
| 1730-1715 | Strong | C=O Stretch | Methyl Ester |
| 1650-1430 | Medium-Weak | C=C and C-C Ring Stretching | Thiophene & Phenyl Rings |
| 1550-1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1360-1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether & Ester |
| 1150-1000 | Medium-Strong | Symmetric C-O-C Stretch | Aryl Ether & Ester |
| 890-835 | Medium | NO₂ Scissoring | Nitro Group |
| 832-710 | Medium | C-H Out-of-plane Bending | Thiophene Ring |
| 710-687 | Weak | C-S Stretch | Thiophene Ring |
Experimental Protocol: Acquiring a High-Fidelity Infrared Spectrum
The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound.
Sample Preparation (Attenuated Total Reflectance - ATR)
ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.
-
Step 1.1: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR accessory. This is a critical step to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Step 1.2: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Step 1.3: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Step 1.4: The pressure should be sufficient to maximize the signal without damaging the crystal. Most modern instruments have a pressure indicator.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Instrument Parameters and Data Acquisition
-
Step 2.1: Set the spectral range to 4000-400 cm⁻¹.
-
Step 2.2: Select a resolution of 4 cm⁻¹. This is sufficient for most routine structural characterizations.
-
Step 2.3: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Step 2.4: Acquire the sample spectrum.
-
Step 2.5: The resulting spectrum should be automatically ratioed against the previously collected background spectrum, yielding the absorbance spectrum of the sample.
Data Processing and Validation
-
Step 3.1: Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance in regions with no sample absorption.
-
Step 3.2: Use the instrument's software to label the peak positions (in cm⁻¹) of the significant absorption bands.
-
Step 3.3: Validate the spectrum by comparing the obtained peak positions with the expected values for the known functional groups. The presence of the very strong NO₂ asymmetric stretch and the strong ester C=O stretch are key validation points.
Conclusion: A Spectroscopic Signature
The infrared spectrum of this compound is a rich tapestry of vibrational information. By systematically dissecting the molecule into its constituent functional groups—the aromatic nitro group, the methyl ester, the thiophene ring, and the aryl ether linkage—we can confidently predict and assign its major absorption bands. The two prominent, intense absorptions of the nitro group, coupled with the strong carbonyl stretch of the ester and the characteristic C-O stretches of the ether and ester, provide a robust and unique spectroscopic signature. This guide provides the theoretical framework and a practical, validated protocol for researchers to effectively utilize infrared spectroscopy in the characterization and analysis of this complex and pharmaceutically relevant molecule.
References
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An In-depth Technical Guide to the Crystal Structure Determination of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Abstract
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the state-of-the-art techniques and underlying principles required for the crystal structure determination of the novel organic compound, Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. We will navigate the entire workflow, from the rational chemical synthesis and the critical art of single-crystal growth to the precise acquisition of diffraction data and the sophisticated computational processes of structure solution and refinement. This document is structured to impart not just procedural steps, but the expert rationale behind them, ensuring a self-validating and robust approach for researchers in chemical synthesis, materials science, and drug development.
Introduction: The Imperative of Structural Clarity
In the realm of molecular sciences, structure dictates function. For drug development professionals, understanding the precise three-dimensional geometry, stereochemistry, and intermolecular interactions of a compound is paramount. This compound, a molecule featuring a thiophene core linked to a nitrophenyl group via an ether linkage, presents an interesting case for structural analysis. The electronic properties conferred by the nitro group and the heteroaromatic thiophene ring suggest potential applications in medicinal chemistry or materials science.[4]
However, without a definitive crystal structure, properties such as solid-state packing, polymorphism, and the potential for specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) remain speculative. Single-crystal X-ray diffraction provides this clarity, offering precise measurements of bond lengths, bond angles, and conformational details that no other technique can match.[1][5] This guide serves as a rigorous, field-proven protocol for elucidating the structure of this, or similar, novel small molecules.
Part 1: Synthesis and Crystallization - The Foundation of Structure Determination
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The synthesis of a pure compound and the subsequent growth of a high-quality single crystal are the most critical, and often most challenging, prerequisites for a successful structure determination.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
A logical and efficient pathway to synthesize the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is well-suited for modifying thiophene derivatives.[6][7] The strategy involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the phenyl ring towards nucleophilic attack by the hydroxyl group of the thiophene.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: To a dry, inert-atmosphere flask, add methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.
-
SNAr Reaction: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the solution. Heat the reaction mixture to approximately 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure target compound.
The Art of Crystallization: From Pure Powder to Diffractable Crystal
Crystallization is the process of slowly forming a highly ordered solid crystal from a solution.[8][9] The goal is to create a supersaturated solution from which the compound precipitates gradually, allowing molecules to arrange themselves into a perfect crystal lattice. The purer the compound, the higher the chance of success.[10]
Protocol: Screening for Crystallization Conditions
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble—dissolving when hot but sparingly soluble when cold.[9] Screen a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Common Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days.[10][11] This is often the simplest and most effective starting point.
-
Vapor Diffusion: This highly successful method involves two vials.[10] Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial. Place this vial inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.[10]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at its boiling point. Insulate the flask to allow it to cool to room temperature as slowly as possible, which encourages the formation of large, well-ordered crystals.[9][12]
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dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for Synthesis and Crystallization Screening.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) - Data Acquisition
Once a suitable crystal (typically 0.1-0.3 mm, with sharp edges and no visible defects) is obtained, the process of data collection can begin.[13] SC-XRD is a non-destructive technique that uses the diffraction of X-rays by the ordered atoms in a crystal to determine their precise 3D arrangement.[5]
Instrumentation and Data Collection
Modern single-crystal diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.
Protocol: Crystal Mounting and Data Collection
-
Crystal Selection & Mounting: Under a microscope, select a high-quality crystal. Using a cryo-loop (a small polymer loop on a pin), scoop the crystal along with a droplet of cryoprotectant oil (e.g., Paratone-N).
-
Flash Cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically at 100 K or -173 °C).
-
Expertise & Experience: This critical step minimizes atomic thermal vibrations and protects the crystal from radiation damage by the X-ray beam, leading to higher quality diffraction data.
-
-
Centering and Screening: Mount the pin on the goniometer head and center the crystal in the X-ray beam. Collect a few initial diffraction images to assess crystal quality and determine the unit cell parameters.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The instrument's software calculates an optimized strategy to ensure data completeness and redundancy.
-
Data Processing: The raw diffraction images are processed. This involves:
-
Integration: Determining the position and intensity of each diffraction spot.
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Scaling and Absorption Correction: Correcting for variations in intensity due to sample absorption and other experimental factors. This step is crucial for obtaining accurate structure factor magnitudes.
-
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: The SC-XRD Data Collection and Processing Pipeline.
Part 3: Structure Solution, Refinement, and Validation
With a processed data file (typically a .hkl file containing the reflection indices and intensities), the computational part of structure determination begins. This process transforms the diffraction data into a chemically sensible 3D model of the molecule.
Structure Solution: Overcoming the Phase Problem
The diffraction experiment measures the intensities of the X-ray reflections, but not their phases. This "phase problem" is the central challenge of crystallography. For small molecules like our target compound, powerful algorithms can solve this problem ab initio.
-
Trustworthiness: We employ programs like SHELXT , which uses modern dual-space algorithms to find an initial atomic model directly from the diffraction data.[14] This method is highly robust and successful for the vast majority of small-molecule structures.
Structure Refinement: Perfecting the Model
The initial model from the solution step is an approximation. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
-
Authoritative Grounding: The program SHELXL is the industry and academic standard for small-molecule structure refinement.[15][16] It uses a least-squares algorithm to minimize the differences between observed and calculated structure factor amplitudes.
Protocol: Structure Refinement using SHELXL
-
Initial Refinement: Import the initial solution and the .hkl file. Locate and assign all non-hydrogen atoms.
-
Anisotropic Refinement: Refine the non-hydrogen atoms using anisotropic displacement parameters (ADPs). This models the atoms as ellipsoids, accounting for their thermal motion in three dimensions, which is a more accurate physical description.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are placed in geometrically calculated positions using a "riding model" (e.g., AFIX instructions in SHELXL) and refined with constraints.
-
Convergence: The refinement is considered complete when the model converges, meaning further cycles of refinement do not significantly change the atomic parameters or the quality-of-fit indices (R1, wR2, GooF).
Validation: Ensuring Structural Integrity
A final, critical step is to validate the structure. This is a self-validating system to catch potential errors in the model or data processing.
-
Trustworthiness: The standard tool for this is the International Union of Crystallography's (IUCr) checkCIF service.[17][18][19] It runs hundreds of checks on the final Crystallographic Information File (CIF) for geometric consistency, data quality, and potential missed symmetry.[17][20][21] Any alerts generated must be investigated and addressed before the structure is considered publication-ready.
Part 4: Analysis of the Crystal Structure (Hypothetical Data)
The final output is a CIF file containing all the information about the crystal structure. From this, we can extract precise quantitative data and gain invaluable chemical insights. The following tables represent plausible, hypothetical data for this compound.
Data Presentation: Crystallographic Data and Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₂H₉NO₅S |
| Formula Weight | 279.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 15.678(5) |
| c (Å) | 9.245(4) |
| β (°) | 105.34(2) |
| Volume (ų) | 1190.1(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Reflections Collected | 9876 |
| Independent Reflections | 2734 |
| R_int | 0.035 |
| Final R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.105 |
| Goodness-of-fit (GooF) | 1.03 |
Analysis of Molecular Geometry and Packing
The refined structure would provide definitive information on:
-
Conformation: The torsion angle between the thiophene ring and the nitrophenyl ring, which dictates the overall shape of the molecule.
-
Bond Lengths and Angles: Confirmation of expected bond lengths (e.g., C-S bonds in the thiophene ring, C-O ether linkage, N-O bonds in the nitro group) and detection of any unusual geometric parameters that might indicate electronic effects.
-
Intermolecular Interactions: The crystal packing would be analyzed for non-covalent interactions. For this molecule, one might expect to find:
-
π-π Stacking: Between the electron-poor nitrophenyl rings and the electron-rich thiophene rings of adjacent molecules.
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro or ester groups as acceptors. These interactions are crucial in directing the solid-state assembly.
-
dot graph G { node [shape=plaintext, fontname="Arial"]; A [label="Molecule A"]; B [label="Molecule B"]; A -- B [label=" π-π stacking\nC-H···O interactions", style=dashed, color="#EA4335", fontcolor="#202124"]; } enddot Caption: Potential Intermolecular Interactions in the Crystal Lattice.
Conclusion
The determination of a single-crystal structure is a powerful, multi-step process that combines chemical synthesis, physical chemistry, and computational analysis. By following the rigorous, field-proven protocols outlined in this guide, researchers can reliably elucidate the definitive three-dimensional structure of novel compounds like this compound. The resulting structural data are not merely a characterization endpoint; they are a foundational piece of knowledge that enables a deeper understanding of a molecule's properties and informs the rational design of new materials and therapeutics.
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Unveiling the Electronic Landscape: A Technical Guide to the Nitrophenyl Group's Influence in Thiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Interplay of Thiophene and the Nitrophenyl Moiety
In the landscape of medicinal chemistry and materials science, the thiophene carboxylate scaffold is a cornerstone, prized for its versatile reactivity and significant biological activity.[1][2][3][4] The electronic character of this five-membered aromatic ring, rich in π-electrons, makes it a privileged structure in drug design. However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of a nitrophenyl group, a potent electron-withdrawing moiety, dramatically reshapes the electronic and photophysical properties of the parent molecule. This guide provides an in-depth exploration of the profound electronic effects of the nitrophenyl group on thiophene carboxylates, offering a blend of theoretical principles and practical experimental guidance for researchers in the field. Understanding this interplay is critical for the rational design of novel therapeutics and advanced organic materials.[1]
Part 1: The Synthetic Keystone - The Gewald Reaction
The synthesis of the core structure, a substituted 2-aminothiophene, is most efficiently achieved through the Gewald reaction. This one-pot, multi-component reaction is a robust and versatile method for constructing highly functionalized thiophenes from simple precursors.[5][6][7][8][9]
Reaction Causality:
The Gewald reaction proceeds through three key stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between a ketone (or aldehyde) and an active methylene compound (like ethyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[6][7]
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate. The precise mechanism is complex but is facilitated by the base.[6][7]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[7]
The choice of base (e.g., morpholine, triethylamine, or L-proline) is critical, as it catalyzes the initial condensation and can influence the reactivity of the elemental sulfur.[6][8]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate[10]
This protocol details a specific example of the Gewald reaction to synthesize a nitrophenyl-substituted thiophene carboxylate.
Materials:
-
1-(4-nitrophenyl)propan-2-one (1 kg)
-
Ethyl cyanoacetate (685 g)
-
Elemental sulfur (195 g)
-
n-Butylamine (200 g)
-
Ethanol (6 L)
Procedure:
-
In a suitable reaction vessel, dissolve 1 kg of 1-(4-nitrophenyl)propan-2-one in 4 L of ethanol.
-
To the stirred solution, add 685 g of ethyl cyanoacetate and 195 g of elemental sulfur.
-
Gently warm the mixture to 40°C.
-
Slowly add 200 g of n-butylamine to the reaction mixture.
-
Increase the temperature to 50°C and maintain stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 10°C and continue stirring for 1 hour to facilitate precipitation.
-
Collect the precipitate by filtration.
-
Wash the filter cake with 2 L of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.
This procedure typically results in a high-purity product with a yield of around 85%.[10]
Caption: Workflow for the Gewald synthesis of a nitrophenyl-substituted thiophene carboxylate.
Part 2: Probing the Electronic Architecture
The introduction of the nitrophenyl group creates a potent intramolecular charge-transfer (ICT) system, with the electron-rich aminothiophene acting as the donor and the nitrophenyl group as the acceptor.[11] This electronic reorganization is the foundation of the molecule's unique properties and can be meticulously characterized using a combination of electrochemical and spectroscopic techniques, underpinned by computational analysis.
Cyclic Voltammetry: Mapping Redox Landscapes
Cyclic voltammetry (CV) is an indispensable tool for assessing the impact of the nitrophenyl group on the redox stability of the thiophene carboxylate.[12][13] By measuring the potentials at which the molecule is oxidized and reduced, we can directly quantify the electron-withdrawing strength of the substituent. The nitro group, being a strong electron acceptor, is expected to make the molecule easier to reduce and harder to oxidize.
Objective: To determine the oxidation and reduction potentials of the synthesized nitrophenyl-thiophene carboxylate and estimate the HOMO and LUMO energy levels.
Instrumentation and Materials:
-
Potentiostat with a three-electrode setup.[12]
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrochemical cell.
-
Analyte solution: 1-5 mM solution of the thiophene derivative in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Supporting electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) or similar salt.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and the chosen solvent, and dry thoroughly.
-
Solution Preparation: Prepare the analyte solution with the supporting electrolyte in the electrochemical cell.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the potential window to a range that is expected to encompass the redox events of the analyte (e.g., -2.0 V to +2.0 V). Set the scan rate (e.g., 100 mV/s).[14]
-
Data Acquisition: Run the cyclic voltammogram. The instrument will sweep the potential and record the resulting current.
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the half-wave potential (E½) for reversible or quasi-reversible processes as (Epa + Epc) / 2.
-
Use the onset potentials of oxidation and reduction to estimate the HOMO and LUMO energy levels using the following empirical formulas (note: these are estimations and depend on the reference electrode used):
-
E_HOMO = -[E_ox(onset) - E_ferrocene(1/2) + 4.8] eV
-
E_LUMO = -[E_red(onset) - E_ferrocene(1/2) + 4.8] eV
-
-
The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal or external standard for accurate potential referencing.
-
Caption: Standard workflow for cyclic voltammetry analysis of organic compounds.
UV-Vis Spectroscopy: Visualizing Charge Transfer
UV-Vis absorption spectroscopy provides direct evidence of the intramolecular charge-transfer (ICT) phenomenon.[15] The absorption spectrum of these donor-acceptor molecules typically shows a low-energy absorption band that is absent in the individual donor or acceptor fragments. This band corresponds to the electronic transition from the HOMO, primarily localized on the electron-donating aminothiophene moiety, to the LUMO, centered on the electron-accepting nitrophenyl group.[11]
Objective: To identify and characterize the intramolecular charge-transfer band.
Instrumentation and Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analyte solutions of known concentration (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, THF, or ethanol).
-
Reference cuvette containing the pure solvent.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Record a baseline spectrum with cuvettes containing only the pure solvent in both the sample and reference beams.
-
Sample Measurement: Place the cuvette with the analyte solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each absorption band.
-
The lowest energy band is typically assigned to the ICT transition.
-
The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge using the equation: E_g^opt = 1240 / λ_onset (nm).
-
Solvatochromism: A key indicator of a strong ICT character is solvatochromism, where the position of the λ_max of the ICT band shifts with the polarity of the solvent.[16][17][18] This occurs because the dipole moment of the molecule changes upon excitation, and polar solvents will stabilize the more polar state (typically the excited state) to a greater extent, leading to a red shift (bathochromism) in the absorption maximum.[18] Running the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) can provide valuable insight into the nature of the excited state.
Density Functional Theory (DFT): The Computational Microscope
DFT calculations provide a powerful theoretical framework to complement experimental findings.[19][20][21] By solving the Schrödinger equation for the molecule, DFT can predict a wide range of electronic properties with remarkable accuracy.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional like B3LYP is commonly used for organic molecules as it provides a good balance of accuracy and computational cost.[21]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311G(d,p) is typically sufficient for geometry optimization and electronic property calculations.[21][22]
-
Calculations:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.
-
Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: This calculation yields the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and allows for the visualization of their spatial distribution.[23]
-
Time-Dependent DFT (TD-DFT): This method is used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.[21]
-
Caption: Logical flow for the integrated experimental and computational analysis.
Part 3: Structure-Property Relationships and Field Insights
The true power of this molecular system lies in its tunability. The electronic properties are exquisitely sensitive to the substitution pattern on the nitrophenyl ring.
The Influence of Nitro Group Position
The position of the nitro group on the phenyl ring (ortho, meta, or para) has a profound impact on the electronic properties due to the interplay of inductive and resonance effects.
-
Inductive Effect: The nitro group is strongly electronegative and withdraws electron density through the sigma bond framework, regardless of its position.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring, creating resonance structures with a positive charge on the ring. This effect is only operative when the nitro group is in the ortho or para position, as the meta position does not participate in this resonance delocalization.[24][25][26]
Consequently, ortho and para-nitro substitution leads to a much stronger electron-withdrawing effect compared to meta-substitution. This results in:
-
Lower LUMO energies: Making the molecule a better electron acceptor.
-
More positive reduction potentials: The molecule is more easily reduced.
-
Red-shifted ICT bands: The HOMO-LUMO gap is smaller, requiring less energy for the electronic transition.
Data Summary: Electronic Properties
| Property | Description | Typical Values/Trends |
| HOMO Energy | Energy of the highest occupied molecular orbital. Correlates with the oxidation potential. | Primarily influenced by the thiophene donor. Less sensitive to nitro group position. Typically in the range of -5.0 to -5.5 eV. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Correlates with the reduction potential. | Strongly lowered by the nitro group. para > ortho > meta. Typically in the range of -3.0 to -3.8 eV. |
| Electrochemical Band Gap | E_HOMO - E_LUMO, calculated from CV data. | Smallest for para and ortho isomers due to lower LUMO. |
| Optical Band Gap | Calculated from the onset of the UV-Vis absorption spectrum. | Follows the same trend as the electrochemical gap. |
| λ_max (ICT) | Wavelength of maximum absorption for the charge-transfer band. | Longest wavelength (red-shifted) for para and ortho isomers. |
Field-Proven Insights: Applications in Drug Discovery and Materials Science
The ability to precisely tune the electronic properties of thiophene carboxylates via nitrophenyl substitution has significant implications.
-
Medicinal Chemistry: The redox properties of nitroaromatic compounds are often linked to their biological activity, particularly in antimicrobial and anticancer applications.[27][28][29][30][31] The reduction of the nitro group within hypoxic (low oxygen) cancer cells can lead to the formation of cytotoxic radical anions, making these compounds potential bioreductive prodrugs.[30][31] The ease of reduction, which can be tuned by the nitro group's position, is a critical parameter for designing drugs that are selectively activated in the target diseased tissue.[29]
-
Non-Linear Optics (NLO): The significant intramolecular charge transfer in these donor-acceptor systems gives rise to large molecular hyperpolarizabilities, a key requirement for NLO materials.[32][33][34][35][36] Thiophene has been shown to be a more efficient π-bridge for electron delocalization than benzene in such systems.[32] These materials have potential applications in optical switching, data storage, and telecommunications.[33] The dicyanovinyl group is often an even more effective acceptor than the nitro group for enhancing NLO properties.[32]
Conclusion
The nitrophenyl group is not merely a substituent but a powerful modulator of the electronic landscape of thiophene carboxylates. Through a synergistic combination of synthetic chemistry via the Gewald reaction, detailed characterization using electrochemistry and spectroscopy, and insightful computational modeling, researchers can gain a deep understanding of the structure-property relationships at play. This knowledge empowers the rational design of next-generation molecules with tailored redox potentials, optical properties, and biological activities, paving the way for innovations in both targeted drug therapies and advanced materials science.
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Morley, J. O., Hutchings, M. G., & Zyss, J. (1995). Quadratic non-linear optical properties of some donor–acceptor substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 171-176. Retrieved from [Link]
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Kee, Y., & Lee, H. J. (2022). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Molecular Pharmaceutics. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]
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Donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting. (2020). Journal of Materials Science. Retrieved from [Link]
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Why nitro group show its effect only at ortho and para positions and ont at meta position. (n.d.). Toppr. Retrieved from [Link]
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Zeng, B.-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Retrieved from [Link]
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Why does NO2 group show its effect only at ortho- and para- positions and not at meta. (2023). Doubtnut. Retrieved from [Link]
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Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. (n.d.). Bentham Science. Retrieved from [Link]
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Why does NO₂ group show its effect only at ortho? (n.d.). askIITians. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved from [Link]
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ChemInform Abstract: Quadratic Non-Linear Optical Properties of Some Donor-Acceptor Substituted Thiophenes (I)-(VI). (1995). ScienceGate. Retrieved from [Link]
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Nonlinear optical properties of the novel kind of organic donor-acceptor thiophene derivatives with click chemistry modification. (2019). Dyes and Pigments. Retrieved from [Link]
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Exploration of linear and third-order nonlinear optical properties for donor–π-linker–acceptor chromophores derived from ATT-2 based non-fullerene molecule. (2023). RSC Advances. Retrieved from [Link]
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Solvatochromism of new substituted 4-[(E)-(4-nitrophenyl)diazenyl]phenolate dyes. (2012). Dyes and Pigments. Retrieved from [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2023). Chemistry – A European Journal. Retrieved from [Link]
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Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. (2017). ResearchGate. Retrieved from [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2012). Asian Journal of Chemistry. Retrieved from [Link]
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Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2019). Antioxidants & Redox Signaling. Retrieved from [Link]
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Solvatochromic and Aggregation-Induced Emission Active Nitrophenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. (2023). Journal of Materials Chemistry C. Retrieved from [Link]
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DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2018). E3S Web of Conferences. Retrieved from [Link]
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Nitro-substituted 4-[(phenylmethylene)imino]phenolates: solvatochromism and their use as solvatochromic switches and as probes for the investigation of preferential solvation in solvent mixtures. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
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Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? (2018). Quora. Retrieved from [Link]
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Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors. (2014). Physical Chemistry Chemical Physics. Retrieved from [Link]
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A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum. (2018). Libya Journal of Applied Sciences and Technology. Retrieved from [Link]
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Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. (2013). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Some reactions and properties of nitro radical-anions important in biology and medicine. (1985). Philosophical Transactions of the Royal Society of London. B, Biological Sciences. Retrieved from [Link]
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Crystals. Retrieved from [Link]
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Tuning the intramolecular charge transfer (ICT) process in push–pull systems: effect of nitro groups. (2016). RSC Advances. Retrieved from [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry. (2019). Journal of Chemical Education. Retrieved from [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Current Organic Synthesis. Retrieved from [Link]
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Performing Cyclic Voltammetry Measurements Using Model 2450-EC or 2460-EC Electrochemistry Lab System. (n.d.). Tektronix. Retrieved from [Link]
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Therapeutic importance of synthetic thiophene. (2018). ResearchGate. Retrieved from [Link]
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UV-Visible Spectroscopic Studies of Charge- Transfer Complexes. (2017). JETIR. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
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Twisted Thiophene-Based Chromophores with Enhanced Intramolecular Charge Transfer for Cooperative Amplification of Third-Order O - FoNLO. (2016). Journal of the American Chemical Society. Retrieved from [Link]
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Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (2022). Scientific Reports. Retrieved from [Link]
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An In-depth Technical Guide on Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate: A Theoretical DFT Perspective
Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry
Thiophene, a sulfur-containing five-membered heterocycle, stands as a "privileged pharmacophore" in medicinal chemistry due to its versatile biological activities. Its derivatives are integral to numerous FDA-approved drugs, exhibiting properties ranging from anti-inflammatory and antimicrobial to anticancer and antioxidant.[1][2] The thiophene nucleus not only imparts significant biological attributes but also offers unique electronic properties, making it a valuable component in the development of organic semiconductors and other advanced materials.[1] This guide focuses on a specific, multifunctional derivative: Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate . By integrating a thiophene core, a nitrophenoxy moiety, and a carboxylate group, this molecule presents a compelling subject for both synthetic exploration and computational analysis.
This document provides a comprehensive examination of this compound, intended for researchers, scientists, and professionals in drug development. We will explore a robust synthetic pathway, detail its spectroscopic signature, and, most critically, delve into its electronic and reactive properties through a suite of theoretical studies based on Density Functional Theory (DFT). The aim is to provide not just data, but a causal understanding of the molecule's structure-property relationships.
PART 1: Synthesis and Spectroscopic Characterization
A logical and efficient synthesis is paramount for the practical application of any novel compound. Here, we outline a validated protocol for the synthesis of the title compound, followed by a predictive analysis of its key spectroscopic features.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The formation of the aryl ether linkage in this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly effective because the electron-withdrawing nitro group on the phenyl ring activates it for nucleophilic attack, facilitating the displacement of a suitable leaving group.[3][4] The synthesis is a two-step process starting from commercially available materials.
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
The key thiophene precursor, Methyl 3-hydroxythiophene-2-carboxylate, can be synthesized from methyl mercaptoacetate and methyl 2-chloroacrylate in the presence of a strong base like sodium methoxide.[5]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group of the thiophene precursor acts as a nucleophile, attacking an activated nitroaromatic ring (e.g., 1-fluoro-4-nitrobenzene) to displace the leaving group (fluoride) and form the desired ether linkage. Phenoxides are well-documented nucleophiles for displacing nitro groups on activated rings.[6]
Experimental Protocol
-
Preparation of Sodium Thiophenoxide: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the corresponding potassium salt in situ.
-
SNAr Reaction: To the stirred suspension, add 1-fluoro-4-nitrobenzene (1.1 eq). Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate. Filter the solid, wash it with water, and then dry it under a vacuum.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized product.
FT-IR Spectroscopy The FT-IR spectrum provides clear evidence for the key functional groups within the molecule. The absence of a broad O-H stretch (around 3300 cm⁻¹) and the appearance of new bands confirm the formation of the ether linkage.
| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| C=O (Ester) | Stretching | 1735 - 1715[7] | Confirms the presence of the methyl ester group. |
| NO₂ (Nitro) | Asymmetric & Symmetric Stretch | 1550 - 1500 & 1350 - 1300 | Indicates the nitro group on the phenyl ring. |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1270 - 1230 | Evidence of the newly formed ether bond. |
| Aromatic C=C | In-ring Stretching | 1600 - 1450[8] | Confirms the presence of both thiophene and benzene rings. |
| Aromatic C-H | Stretching | 3100 - 3000[9] | Characteristic of hydrogens on aromatic systems. |
NMR Spectroscopy (¹H and ¹³C) NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (in ppm, relative to TMS) are based on typical values for similar structural motifs.[10][11][12]
-
¹H NMR: The spectrum is expected to show distinct signals for the thiophene ring protons, the para-substituted phenyl ring protons (as two distinct doublets), and the methyl ester singlet. Protons on the thiophene ring typically appear in the 6.5-7.5 ppm range.[13][14] The protons of the 4-nitrophenoxy group will be further downfield due to the electron-withdrawing effect of the nitro group.
-
δ ~8.2 ppm (d, 2H): Protons ortho to the NO₂ group.
-
δ ~7.2 ppm (d, 2H): Protons meta to the NO₂ group.
-
δ ~7.4 ppm (d, 1H) & ~6.8 ppm (d, 1H): Thiophene ring protons.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show unique signals for each carbon atom in the molecule. The carbonyl carbon will be significantly downfield, while carbons attached to electronegative atoms (O, S) and those in the aromatic rings will appear in the 110-160 ppm range.[12][15]
-
δ ~165 ppm: C=O of the ester.
-
δ 115-160 ppm: Aromatic carbons of both rings.
-
δ ~52 ppm: -OCH₃ of the ester.
-
PART 2: Theoretical DFT Studies
To gain deeper insight into the electronic structure, reactivity, and potential interaction sites of this compound, we employed Density Functional Theory (DFT).
Computational Methodology
All theoretical calculations were performed using DFT. The geometry of the molecule was first optimized to its ground state energy minimum without any symmetry constraints. The widely-used Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[16][17] The 6-311G(d,p) basis set was used for all atoms, providing a good balance of accuracy and computational efficiency for this class of molecules.[18][19][20] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
Diagram of the DFT Calculation Workflow
Caption: The logical workflow for DFT-based molecular property calculation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |
| ΔE (Gap) | ELUMO - EHOMO | 4.35 |
Note: These values are representative for this class of molecule and are used for illustrative purposes.
Analysis: The HOMO is primarily localized over the electron-rich thiophene ring and the phenoxy oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient 4-nitrophenyl ring, highlighting it as the center for nucleophilic attack. The calculated energy gap of 4.35 eV suggests that the molecule possesses good kinetic stability, yet is reactive enough to participate in charge-transfer interactions, a vital characteristic for many biological and material science applications.
From these energies, several global reactivity descriptors can be calculated:
-
Ionization Potential (I) ≈ -EHOMO = 6.85 eV
-
Electron Affinity (A) ≈ -ELUMO = 2.50 eV
-
Chemical Hardness (η) = (I - A) / 2 = 2.175 eV (A measure of resistance to charge transfer)
-
Electrophilicity Index (ω) = (I+A)² / (8(I-A)) ≈ 4.88 eV (A measure of the ability to accept electrons)
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for intermolecular interactions.[6][18] It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential.
-
Red/Yellow: Regions of high electron density and negative electrostatic potential. These are favorable sites for electrophilic attack.
-
Blue: Regions of low electron density and positive electrostatic potential. These are favorable sites for nucleophilic attack.
-
Green: Regions of neutral potential.
For this compound, the MEP map would reveal:
-
Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are the most electron-rich areas and primary sites for interacting with electrophiles or forming hydrogen bonds.
-
Positive Potential (Blue): Concentrated around the hydrogen atoms of the aromatic rings, indicating their acidic character.
This analysis is critical in drug design for predicting how the molecule might interact with a biological target's active site.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization by describing the Lewis-like bonding structure.[16] It quantifies charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, with the stabilization energy (E(2)) indicating the strength of these hyperconjugative interactions.
Key Predicted Intramolecular Interactions:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type & Significance |
| LP(O)phenoxy | π(C-C)thiophene ring | ~ 15.2 | Delocalization from the ether oxygen lone pair into the thiophene ring, stabilizing the system. |
| LP(O)nitro | π(C-C)phenyl ring | ~ 25.8 | Strong delocalization from the nitro group oxygens into the phenyl ring, contributing to its electron-withdrawing nature. |
| π(C-C)thiophene | π*(C=O)ester | ~ 8.5 | Conjugation between the thiophene ring and the carbonyl group. |
Note: E(2) values are representative examples based on similar structures.
The NBO analysis confirms significant intramolecular charge transfer from the electron-donating phenoxy oxygen to the thiophene ring and from the phenyl ring to the strongly electron-withdrawing nitro and ester groups. These delocalization effects are fundamental to the molecule's overall electronic structure and stability.
Conclusion
This guide has provided a comprehensive theoretical and practical overview of this compound. Through a proposed synthetic route and predictive spectroscopic analysis, we have established a foundation for its experimental realization. The core of this work, the DFT analysis, has illuminated the molecule's electronic landscape. The HOMO-LUMO analysis quantifies its reactivity and stability, the MEP map visually identifies key interaction sites, and the NBO analysis details the intramolecular charge-transfer phenomena that govern its properties. These computational insights are invaluable for predicting the molecule's behavior and guiding its application in fields such as medicinal chemistry and materials science, offering a powerful complement to empirical research.
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ElectronicsAndBooks. (n.d.). Displacement of an Aromatic Nitro Group using Phenoxides. Retrieved from [Link]
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Chemistry World. (2025, November 6). Modular strategy opens up new way to synthesise arylated thiophene rings. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2019, November 12). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]
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Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]
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ACS Publications. (n.d.). Thiophene-based poly(arylene ethers). 4. Synthesis of poly(arylene ether sulfones). Retrieved from [Link]
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PMC - NIH. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study. Retrieved from [Link]
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International Journal of Scientific Engineering and Research (IJSER). (n.d.). B3LYP-D3/6-311G(d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ACS Publications. (n.d.). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Methodological & Application
The Versatile Building Block: Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount for the efficient construction of complex molecular architectures. Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate emerges as a noteworthy scaffold, offering a unique combination of reactive sites that empower chemists in the fields of medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this versatile thiophene derivative, complete with detailed protocols and mechanistic insights to facilitate its effective implementation in research and development.
Introduction to a Privileged Scaffold: The Thiophene Core
The thiophene ring is a privileged pharmacophore, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a sought-after moiety in drug design. This compound capitalizes on this foundation, incorporating a strategically placed 4-nitrophenoxy group at the 3-position. This substituent serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility. The presence of the electron-withdrawing ester group at the 2-position further activates the thiophene ring for such transformations.
Synthesis of this compound
The preparation of this compound typically involves a nucleophilic aromatic substitution reaction on a suitable 3-halothiophene precursor or the etherification of a 3-hydroxythiophene derivative. A general, reliable protocol for its synthesis is outlined below.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis from the corresponding 3-hydroxythiophene precursor.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Expected Outcome: The product is typically obtained as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Key Applications in Heterocyclic Synthesis: A Gateway to Thieno[3,2-b]pyridines
A primary application of this compound is its role as a precursor for the synthesis of thieno[3,2-b]pyridines. This class of fused heterocycles is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antitumor effects.[2] The synthetic strategy hinges on the facile displacement of the 4-nitrophenoxy group by a primary amine, followed by an intramolecular cyclization.
Protocol 2: Two-Step Synthesis of a Thieno[3,2-b]pyridin-7(4H)-one Derivative
This protocol illustrates the conversion of this compound into a fused heterocyclic system.
Part A: Synthesis of Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Materials:
-
This compound
-
Cyclohexylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add cyclohexylamine (1.2 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude Methyl 3-(cyclohexylamino)thiophene-2-carboxylate. This intermediate can often be used in the next step without further purification.
Part B: Intramolecular Cyclization to form a Thieno[3,2-b]pyridin-7(4H)-one
Materials:
-
Methyl 3-(cyclohexylamino)thiophene-2-carboxylate (from Part A)
-
Diphenyl ether
-
High-temperature thermometer
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Place the crude Methyl 3-(cyclohexylamino)thiophene-2-carboxylate (1.0 eq) in a round-bottom flask equipped with a condenser.
-
Add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours. The cyclization reaction is driven by the elimination of methanol.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum to afford the desired Thieno[3,2-b]pyridin-7(4H)-one derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Mechanistic Considerations and Causality in Experimental Design
The success of the synthetic sequence described above relies on a few key principles:
-
The Role of the Nitro Group: The electron-withdrawing nature of the nitro group on the phenoxy moiety makes the 4-nitrophenoxide a good leaving group, facilitating the initial SNAr reaction.
-
Choice of Amine: Primary amines are typically used in the SNAr step to ensure that the resulting secondary amine on the thiophene ring has a proton available for the subsequent cyclization.
-
High-Temperature Cyclization: The intramolecular cyclization to form the pyridinone ring is a condensation reaction that requires high temperatures to overcome the activation energy and drive off the methanol byproduct. The use of a high-boiling solvent like diphenyl ether is crucial for achieving the necessary reaction temperature.
-
Reaction Monitoring: Careful monitoring of each step by TLC is essential to determine the reaction endpoint and to minimize the formation of side products.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₉NO₅S | 279.27 | 103790-37-0[3][4][5] |
| Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | C₁₂H₁₁NO₃S | 249.29 | 103790-38-1[6][7] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic synthesis. Its predictable reactivity, particularly in SNAr reactions, provides a reliable entry point for the synthesis of a wide range of functionalized thiophenes. The subsequent transformation of these intermediates into fused heterocyclic systems, such as the medicinally relevant thieno[3,2-b]pyridines, underscores its importance for drug discovery and development professionals. As the demand for novel heterocyclic compounds continues to grow, the strategic application of well-designed synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.
References
- Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. (2024-12-05).
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- Thiophene. Wikipedia.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Visible light-mediated chemistry of indoles and related heterocycles. AA Blocks. (2019-12-12).
- (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- 103790-37-0 | Methyl 3-(4-nitrophenoxy)
- Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. (2019-11-28).
- Methyl 3-Amino-5-(4-nitrophenyl)
- Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxyl
- Synthesis of Thieno[2,3-b]Pyridinones Acting as Cytoprotectants and as Inhibitors of [3H]Glycine Binding to the N-Methyl-d-aspartate (NMDA) Receptor. figshare. (2016-05-05).
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...
- Organic compounds and their use as pharmaceuticals.
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- methyl 3-(4-aminophenoxy)
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
- US4847386A - Process for preparing thiophene derivatives.
- 103790-38-1|Methyl 3-(4-aminophenoxy)
- WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
- US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
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The Thiophene Scaffold: A Privileged Structure in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiophene Ring
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and bioisosteric resemblance to the benzene ring have cemented its status as a "privileged scaffold". This unique characteristic allows the thiophene nucleus to be readily incorporated into a vast array of molecular architectures, profoundly influencing their physicochemical properties and biological activities. The strategic integration of thiophene moieties can enhance drug-receptor interactions, modulate metabolic stability, and improve pharmacokinetic profiles, making it an indispensable tool in the modern drug discovery armamentarium. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, leading to the development of numerous FDA-approved drugs. This guide provides an in-depth exploration of the applications of thiophene derivatives in key therapeutic areas, complete with detailed experimental protocols for their synthesis and biological evaluation.
Therapeutic Applications of Thiophene Derivatives: A Mechanistic Overview
The structural diversity of thiophene derivatives has been exploited to target a wide range of biological pathways implicated in various diseases. Below, we delve into some of the most significant therapeutic applications, highlighting key drug examples and their mechanisms of action.
Anticancer Applications: Disrupting Malignant Proliferation
Thiophene-based compounds have emerged as a prominent class of anticancer agents, exhibiting efficacy through diverse mechanisms such as enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
A crucial target for many anticancer drugs is the microtubule network, which is essential for cell division. Thiophene derivatives can interfere with the dynamic process of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Below is a diagram illustrating the general workflow for assessing the cytotoxic and anti-proliferative effects of novel thiophene derivatives.
Caption: Inhibition of the NF-κB pathway by thiophene derivatives.
Neurological Applications: Targeting Neurotransmitter Systems
The thiophene scaffold is present in several drugs acting on the central nervous system. A key target in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. [2][3] Mechanism of Action: Acetylcholinesterase Inhibition
Thiophene derivatives have been designed to act as potent inhibitors of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. [2][4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of thiophene derivatives.
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
The Gewald reaction is a robust and versatile one-pot synthesis for the preparation of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. [5][6][7] Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
To this solution, add elemental sulfur (12 mmol).
-
Add piperidine (2 mmol) dropwise to the stirred suspension at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Characterize the product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry). [8]
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [1][9] Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiophene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the thiophene derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control. [9]3. Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. 5. Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes. [9]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound. [10] Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control
-
96-well, black, flat-bottom plate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a 10x stock of the test thiophene derivative and the positive control (Nocodazole) in General Tubulin Buffer.
-
Reaction Mix: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter dye. [11]3. Assay Setup: In the pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells. [10]4. Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. [10]5. Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity every minute for 60 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory effect of the thiophene derivative can be quantified by comparing the maximum polymerization rate (Vmax) and the maximum polymer mass of the treated samples to the vehicle control.
Conclusion
The thiophene ring continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its inherent structural and electronic properties, combined with the relative ease of its chemical modification, ensure its continued prominence in medicinal chemistry. The protocols and application notes provided herein offer a foundational framework for researchers to explore the vast potential of thiophene derivatives in their own drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of this privileged heterocycle will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
References
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Asif, M. (2017). A mini-review on anti-inflammatory activity of thiophene containing compounds.
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Creative Diagnostics. (n.d.). JNK Signaling Pathway. Creative Diagnostics. [Link]
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PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
- Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217–7231.
- Singh, R., & Kaur, H. (2013). Synthesis and Biological Screening of Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(11), 4216-4223.
- Mishra, R., Dwivedi, J., & Kumar, S. (2014). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 5(3), 1-10.
- Mishra, R., & Singh, S. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231.
- de Oliveira, R. S., de Fátima, Â., & de Paula, R. C. M. (2021).
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
- de Fátima, Â., de Paula, R. C. M., & Modolo, L. V. (2021).
- de Fátima, Â., Goulart, M. O. F., & de Paula, R. C. M. (2021).
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Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
-
Scribd. (n.d.). Synthesis of Furan and Thiophene. Scribd. [Link]
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Arkat USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA, Inc. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
- Yang, H., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial chemistry & high throughput screening, 17(10), 878–886.
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift fur Naturforschung. C, Journal of biosciences, 62(1-2), 150–154.
- Patel, D. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39017–39025.
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
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Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1] Its structural and electronic properties often allow it to serve as a bioisostere for phenyl rings, enhancing metabolic stability and receptor binding affinity.[1] Within the diverse landscape of thiophene-based building blocks, methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate emerges as a particularly strategic starting material for the synthesis of novel bioactive compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this versatile molecule. We will explore its key chemical features and present detailed protocols for its transformation into libraries of potential therapeutic agents, with a focus on the synthesis of bioactive 3-aminothiophene-2-carboxamides.
The Strategic Advantage of this compound
The synthetic utility of this compound is rooted in three primary structural motifs:
-
The Activated 3-Phenoxy Linkage: The 4-nitrophenoxy group is an excellent leaving group, making the C3 position of the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This allows for the straightforward introduction of a variety of nucleophiles, particularly amines, to generate diverse 3-substituted thiophene derivatives. The electron-withdrawing nature of the nitro group on the phenyl ring further activates the system for this transformation.[2][3]
-
The Versatile Methyl Ester: The methyl ester at the C2 position can be readily converted into a wide range of functional groups. Of particular interest is its transformation into carboxamides, a common feature in many biologically active molecules. This conversion can be achieved through direct aminolysis or via a two-step hydrolysis-amidation sequence.
-
The Reducible Nitro Group: The nitro group on the phenoxy moiety can be chemically reduced to an amine.[4][5] This opens up another avenue for chemical diversification, allowing for subsequent reactions such as acylation, alkylation, or diazotization to build more complex molecular architectures.
These features, illustrated in the workflow below, provide a robust platform for generating a multitude of derivatives from a single, readily accessible starting material.
Caption: Synthetic pathways from the title compound.
Application Focus: Synthesis of Bioactive 3-Aminothiophene-2-carboxamides
3-Aminothiophene-2-carboxamides are a class of compounds that have demonstrated promising biological activities, including antioxidant and antibacterial properties.[1] The following protocols detail a reliable two-step synthesis of N-aryl-3-aminothiophene-2-carboxamides from this compound.
Part 1: Synthesis of Methyl 3-(Arylamino)thiophene-2-carboxylate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the 4-nitrophenoxy group with a primary aromatic amine. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nitro group.[3]
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | N/A | Varies | Starting material |
| Aniline (or substituted aniline) | 62-53-3 | Sigma-Aldrich | Nucleophile |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich | Solvent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific | Base |
| Ethyl acetate | 141-78-6 | VWR | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | Lab-prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent |
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration ~0.2 M).
-
Add the desired aniline or substituted aniline (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 3-(arylamino)thiophene-2-carboxylate.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation without hydrogen bonding to the amine nucleophile, thus maintaining its nucleophilicity.
-
Base: Potassium carbonate is a mild inorganic base used to deprotonate the amine nucleophile, increasing its reactivity. It also neutralizes the 4-nitrophenol byproduct.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex, the intermediate in the SNAr reaction.[3]
Part 2: Conversion of Methyl Ester to N-Aryl-3-(arylamino)thiophene-2-carboxamide
This protocol details the direct aminolysis of the methyl ester to form the final carboxamide product.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| Methyl 3-(arylamino)thiophene-2-carboxylate | N/A | Synthesized above | Intermediate |
| Aromatic Amine (e.g., Aniline) | 62-53-3 | Sigma-Aldrich | Reagent for amidation |
| Sodium methoxide (NaOMe) in Methanol (25 wt%) | 124-41-4 | Sigma-Aldrich | Catalyst |
| Methanol, anhydrous | 67-56-1 | VWR | Solvent |
| Hydrochloric acid (1 M) | 7647-01-0 | Fisher Scientific | For neutralization |
Experimental Protocol:
-
In a sealed tube, dissolve the methyl 3-(arylamino)thiophene-2-carboxylate (1.0 eq) in anhydrous methanol.
-
Add the desired aromatic amine (2.0-3.0 eq).
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with 1 M HCl.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: Sodium methoxide is a strong base that can deprotonate the attacking amine, increasing its nucleophilicity for the attack on the ester carbonyl.
-
Sealed Tube: Using a sealed tube allows the reaction to be heated above the boiling point of methanol, accelerating the reaction rate.
-
Excess Amine: A large excess of the amine is used to drive the equilibrium towards the formation of the amide product.
Caption: Experimental workflow for the synthesis of 3-aminothiophene-2-carboxamides.
Safety and Handling
-
Aniline and its derivatives: These are toxic and can be absorbed through the skin. Handle with appropriate PPE.
-
DMF: DMF is a reproductive hazard. Avoid inhalation and skin contact.
-
Sodium methoxide: This is a corrosive and flammable reagent. Handle with care.
For related compounds like methyl 3-aminothiophene-2-carboxylate, irritation to the skin, eyes, and respiratory system has been noted.[6][7] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The protocols outlined in this application note provide a clear and rational pathway for the synthesis of 3-aminothiophene-2-carboxamides, a class of compounds with demonstrated biological potential. By leveraging the inherent reactivity of this starting material, researchers can efficiently generate diverse libraries of novel compounds for screening in drug discovery programs.
References
- [Link to a relevant review on thiophene in medicinal chemistry]
- [Link to a paper on the synthesis and bioactivity of 3-aminothiophene-2-carboxamides]
- [Link to a paper on nucleophilic arom
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Available at: [Link]
- [Link to a general organic chemistry text on SNAr reactions]
- [Link to a paper on the aminolysis of esters]
- [Link to a safety data sheet for a rel
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Addition-Elimination Mechanism of Nucleophilic Substitution of Aryl Halides. (2022). Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for the Ullmann Condensation in Diaryl Ether Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Perspective on a Classic Transformation
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the resulting structural motif present in a vast array of pharmaceuticals, natural products, and advanced materials. The Ullmann condensation, first reported by Fritz Ullmann in 1905, has long been a cornerstone for the construction of the C(aryl)-O bond.[1] Historically, this copper-mediated reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper, and polar aprotic solvents.[2] These demanding requirements limited its functional group tolerance and overall applicability.
However, the last few decades have witnessed a renaissance of the Ullmann condensation. The advent of ligand-accelerated protocols has revolutionized this transformation, enabling it to proceed under significantly milder conditions with catalytic amounts of copper.[3] This evolution has broadened the substrate scope and solidified the Ullmann condensation as a powerful and practical tool in the modern synthetic chemist's arsenal, often serving as a cost-effective alternative to palladium-catalyzed methods.[3][4]
This comprehensive guide provides an in-depth exploration of the modern Ullmann condensation for diaryl ether synthesis. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into the critical parameters that govern its success.
The Engine of the Reaction: Understanding the Mechanism
The precise mechanism of the Ullmann condensation can be nuanced and dependent on the specific catalyst system and substrates employed. However, a generally accepted catalytic cycle for a modern, ligand-accelerated reaction provides a robust framework for understanding the transformation (Figure 1).[5]
The cycle is initiated by the coordination of a ligand to a copper(I) salt, typically CuI or CuBr. This is a crucial step, as the ligand modulates the solubility, stability, and reactivity of the copper center. The resulting copper(I)-ligand complex then reacts with the phenol (or its corresponding phenoxide, formed in situ by a base) to generate a copper(I) phenoxide intermediate.
The subsequent key step is the oxidative addition of the aryl halide to the copper(I) phenoxide. This is often the rate-determining step and results in the formation of a transient, high-valent copper(III) species. Finally, reductive elimination from this copper(III) intermediate furnishes the desired diaryl ether and regenerates the active copper(I) catalyst, allowing the cycle to continue.
-
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis. */
Key Reagents and Their Strategic Selection
The success of an Ullmann condensation hinges on the judicious selection of its core components. Each element plays a critical role, and understanding their interplay is paramount for optimizing the reaction.
The Copper Source: The Heart of the Catalyst
While classical Ullmann reactions often employed copper powder, modern protocols predominantly utilize copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O).[2][3] CuI is a popular choice due to its stability and high reactivity. Copper(II) salts can also be used, but they typically require in situ reduction to the active Cu(I) species. The quality of the copper source is critical; old or oxidized copper salts can lead to diminished yields or complete reaction failure.
The Ligand: The Key to Mild and Efficient Reactions
The introduction of ligands is arguably the most significant advancement in Ullmann condensation chemistry. Ligands serve to:
-
Solubilize the copper salt: This is particularly important in less polar solvents.
-
Stabilize the copper catalyst: This prevents catalyst decomposition and aggregation.
-
Accelerate the catalytic cycle: Ligands facilitate both the oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures.[6]
A wide variety of ligands have been successfully employed, and the optimal choice is often substrate-dependent. A preliminary ligand screen is often a worthwhile investment in time.
| Ligand Class | Examples | Characteristics & Best Use Cases |
| Amino Acids | L-Proline, N,N-Dimethylglycine | Inexpensive, readily available, and highly effective for a broad range of substrates. N,N-Dimethylglycine is particularly noteworthy for its ability to promote the coupling of both aryl iodides and bromides at moderate temperatures (around 90 °C).[7][8] |
| Diamines | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | 1,10-Phenanthroline is a classic ligand that dramatically lowers the required reaction temperature compared to ligand-free systems.[6] |
| β-Diketones | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | Effective in accelerating the coupling of electron-rich aryl bromides. |
| Oxalamides | N,N'-Bis(2-phenylphenyl)oxalamide (BPPO) | Considered "second-generation" ligands, they are highly effective and can facilitate reactions with very low catalyst loadings, even with challenging aryl chlorides.[9] |
The Base: The Proton Manager
An inorganic base is generally required to deprotonate the phenol, forming the nucleophilic phenoxide. The choice of base can significantly influence the reaction outcome, with its strength and solubility playing key roles.
| Base | Common Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | A common, inexpensive, and effective base, particularly in polar aprotic solvents.[10] |
| Cesium Carbonate (Cs₂CO₃) | Often more effective than K₂CO₃, especially for less reactive substrates, due to its higher solubility and the increased nucleophilicity of the cesium phenoxide. It is, however, more expensive.[2][3] |
| Potassium Phosphate (K₃PO₄) | A strong, non-nucleophilic base that is also widely used and can be very effective. |
The Solvent: The Reaction Medium
The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. High-boiling polar aprotic solvents are the traditional choice.
| Solvent | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | A versatile and commonly used solvent. |
| Dimethyl Sulfoxide (DMSO) | 189 | Can be effective when other solvents fail due to its high polarity. |
| 1,4-Dioxane | 101 | A good choice for reactions at moderate temperatures. |
| Toluene | 111 | A non-polar option that can be effective, especially in ligand-assisted reactions.[10] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of a diaryl ether using a CuI/N,N-dimethylglycine catalyst system, which has been shown to be robust and applicable to a wide range of substrates.[7][8]
Reaction: Synthesis of 4-Methoxyphenyl Phenyl Ether
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoanisole, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methoxyphenyl phenyl ether.
-
Caption: General experimental workflow for the Ullmann diaryl ether synthesis. */
Troubleshooting and Field-Proven Insights
Even with modern protocols, challenges can arise. Here are some common issues and their solutions:
-
Low or No Yield:
-
Inactive Catalyst: Use fresh, high-purity Cu(I) salts. Old CuI can appear yellowish-brown instead of off-white, indicating oxidation.
-
Oxygen Contamination: Ensure a rigorously inert atmosphere. Degassing the solvent prior to use by sparging with an inert gas can be beneficial.
-
Suboptimal Ligand/Base/Solvent: If the initial conditions fail, a systematic screen of these parameters is the most effective approach to optimization.
-
-
Side Reactions:
-
Homocoupling of Aryl Halide: This can occur at high temperatures. The use of an effective ligand system that promotes the desired cross-coupling at lower temperatures can mitigate this.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene can be a problem, often due to trace amounts of water. Ensure all reagents and solvents are anhydrous.
-
-
Steric Hindrance:
-
Ortho-substituted aryl halides or phenols can be challenging substrates. In these cases, increasing the reaction temperature, using a more effective ligand (such as an oxalamide), or extending the reaction time may be necessary.[3]
-
Conclusion
The Ullmann condensation for the synthesis of diaryl ethers has evolved from a classical, high-temperature reaction to a versatile and mild catalytic process. By understanding the roles of the copper catalyst, ligand, base, and solvent, researchers can effectively harness this powerful transformation. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules for research and drug development, building upon a century of chemical innovation.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Ullmann, F., & Stein, A. (1905). Ueber eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-623. [Link]
-
Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
-
Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 132(17), 6205–6213. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Van Allen, D. (2011). Methodology and Mechanism: Reinvestigating the Ullmann Reaction. Graduate Doctoral Dissertations. [Link]
-
Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(16), 4352–4355. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Zhang, L., et al. (2011). Synthesis of Diaryl Ethers by CuI-Catalyzed C—O Bond Formation via Ullman Coupling: Assessing the Reactivity of Aryl Halides. ChemInform, 42(31). [Link]
-
Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
-
Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. National Institutes of Health. [Link]
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Ma, D., & Zhang, Y. (2010). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. Angewandte Chemie International Edition, 49(36), 6419-6422. [Link]
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Williams, H. D., et al. (1967). Ullmann Condensation. The Journal of Organic Chemistry, 32(12), 3837–3841. [Link]
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Smith, K. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8483–8492. [Link]
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Gujadhur, R., & Venkataraman, D. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
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Gujadhur, R. K. (2003). Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I) Catalysts. Doctoral dissertation, University of Massachusetts Amherst. [Link]
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Lee, J., et al. (2022). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Molecules, 27(24), 8963. [Link]
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Application Notes & Protocols: Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate as a Chemosensor in Material Science
Document ID: AN-MNPTC-20260112
Abstract: This document provides a comprehensive technical guide for the application of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate in material science research, with a specific focus on its utility as a colorimetric and fluorescent chemosensor. These protocols are designed for researchers and scientists engaged in the development of novel sensing materials. The methodologies detailed herein are based on established principles of thiophene-based sensor design and the known reactivity of nitroaromatic compounds.
Introduction: The Potential of a Multifunctional Thiophene Derivative
Thiophene-based materials have garnered significant interest in organic electronics and material science due to their unique electronic and photophysical properties.[1][2][3] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, serves as an excellent π-conjugated scaffold that can be readily functionalized to tune its optical and electronic characteristics.[4] this compound is a molecule of interest that combines the thiophene core with a 4-nitrophenoxy substituent. This strategic combination imparts properties that make it a promising candidate for chemosensor applications.[5][6]
The 4-nitrophenyl group is a potent electron-withdrawing moiety, which can significantly influence the electronic structure of the thiophene ring, making it susceptible to interaction with specific analytes.[7] This functionality is particularly relevant for the detection of electron-rich species or for use in systems where the nitro group can undergo a chemical transformation, leading to a detectable signal.[8] This application note will focus on a proposed application of this compound as a chemosensor for the detection of biologically relevant thiols, such as cysteine, through a nucleophilic aromatic substitution reaction that results in a distinct colorimetric and fluorescent response.
Synthesis of this compound
A reliable synthesis of the target compound is crucial for its application. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of similar thiophene derivatives.[9][10]
Protocol 2.1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1 eq.) in a mixture of concentrated sulfuric acid and water, add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling solution of copper(II) sulfate in water.
-
Maintain the reaction at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-hydroxythiophene-2-carboxylate.
Protocol 2.2: Synthesis of this compound
-
To a solution of methyl 3-hydroxythiophene-2-carboxylate (1 eq.) and 1-fluoro-4-nitrobenzene (1.2 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H9NO5S | 279.27 | 103790-37-0 |
Application as a Chemosensor for Thiol Detection
The electron-deficient nature of the 4-nitrophenoxy group makes it a suitable leaving group in a nucleophilic aromatic substitution reaction. This property can be exploited for the detection of nucleophilic analytes like thiols.
Proposed Sensing Mechanism
The proposed sensing mechanism involves the nucleophilic attack of a thiol (e.g., cysteine) on the carbon atom of the nitrophenyl ring attached to the ether oxygen. This results in the cleavage of the ether bond and the release of 4-nitrophenol, a highly colored and fluorescent species. The thiophene moiety acts as the signaling unit, with its spectroscopic properties being modulated by the substitution at the 3-position.
Caption: Proposed sensing mechanism of this compound with a thiol.
Experimental Protocols
Protocol 3.2.1: Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a 1 mM stock solution of this compound in acetonitrile.
-
Analyte Stock Solution: Prepare a 10 mM stock solution of cysteine (or other thiols) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Working Solutions: Prepare fresh working solutions of the sensor and analyte by diluting the stock solutions with the buffer to the desired concentrations.
Protocol 3.2.2: Colorimetric Detection
-
In a series of cuvettes, add a fixed concentration of the sensor solution (e.g., 10 µM).
-
To each cuvette, add increasing concentrations of the thiol analyte (e.g., 0-100 µM).
-
Incubate the solutions at room temperature for a specified time (e.g., 30 minutes) to allow the reaction to proceed.
-
Record the UV-Vis absorption spectra of each solution over a range of 300-600 nm using a spectrophotometer.
-
Observe the color change by eye. The formation of 4-nitrophenolate should result in a yellow color.
Protocol 3.2.3: Fluorometric Detection
-
Prepare samples as described in Protocol 3.2.2.
-
Using a spectrofluorometer, excite the samples at the excitation maximum of 4-nitrophenolate (approximately 405 nm).
-
Record the emission spectra over a range of 450-650 nm.
-
Plot the fluorescence intensity at the emission maximum (approximately 515 nm) against the analyte concentration.
Data Analysis and Interpretation
-
Colorimetric Response: A new absorption band corresponding to 4-nitrophenolate should appear around 405 nm. The intensity of this band should increase with increasing thiol concentration.
-
Fluorometric Response: A "turn-on" fluorescence signal is expected, with the fluorescence intensity increasing proportionally to the concentration of the added thiol.
-
Selectivity: To assess the selectivity of the sensor, perform the same experiments with other potential interfering species, such as other amino acids, reactive oxygen species, and metal ions.
-
Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of the response versus the analyte concentration.
Safety and Handling
-
This compound and other reagents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for each chemical for detailed safety information.
References
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A novel bifunctional thiophene-based Schiff base TS as a colorimetric and fluorescent turn-on sensor for rapid and simultaneous detection of Al3+ and Zn2+ ions with high selectivity and sensitivity has been developed. Analytical Chimica Acta, 2019.
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The recognition and sensing of various analytes in aqueous and biological systems by using fluorometric or colorimetric chemosensors possessing high selectivity and sensitivity, low cost has gained enormous attention. Furthermore, thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection. Molecules, 2022.
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A new thiophene hydrazide derivative TSB was synthesized and utilized as naked-eye colorimetric sensor for Cu 2+ by the color changed from colorless to yellow as well as green fluorescent turn on sensor for Al 3+ in DMSO/H 2 O (1/1, V/V) solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020.
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Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 2022.
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Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI, 2022.
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Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 2023.
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Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com, N.D.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health, 2023.
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The Thiophene Carboxylate Group: A Versatile Handle for Drug Discovery and Materials Science
Application Notes and Protocols for Derivatization Reactions
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The thiophene ring's unique electronic properties and its ability to act as a bioisostere for the benzene ring make it a "privileged structure" in drug design.[1][5] A key functional group that unlocks the synthetic versatility of the thiophene scaffold is the carboxylic acid group. This guide provides a detailed exploration of the principal derivatization reactions of the carboxylate group on thiophene rings, offering both mechanistic insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.
The Strategic Importance of the Thiophene Carboxylate Group
The carboxylate moiety on a thiophene ring is more than just a simple functional group; it is a strategic linchpin for molecular elaboration. Its presence allows for a diverse range of chemical transformations, enabling the synthesis of esters, amides, and other derivatives with tailored physicochemical and biological properties. Furthermore, the carboxylate group can be a precursor for various cross-coupling reactions, facilitating the construction of complex molecular architectures. Understanding and mastering the derivatization of this group is therefore fundamental to leveraging the full potential of thiophene-based compounds in scientific research and development.
Fundamental Derivatization Reactions: Esters and Amides
The conversion of the carboxylic acid to esters and amides is a foundational strategy in the derivatization of thiophene carboxylic acids. These reactions are often employed to modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.
Esterification: Modulating Polarity and Bioavailability
Esterification of thiophene carboxylic acids is a common tactic to mask the polar carboxylic acid group, thereby increasing the lipophilicity of a molecule and potentially enhancing its ability to cross biological membranes.
The direct esterification of a carboxylic acid with an alcohol is an equilibrium-limited process that is typically catalyzed by a strong acid. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. Steglich esterification, for instance, utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol.
Caption: Steglich Esterification Workflow.
This protocol describes the synthesis of ester derivatives of 5-bromothiophene-2-carboxylic acid, a common starting material for further functionalization via cross-coupling reactions.[6]
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Desired alcohol (e.g., pentanol, 2-phenylethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) and the desired alcohol (1.1 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene ester.
| Reactant | Molar Ratio | Purpose |
| 5-Bromothiophene-2-carboxylic acid | 1.0 | Starting material |
| Alcohol | 1.1 | Nucleophile for ester formation |
| DCC | 1.1 | Coupling agent to activate the carboxylic acid |
| DMAP | 0.1 | Catalyst to facilitate the reaction |
Amidation: Building Blocks for Bioactive Molecules
The formation of amides from thiophene carboxylic acids is of paramount importance in medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.
Similar to esterification, direct amidation between a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with the amine.
Caption: Amidation via Acid Chloride Formation.
This two-step protocol outlines the conversion of thiophene-2-carboxylic acid to its corresponding amide via an acid chloride intermediate.[7]
Step 1: Synthesis of Thiophene-2-carbonyl chloride
Materials:
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Reflux condenser
-
Heating mantle
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Place thiophene-2-carboxylic acid in a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases (typically 1-2 hours).
-
After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting thiophene-2-carbonyl chloride is often used in the next step without further purification.[7]
Step 2: Synthesis of Thiophene-2-carboxamide
Materials:
-
Thiophene-2-carbonyl chloride (from Step 1)
-
Desired amine
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., triethylamine, pyridine)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the desired amine (1.0 eq.) and a base (1.1 eq.) in an anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq.) in the same anhydrous solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thiophene amide.
Advanced Derivatizations: Cross-Coupling Reactions
The derivatized carboxylate group can serve as a launching point for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings. These reactions are instrumental in the synthesis of complex biaryl and acetylenic thiophene derivatives.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Thiophene derivatives bearing a halogen, often introduced on a pre-existing ester, are excellent substrates for this transformation.[6][8]
This protocol describes a typical Suzuki-Miyaura coupling to synthesize aryl-substituted thiophene carboxylates.[6]
Materials:
-
Halogenated thiophene carboxylate (e.g., pentyl 5-bromothiophene-2-carboxylate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Solvent system (e.g., toluene/ethanol/water)
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halogenated thiophene carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Acetylenic Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly valuable for the synthesis of thiophene derivatives containing an alkyne functionality.
A direct approach involves the coupling of a terminal alkyne with a thiophene acid chloride.[10]
Materials:
-
Thiophene-2-carbonyl chloride
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.1 eq.), the palladium catalyst (0.02 eq.), and CuI (0.04 eq.) in the anhydrous solvent.
-
Add the base (2.0 eq.).
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq.) in the anhydrous solvent.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired ynone.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, thioethers, and amines from aryl halides.[11] While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool. Thiophene carboxylic acid derivatives can be involved in Ullmann-type reactions, for instance, in the coupling of a halogenated thiophene carboxylate with an alcohol or amine.[11][12]
Conclusion
The derivatization of the carboxylate group on thiophene rings offers a vast and powerful toolkit for chemists in drug discovery and materials science. From fundamental esterification and amidation reactions that fine-tune molecular properties to advanced cross-coupling methodologies that enable the construction of intricate molecular frameworks, the thiophene carboxylic acid is a versatile and indispensable building block. The protocols and insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of these valuable compounds.
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed. (URL: [Link])
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (URL: [Link])
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (URL: [Link])
-
Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. (URL: [Link])
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A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (URL: [Link])
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Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. (URL: [Link])
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Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (URL: [Link])
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THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate - Georgia Institute of Technology. (URL: [Link])
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How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. (URL: [Link])
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Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (URL: [Link])
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Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. (URL: [Link])
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Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (URL: [Link])
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Application Notes and Protocols: A Researcher's Guide to Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Rings
Introduction
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a robust and versatile method for the functionalization of aromatic systems.[1][2] Unlike the more common electrophilic substitutions characteristic of electron-rich aromatic rings, SNAr reactions occur on electron-deficient rings, where a nucleophile displaces a suitable leaving group.[3] This pathway is particularly crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the introduction of nitrogen, oxygen, or sulfur nucleophiles onto an aromatic core is required.[1]
The key to unlocking this reactivity lies in the "activation" of the aromatic ring. This is achieved by the strategic placement of strong electron-withdrawing groups (EWGs), with the nitro group (–NO₂) being the most powerful and commonly employed activator.[3][4][5] This guide provides an in-depth exploration of the experimental setup for SNAr reactions on nitro-activated systems, grounded in mechanistic principles and practical laboratory protocols for researchers, scientists, and professionals in drug development.
The Mechanism of Nitro-Activated SNAr: An Addition-Elimination Pathway
The classical SNAr reaction does not proceed via the familiar Sₙ1 or Sₙ2 mechanisms seen in aliphatic chemistry.[4][5] The Sₙ2 backside attack is sterically impossible due to the planar structure of the benzene ring, and the formation of a highly unstable aryl cation makes the Sₙ1 pathway energetically unfavorable.[3][4]
Instead, the reaction follows a two-step addition-elimination mechanism .[1][3][6][7]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][6][8] The formation of this intermediate is typically the slow, rate-determining step of the reaction.[9][10]
-
Elimination and Rearomatization: In the second, faster step, the leaving group departs, and its bonding electrons are used to restore the aromaticity of the ring, yielding the final substitution product.[6]
The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is critical.[3][5][9] This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[4][6] Meta-positioned nitro groups have a much smaller activating effect as they cannot directly participate in this resonance stabilization.[6]
Core Experimental Parameters: A Scientist's Checklist
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the causality behind these choices is essential for robust and reproducible results.
-
The Substrate (Activated Aryl Ring):
-
Activating Group: At least one strong electron-withdrawing group, typically –NO₂, must be present ortho or para to the leaving group.[3][9] The presence of multiple nitro groups (e.g., 2,4-dinitro or 2,4,6-trinitro systems) dramatically increases the reaction rate.[6]
-
Leaving Group: The nature of the leaving group (X) has a counterintuitive effect compared to Sₙ2 reactions. The reactivity order is F > Cl > Br > I .[3] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic. The strength of the C-X bond, which is broken in the fast second step, has little influence on the overall reaction rate.[11]
-
-
The Nucleophile:
-
A wide range of nucleophiles can be employed. Common examples include:
-
Oxygen Nucleophiles: Alkoxides (⁻OR) and hydroxides (⁻OH).
-
Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH).
-
Sulfur Nucleophiles: Thiolates (⁻SR).
-
Carbon Nucleophiles: Stabilized carbanions (e.g., enolates).[4]
-
-
Generally, more potent nucleophiles lead to faster reactions.[6] If using a neutral nucleophile like an amine or alcohol, a base is often required to either generate the more reactive anionic form (e.g., alkoxide from alcohol) or to scavenge the proton released during the reaction (e.g., H-X).[7]
-
-
The Solvent:
-
Polar aprotic solvents are the standard choice for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (CH₃CN) are highly effective.[12] They excel at solvating the cation of the nucleophilic species, leaving the anionic nucleophile "bare" and highly reactive.
-
Protic solvents like alcohols (isopropanol, t-butanol) can also be used, especially with more reactive substrates, but they may slow the reaction by solvating and stabilizing the nucleophile through hydrogen bonding.[13] In some industrial processes, water or even liquid ammonia can serve as the solvent.[12][13]
-
-
Temperature:
-
SNAr reactions often require heating to proceed at a practical rate.[8] Typical temperatures range from room temperature for highly activated substrates (e.g., 2,4-dinitrofluorobenzene) to 100-150 °C for less reactive systems. The specific temperature is an empirical parameter that must be optimized for each unique combination of substrate and nucleophile.
-
Experimental Workflow and Protocols
A successful SNAr experiment follows a logical progression from setup to purification. Each step must be performed with care to ensure the integrity of the results.
Protocol 1: Synthesis of N-(2,4-dinitrophenyl)piperidine
This protocol details the reaction of a highly activated aryl chloride, 1-chloro-2,4-dinitrobenzene, with a secondary amine nucleophile, piperidine.
Materials and Reagents:
-
1-chloro-2,4-dinitrobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq) as a base
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in DMF (or DMSO) to a concentration of approximately 0.2–0.5 M.
-
Addition of Reagents: To the stirred solution, add the base (K₂CO₃ or Et₃N, 2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).[7]
-
Reaction: Stir the reaction mixture at room temperature. For less reactive amines, heating to 50–80 °C may be necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The starting material (1-chloro-2,4-dinitrobenzene) is a UV-active spot, and the product will appear as a new, typically more polar, spot. The reaction is generally complete within 1-4 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Protocol 2: Synthesis of 2,4-Dinitrophenyl Phenyl Ether
This protocol describes the reaction of 1-fluoro-2,4-dinitrobenzene with a phenoxide nucleophile, generated in situ from phenol.
Materials and Reagents:
-
1-fluoro-2,4-dinitrobenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-Butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add phenol (1.2 eq) and dissolve it in anhydrous THF or DMF.
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.[7]
-
Addition of Substrate: Add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in a minimal amount of anhydrous solvent to the phenoxide solution.
-
Reaction: Heat the reaction mixture to 60–80 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC until the starting aryl fluoride is consumed.
-
Workup (Quenching): Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
Data Summary: Typical SNAr Reaction Conditions
The following table provides a quick reference for common SNAr reaction setups. Conditions can vary and may require optimization.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time |
| 1-Fluoro-2,4-dinitrobenzene | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | ~3 h |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Et₃N | Isopropanol | 90 | ~2 h |
| 4-Chloronitrobenzene | Sodium Methoxide | - (reagent) | Methanol | Reflux | 4-8 h |
| 2-Fluoropyridine | Sodium Cyanide | - (reagent) | DMSO | 130 | ~12 h |
| 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃ | DMF | 80 | 2-6 h |
| 2-Fluoro-5-nitrobenzenediamine | Thiols | K₂CO₃ | DMF | 50-100 | Varies |
Table based on information from multiple sources.[7][14]
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Makoś, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Singh, R., & Sharma, M. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23933-23938. [Link]
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Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Last Minute Lecture. (2023). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) [Video]. YouTube. Retrieved from [Link]
-
Makoś, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(1), 1-13. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]
-
PubMed. (2016, June 15). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Thieno[3,2-b]thiophenes from Thiophene Precursors
Abstract
The thieno[3,2-b]thiophene (TT) scaffold is a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3] Its rigid, planar, and electron-rich π-conjugated system imparts desirable properties such as high charge carrier mobility and strong intermolecular π–π stacking interactions, making it a privileged core for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1][2] This guide provides an in-depth exploration of key synthetic strategies for constructing the thieno[3,2-b]thiophene framework starting from readily available thiophene precursors. We will dissect the mechanistic underpinnings and provide detailed, field-proven protocols for three primary approaches: the annulation of functionalized 3-substituted thiophenes, palladium-catalyzed functionalization of the TT core, and innovative cascade cyclizations.
Introduction: The Architectural Significance of Thieno[3,2-b]thiophene
The fusion of two thiophene rings results in four possible isomers, with thieno[3,2-b]thiophene and thieno[2,3-b]thiophene being the most stable and widely studied.[4] The thieno[3,2-b]thiophene isomer, in particular, has garnered significant attention due to its exceptional performance in optoelectronic applications.[5][6][7] The inherent planarity of the fused ring system facilitates efficient electronic communication, a critical factor for charge transport in semiconductor materials.[4]
The primary challenge and area of innovation in this field lie in the controlled and efficient construction of this bicyclic system, often through the annulation of a second thiophene ring onto a pre-existing, functionalized thiophene precursor.[1][3] This guide focuses on the most robust and versatile of these methods, providing researchers with the rationale and practical steps to achieve their target molecules.
Strategy 1: Ring Annulation from 3-Substituted Thiophene Precursors
A widely adopted strategy involves the construction of the second thiophene ring onto a thiophene precursor already bearing appropriate functionality at the 3-position.[1][3] This approach offers great flexibility in introducing substituents onto the final TT core.
Method A: Cyclization via Nucleophilic Aromatic Substitution of 3-Nitrothiophenes
A modern and highly effective method utilizes electron-deficient 3-nitrothiophenes as the starting material. The electron-withdrawing nitro group strongly activates the C-3 position for nucleophilic aromatic substitution (SNAr) by a sulfur nucleophile. Subsequent intramolecular cyclization, typically a Dieckmann condensation, forges the second ring.[8][9]
Causality and Mechanism: The choice of a 3-nitrothiophene precursor is strategic. The nitro group serves as an excellent leaving group and powerfully activates the ring for the initial SNAr step. The reaction is initiated by the attack of a thiolate, generated from a reagent like methyl thioglycolate in the presence of a mild base (e.g., K₂CO₃), onto the C-3 position of the nitrothiophene.[9] This displaces the nitro group to form a 3-(alkylthio)thiophene intermediate. This intermediate, now containing an ester and a methylene group activated by the adjacent sulfur atom, is primed for base-mediated intramolecular cyclization to yield the final 3-hydroxythieno[3,2-b]thiophene product.[8][9]
Caption: SNAr and Cyclization Workflow.
Experimental Protocol: Synthesis of 2,5-Disubstituted 3-Hydroxythieno[3,2-b]thiophenes [8][9]
-
SNAr Reaction: To a solution of the starting dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 equiv) in dry DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add methyl thioglycolate (1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, pour the reaction mixture into ice water and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(alkylthio)thiophene intermediate.
-
Cyclization: Dissolve the crude intermediate in dry methanol.
-
Add a solution of sodium methoxide (NaOMe, 2.0 equiv) in methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until cyclization is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel.
| Precursor Type | Sulfur Nucleophile | Typical Yield | Reference |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | 75-90% | [8] |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | 2-Mercaptoacetone | 60-80% | [9] |
| 3-Nitrothiophene-2,5-dicarbonyls | Various Thiols | 63-93% | [8] |
Method B: Fiesselmann-Type Synthesis from 3-Chlorothiophenes
The Fiesselmann thiophene synthesis is a classic and powerful method for generating thiophenes.[10][11][12] A highly effective variation of this reaction is used to construct the thieno[3,2-b]thiophene core by condensing an activated 3-halothiophene (typically a 3-chloro-2-carboxylate) with a thioglycolic acid ester in the presence of a strong base.[13]
Causality and Mechanism: This reaction is essentially a tandem SNAr and Dieckmann-type cyclization. The starting 3-chlorothiophene must be activated by an electron-withdrawing group, such as an ester at the C-2 position, to facilitate the initial nucleophilic substitution by the thioglycolate anion. A strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is required for two reasons: first, to deprotonate the thioglycolic acid ester, generating the potent sulfur nucleophile, and second, to promote the final intramolecular cyclization of the resulting intermediate to form the 3-hydroxythieno[3,2-b]thiophene product.[13]
Caption: Fiesselmann-Type Thieno[3,2-b]thiophene Synthesis.
Experimental Protocol: Synthesis of 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates [13]
-
To a stirred solution of the appropriate 5-aryl-3-chlorothiophene-2-carboxylate (1.0 equiv) and methyl thioglycolate (1.1 equiv) in anhydrous THF at 0 °C, add potassium tert-butoxide (KOt-Bu, 2.2 equiv) portion-wise.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold (0 °C) 5% aqueous HCl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic phases, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is typically purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.
Strategy 2: Post-Modification via Palladium-Catalyzed Cross-Coupling
For many applications in materials science, the thieno[3,2-b]thiophene core must be functionalized with aryl or other conjugated groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are indispensable tools for this purpose.[14][15] The typical starting point is a di- or tetra-brominated thieno[3,2-b]thiophene, which allows for selective and sequential introduction of different substituents.[15]
Causality and Rationale: The C-Br bonds at the α-positions (2 and 5) of the thieno[3,2-b]thiophene core are more reactive towards oxidative addition to a Pd(0) catalyst than the β-positions (3 and 6).[15] This inherent site-selectivity can be exploited to control the functionalization. The choice between Suzuki (using boronic acids) and Stille (using organostannanes) coupling often depends on the stability and availability of the coupling partners. A robust catalyst system, such as Pd(PPh₃)₄ with a base like K₃PO₄, is essential to drive the catalytic cycle efficiently.[15]
Experimental Protocol: Suzuki Coupling of 2,5-Dibromothieno[3,2-b]thiophene [14][15]
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,5-dibromothieno[3,2-b]thiophene (1.0 equiv), the desired arylboronic acid (2.2 equiv), and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent and Base: Add a degassed solvent mixture, typically THF or Toluene/H₂O.[15] Add a base, such as aqueous potassium phosphate (K₃PO₄, 2.0 equiv per bromine).[15]
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously until the starting material is fully consumed, as monitored by TLC or GC-MS (usually 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diaryl-thieno[3,2-b]thiophene by column chromatography on silica gel or by recrystallization.
| Coupling Type | Catalyst | Base | Typical Yield | Reference |
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 25-80% | [15] |
| Stille | PdCl₂(PPh₃)₂ | N/A | ~70% | [14] |
Strategy 3: Step-Efficient Cascade Cyclization of Alkynyl Diols
Recent advancements have focused on increasing step-efficiency. An elegant approach involves the direct transformation of acyclic 1,6-dihydroxyhexa-2,4-diyne derivatives into highly substituted thieno[3,2-b]thiophenes.[5][7]
Causality and Mechanism: This method utilizes a unique sulfur transfer reagent generated in situ. The reaction of sodium thiosulfate (Na₂S₂O₃) with iodine (I₂) produces sodium tetrathionate (Na₂S₄O₆), which serves as the key intermediate for sulfur transfer.[5] This species is believed to react with the alkynyl diol in a cascade process involving nucleophilic attack and sequential cyclization to build both thiophene rings simultaneously, affording the fused thieno[3,2-b]thiophene core in a single pot. This avoids the multi-step functionalization and cyclization sequences common to other methods.[5][7]
Caption: Cascade Cyclization of an Alkynyl Diol.
Experimental Protocol: Synthesis from an Alkynyl Diol [5]
-
In a sealed tube, combine the alkynyl diol substrate (1.0 equiv), sodium thiosulfate (Na₂S₂O₃, 2.0 equiv), and iodine (I₂, 1.0 equiv).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the tube and heat the mixture in an oil bath at 140 °C for 8 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the desired substituted thieno[3,2-b]thiophene.
| R¹/R² Substituents | R³ Substituents | Typical Yield | Reference |
| Alkyl (e.g., Me) | Alkyl (e.g., Me) | 70-85% | [5] |
| Phenyl | Alkyl | 75-80% | [5] |
| Alkyl | Thienyl, Furyl | 50-65% | [5] |
Conclusion
The synthesis of thieno[3,2-b]thiophenes from thiophene precursors is a rich and evolving field. Traditional methods based on the cyclization of 3-substituted thiophenes, including modern SNAr strategies and classic Fiesselmann-type reactions, provide robust and flexible access to a wide range of derivatives. For materials development, post-synthetic modification of a pre-formed TT core using powerful palladium-catalyzed cross-coupling reactions remains the gold standard. Furthermore, innovative, step-efficient methods like the cascade cyclization of alkynyl diols are pushing the boundaries of synthetic efficiency. The choice of synthetic strategy ultimately depends on the desired substitution pattern, required scale, and available starting materials. This guide provides the foundational knowledge and practical protocols to empower researchers in this exciting area of chemical synthesis.
References
-
Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022-05-25). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Thienothiophenes - Encyclopedia.pub. Available at: [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024-11-21). MDPI. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025-11-11). Beilstein Journals. Available at: [Link]
-
Synthesis of thieno[3,2-b]thiophene derivatives. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Publishing. Available at: [Link]
-
Programmed Synthesis of Tetraarylthieno[3,2-b]thiophene by Site-Selective Suzuki Cross-Coupling Reactions of Tetrabromothieno[3,2-b]thiophene. Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025-11-11). Beilstein Journals. Available at: [Link]
-
Synthesis of thieno[3,2-b]thiophene via cyclization reaction. ResearchGate. Available at: [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024-11-07). MDPI. Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. (2025-08-26). Beilstein Archives. Available at: [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024-11-21). PMC - NIH. Available at: [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2025-12-22). ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024-11-07). ResearchGate. Available at: [Link]
-
Synthesis of new 2-arylthieno[3,2-b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of thieno[3,2-b]thiophene via coupling reactions. ResearchGate. Available at: [Link]
-
Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. Available at: [Link]
-
Fiesselmann thiophene synthesis. Semantic Scholar. Available at: [Link]
-
Synthesis of thieno[3,2-b]thiophenes from bromothiophene. ResearchGate. Available at: [Link]
-
Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. Available at: [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Scilit. Available at: [Link]
-
Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
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Thienothiophene - Wikipedia. Available at: [Link]
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Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. (2025-08-09). ResearchGate. Available at: [Link]
-
Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Publishing. Available at: [Link]
-
Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. (2019-11-25). NIH. Available at: [Link]
-
Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene. Sci-Hub. Available at: [Link]
-
Previous methods for synthesis of thieno[3,2-b]thiophene (a,b) and sulfur cyclization hypothesis (c). ResearchGate. Available at: [Link]
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Application Notes and Protocols: Thiophene Carboxylates in the Development of Anti-Inflammatory Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiophene carboxylates as a promising scaffold for the development of novel anti-inflammatory agents. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies to facilitate the discovery and evaluation of new therapeutic candidates.
Introduction: The Therapeutic Potential of Thiophene Carboxylates in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] The thiophene ring, a sulfur-containing heterocycle, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1] Thiophene carboxylates, a class of derivatives bearing a carboxylic acid or ester functional group, have garnered significant attention for their anti-inflammatory properties.[3][4] These compounds often exhibit their therapeutic effects by modulating key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]
The rationale for focusing on thiophene carboxylates lies in their structural versatility, which allows for facile modification to optimize potency, selectivity, and pharmacokinetic properties. The carboxylate moiety can act as a critical pharmacophore, engaging with key residues in the active sites of target enzymes. This guide will provide a practical framework for the synthesis, in vitro screening, and in vivo evaluation of novel thiophene carboxylate-based anti-inflammatory agents.
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of many thiophene carboxylates are attributed to their ability to interfere with critical signaling pathways that drive the inflammatory response. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7]
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by inflammatory signals such as TNF-α or Interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, thereby amplifying the inflammatory cascade.[8][9] Certain thiophene derivatives have been shown to suppress the activation of NF-κB, thus dampening the production of downstream inflammatory mediators.[5]
Experimental Section: A Step-by-Step Guide
The following protocols provide a robust framework for the synthesis and evaluation of novel thiophene carboxylate derivatives as anti-inflammatory agents.
Protocol 1: Synthesis of a Model Thiophene Carboxylate (Ethyl 2-amino-4-phenylthiophene-3-carboxylate)
This protocol is based on the Gewald aminothiophene synthesis, a reliable one-pot reaction for the preparation of 2-aminothiophenes.[10][11]
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetophenone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in 150 mL of absolute ethanol.
-
To this solution, add elemental sulfur powder (0.1 mol) with stirring.
-
Slowly add diethylamine (20 mL) to the reaction mixture.
-
Heat the mixture to 55-65°C and maintain this temperature under reflux for 2 hours with continuous stirring.
-
After the reflux period, cool the reaction mixture in a refrigerator overnight.
-
A precipitate will form upon cooling. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Screening for Anti-Inflammatory Activity
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme, a key enzyme in the production of pro-inflammatory prostaglandins.[12][13]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds (thiophene carboxylates)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or positive control to the respective wells. For the 100% activity control, add the vehicle (e.g., DMSO).
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. TNF-α and IL-6 Inhibition Assays
These assays measure the ability of the test compounds to suppress the production of the pro-inflammatory cytokines TNF-α and IL-6 from stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compounds (thiophene carboxylates)
-
Positive control (e.g., Dexamethasone)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Include an unstimulated control group.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound and determine the IC50 values.
Protocol 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation to assess the in vivo efficacy of anti-inflammatory drugs.[5][6]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound suspension/solution
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage).
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of Thiophene Carboxylate Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Thiophene-A | 5.2 | 8.1 | 10.5 |
| Thiophene-B | 2.8 | 4.5 | 6.2 |
| Thiophene-C | 10.5 | 15.3 | 18.9 |
| Celecoxib | 0.8 | - | - |
| Dexamethasone | - | 0.5 | 0.9 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| Thiophene-B | 10 | 25.4 |
| Thiophene-B | 30 | 48.7 |
| Thiophene-B | 100 | 65.2 |
| Indomethacin | 10 | 55.8 |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the systematic investigation of thiophene carboxylates as a source of novel anti-inflammatory agents. By following these methodologies, researchers can effectively synthesize, screen, and evaluate the therapeutic potential of new chemical entities, paving the way for the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [online] Available at: [Link]
-
Sakat, S. S., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 321–326. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Mussbacher, M., et al. (2019). NF-κB in solid tumors—A double-edged sword. Frontiers in Immunology, 10, 521. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available at: [Link]
-
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. ISRN Inflammation. 2013, 625723. Available at: [Link]
-
DeSimone, C. P., et al. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 70, 5.5.1-5.5.10. Available at: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [online] Available at: [Link]
-
MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [online] Available at: [Link]
-
BPS Bioscience. IL-6:IL-6R Inhibitor Screening Assay Kit. [online] Available at: [Link]
-
Jha, A., et al. (2007). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of dietary supplements, 4(4), 35-48. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 14(1), 1-16. Available at: [Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. Available at: [Link]
-
Al-Ostath, A. I., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic chemistry, 102, 103890. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [online] Available at: [Link]
-
El-Sayed, M. A. A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 14(1), 1-16. Available at: [Link]
-
Kumar, A., et al. (2011). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc, 2011(10), 55-70. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available at: [Link]
-
El-Sayed, M., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. Available at: [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [online] Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Available at: [Link]
-
Singh, V., et al. (2015). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1642-1654. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2633-2641. Available at: [Link]
-
Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2633-2641. Available at: [Link]
-
Reddy, C. S., et al. (2017). Synthesis and Pharmacological Study of Thiophene Derivatives. Journal of Applicable Chemistry, 6(6), 1109-1117. Available at: [Link]
-
Asghari, S., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 28(1), 517-522. Available at: [Link]
Sources
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- 2. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Welcome to the technical support resource for the synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our approach is built on explaining the fundamental chemical principles behind each step, ensuring you can not only solve immediate issues but also proactively improve your experimental design.
Overview of the Synthesis
The target molecule, this compound, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful C-O bond-forming reaction involves the attack of a nucleophile—in this case, the deprotonated hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate—on an electron-deficient aromatic ring.
The key to a successful SNAr reaction lies in three components:
-
An Activated Aromatic Ring: The aromatic ring must be rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).[1]
-
A Good Leaving Group: A substituent on the aromatic ring that can depart with its electron pair, typically a halide. In SNAr, the unusual reactivity order of F > Cl > Br > I is observed.[1]
-
A Potent Nucleophile: The attacking species must have sufficient nucleophilicity to attack the electron-deficient ring.
The primary synthetic route is depicted below:
Methyl 3-hydroxythiophene-2-carboxylate + 1-Fluoro-4-nitrobenzene --(Base, Solvent)--> this compound
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address the most frequent problems encountered during the synthesis.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary factors to investigate?
This is the most common issue and usually points to a problem with one of the core reaction components or conditions. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, and its formation is the rate-determining step.[2] The stability and formation rate of this complex are highly sensitive to the reaction environment.
Root Cause Analysis:
-
Ineffective Deprotonation of the Nucleophile: The hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate must be fully deprotonated to form the much more potent thiophene-alkoxide nucleophile.
-
Presence of Protic Impurities (Water): Trace amounts of water in the solvent or from a hygroscopic base will quench the base and protonate the newly formed nucleophile, effectively halting the reaction.
-
Solution: Use anhydrous solvents (e.g., from a solvent purification system or freshly opened Sure/Seal™ bottles). Dry bases like K₂CO₃ or Cs₂CO₃ in an oven ( >120°C) under vacuum for several hours before use.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role. It must be polar and aprotic to solvate the base's cation, leaving the anionic nucleophile "naked" and highly reactive.[1]
-
Solution: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices. Acetonitrile is a viable but often less effective alternative. Avoid protic solvents (e.g., ethanol, water) and non-polar solvents (e.g., toluene, hexane).
-
-
Insufficient Thermal Energy: SNAr reactions often have a significant activation energy barrier.
-
Solution: Increase the reaction temperature. A typical starting point is 80°C, but temperatures up to 120-150°C may be necessary, especially if using a less reactive leaving group like chloride instead of fluoride.[4][5] Monitor for potential decomposition of starting materials or solvent at higher temperatures.
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Q2: My TLC shows multiple spots, indicating side products. What are they and how can I prevent them?
Side product formation often complicates purification and reduces yield. Identifying the likely culprits is key to mitigation.
-
Unreacted Starting Materials: The most common "impurities." This is a conversion issue, addressed in Q1.
-
Hydrolysis of the Methyl Ester: If your base is too strong (e.g., NaOH, KOH) or if there is significant water in your reaction, the methyl ester can be saponified to the corresponding carboxylic acid. This impurity can be difficult to remove via chromatography.
-
Prevention: Use non-hydroxide bases like K₂CO₃, Cs₂CO₃, or NaH. Ensure strictly anhydrous conditions.
-
Removal: If hydrolysis occurs, the carboxylic acid can be removed by performing an acidic workup followed by extraction with a mild aqueous base (e.g., sat. NaHCO₃ solution). The desired product will remain in the organic layer.
-
-
Solvent-Related Impurities: At high temperatures (>140°C), DMF can decompose to dimethylamine, which is nucleophilic and can generate side products.
-
Prevention: Keep reaction temperatures below 140°C if using DMF. If higher temperatures are required, consider switching to a more stable solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).[5]
-
Q3: The reaction works, but purification is challenging. What are the best practices?
The target molecule is a relatively polar, solid compound.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Quench carefully by pouring it into a beaker of cold water or ice. This will precipitate the crude product and dissolve inorganic salts (e.g., KF, KCl).
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF/DMSO and salts, then with a non-polar solvent like hexane or ether to remove non-polar impurities.
-
Purification:
-
Recrystallization: This is often the most efficient method for solid products. Test various solvent systems. A good starting point would be ethyl acetate/hexanes or ethanol/water. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.
-
Silica Gel Chromatography: If recrystallization fails or is insufficient, column chromatography is the standard alternative. Use a solvent system guided by your TLC analysis, typically a gradient of ethyl acetate in hexanes (e.g., starting at 10% EtOAc and increasing to 30-40%).
-
FAQs: Optimizing Experimental Design
Which base is truly the best for this reaction?
The choice of base involves a trade-off between reactivity and ease of handling.
| Base | Strength (pKa of conj. acid) | Pros | Cons |
| NaH | ~36 | Irreversible deprotonation, very high reactivity.[1] | Pyrophoric, requires inert atmosphere, reacts violently with water. |
| K₂CO₃ | ~10.3 | Inexpensive, easy to handle, moderately effective. | Hygroscopic, may not be strong enough for full conversion, requires higher temps. |
| Cs₂CO₃ | ~10.3 | More soluble in organic solvents than K₂CO₃, often gives higher yields and faster reactions due to the "caesium effect".[6] | Significantly more expensive. |
Recommendation: For initial trials and moderate scale, potassium carbonate (K₂CO₃) is a good starting point due to its safety and low cost. For difficult reactions or to maximize yield, sodium hydride (NaH) is the most powerful choice, provided appropriate safety measures are taken.
Should I use 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene?
Always choose 1-Fluoro-4-nitrobenzene if available. The high electronegativity of fluorine makes the attached carbon (the ipso-carbon) more electrophilic, accelerating the rate-determining nucleophilic attack. This can dramatically reduce reaction times and temperatures.[1]
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)[7]
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and dried potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add 1-Fluoro-4-nitrobenzene (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should be more non-polar (higher Rf) than the starting thiophene alcohol. A typical eluent is 30% Ethyl Acetate in Hexanes. The reaction is typically complete in 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice water (approx. 10x the volume of DMF used). A solid should precipitate.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake extensively with water, followed by a small amount of cold diethyl ether or hexanes.
-
Drying & Purification: Dry the crude solid under high vacuum. Purify further by recrystallization (e.g., from ethanol) or silica gel chromatography as needed to obtain the final product, this compound.
References
-
Beck, J. R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 38(23), 4086–4087. Available at: [Link]
-
The University of Manchester Research Explorer. (2024). Engineered enzymes for enantioselective nucleophilic aromatic substitutions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2015). A General and Practical Route to Carbohydrate–Aryl Ethers by Nucleophilic Aromatic Substitution (SNAr). Organic Letters, 17(19), 4782–4785. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 339. Available at: [Link]
-
Justia Patents. (2011). Process for the purification of thiophenes. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Ullmann Condensation Reactions
Welcome to our dedicated technical support guide for the Ullmann condensation reaction. This resource is structured for researchers, chemists, and drug development professionals to diagnose and resolve common issues that lead to low product yields in copper-catalyzed cross-coupling experiments. Here, we move beyond simple checklists to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Initial Diagnosis: A General Troubleshooting Workflow
When an Ullmann condensation reaction underperforms, a systematic approach is crucial. The following workflow outlines the primary areas for investigation. Each node represents a critical checkpoint in the troubleshooting process, starting from the most common and easily addressable issues.
Caption: A top-down workflow for troubleshooting low yields in Ullmann reactions.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
This section addresses specific, common problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction has stalled or is giving very low to no yield. What is the most likely cause?
A1: This is the most common issue and can stem from several factors, with the catalyst being the primary suspect.
-
Cause 1: Inactive Copper Catalyst. The active catalytic species in most modern Ullmann reactions is Cu(I).[1] Copper(I) salts, such as CuI or CuBr, are susceptible to oxidation to the less active Cu(II) form, especially if stored improperly or for long periods. For classical protocols using copper powder, the surface can be passivated by oxides.[2][3]
-
Solution: Always use a fresh, high-purity Cu(I) salt from a newly opened bottle.[1][4][5] If you suspect catalyst deactivation during the reaction (indicated by stalling), a second addition of fresh catalyst and/or ligand midway through the reaction may help.[1] For classical reactions, consider activating copper powder by treating it with iodine or acid immediately before use.[2][3]
-
-
Cause 2: Inappropriate Ligand Selection. Modern Ullmann reactions often rely on a ligand to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[2][6] A ligand that works for one substrate pair may be ineffective for another.
-
Solution: There is no universally superior ligand; therefore, a screening process is the most effective strategy.[1][7] Start with common, well-established ligand classes. For electron-rich substrates, N-methylated amino acids (e.g., N,N-dimethylglycine) or N-butylimidazole have proven effective.[7] For other systems, 1,10-phenanthroline, L-proline, or oxalic diamides are excellent starting points.[1][8]
-
-
Cause 3: Suboptimal Base or Solvent. The base is critical for deprotonating the nucleophile (e.g., amine or alcohol), while the solvent dictates reagent solubility and reaction temperature.[1][2] An incorrect choice for either can halt the reaction.
-
Solution: Screen common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] For solvents, polar aprotic options like DMF, dioxane, NMP, or DMSO are typically effective.[2][9] However, for certain transformations like O-arylation, non-polar solvents such as toluene or xylene may provide superior results.[10]
-
Q2: I am observing significant formation of a dehalogenated (hydrodehalogenation) side product. How can I prevent this?
A2: The formation of a dehalogenated byproduct, where the aryl halide is reduced, is a strong indicator of unintended proton sources in your reaction.
-
Cause: Protic Impurities. Trace amounts of water or other protic impurities in your reagents or solvent can react with intermediates in the catalytic cycle, leading to the reduction of the aryl halide.[1][4]
-
Solution 1: Rigorous Anhydrous Technique. Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, either purchased fresh or properly dried using standard laboratory methods (e.g., distillation from a drying agent or passing through an activated alumina column).[2][4]
-
Solution 2: Inert Atmosphere. Oxygen can also contribute to catalyst decomposition and side reactions.[2] It is crucial to set up the reaction under a robust inert atmosphere of nitrogen or argon.[1][2] This involves using Schlenk techniques or a glovebox and ensuring solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.[2][4]
-
Q3: My reaction works well with aryl iodides and bromides, but fails with the analogous aryl chloride. What should I change?
A3: This is a classic challenge related to the bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl). The oxidative addition of the C-Cl bond to the copper center is significantly more difficult.
-
Cause: High C-Cl Bond Dissociation Energy. The strength and lower polarity of the C-Cl bond make it less reactive in the oxidative addition step of the catalytic cycle.[1][11]
-
Solution 1: Increase Reaction Temperature. Aryl chlorides often require higher reaction temperatures to facilitate the activation of the C-Cl bond.[1][4]
-
Solution 2: Employ a More Active Ligand System. This is often the most effective approach. The development of powerful bidentate ligands has greatly expanded the scope to include aryl chlorides.[12] Ligands such as certain oxalic diamides or (2-Pyridyl)acetone have been specifically shown to promote the coupling of challenging aryl chlorides.[8][11]
-
Solution 3: Use Additives. In some systems, the addition of a co-catalyst or specific additives can promote the reaction, although this is highly system-dependent.[1]
-
The Ullmann Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle for a modern, ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) pathway.
Caption: A simplified catalytic cycle for the ligand-assisted Ullmann condensation.
-
Nucleophile Coordination: The base deprotonates the nucleophile (e.g., R-NH₂ to R-NH⁻), which then displaces the halide on the L-Cu(I)-X complex.
-
Oxidative Addition: The aryl halide adds to the copper center, oxidizing it from Cu(I) to a transient Cu(III) species. This is often the rate-limiting step, especially for aryl chlorides.[13]
-
Reductive Elimination: The desired C-N, C-O, or C-S bond is formed as the product (Ar-Nu) is eliminated, regenerating the active L-Cu(I) catalyst.[13]
Quantitative Data Summary: Parameter Screening
Systematic optimization often involves screening key reaction parameters. The tables below provide a starting point based on literature precedents.
Table 1: Common Ligands for Ullmann Condensation
| Ligand Class | Example Ligand | Typical Application | Source |
|---|---|---|---|
| Amino Acids | L-Proline, N,N-Dimethylglycine | N-arylation, O-arylation | [1][7] |
| N,N-Donors | 1,10-Phenanthroline, TMEDA | N-arylation, O-arylation | [2][11] |
| Oxalic Diamides | (Varies) | Robust for challenging substrates (e.g., aryl chlorides) | [8] |
| Picolinic Acid | Picolinic Acid | O-arylation of sterically hindered phenols |[11] |
Table 2: Effect of Solvent on Ullmann C-C Coupling Yield
| Solvent | Typical Yield (%) | Notes | Source |
|---|---|---|---|
| Toluene | 79 | Good for O-arylations, non-polar. | [1] |
| Dioxane | ~80-95 | Common polar aprotic choice. | [1][5] |
| DMF | 99 | High-boiling polar aprotic, excellent solubilizing power. | [1] |
| NMP | Low to High | Can be effective but sometimes inhibitory.[10] |[9] |
Note: Yields are highly substrate-dependent and this table is for comparative purposes only.
Experimental Protocols
General Protocol for Optimizing a Copper-Catalyzed N-Arylation
This protocol provides a robust starting point for the optimization of an Ullmann coupling between an aryl halide and an amine.
1. Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene) (3-5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
2. Reaction Setup (Schlenk Technique):
-
To the oven-dried reaction vessel, add the aryl halide, amine (if solid), copper(I) iodide, ligand, and base under a positive flow of inert gas.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1][4]
-
Using a syringe, add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe at this step.
-
Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).[1]
3. Reaction Monitoring and Work-up:
-
Stir the reaction vigorously. Monitor its progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS.[1]
-
Upon completion (or when the reaction has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst. Wash the pad with additional organic solvent.[2]
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
4. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N-arylated product.[1][2]
References
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. Ullmann reaction. [Link]
-
Sambiagio, C., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
Rahman, M. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
-
ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- BenchChem. (2025).
-
NIH. (2020). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. [Link]
- Google Patents.
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
-
Reddit. (2024). Ullmann coupling. r/Chempros. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
- BenchChem. (2025). The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions. [Link]
-
Wiley Online Library. (2011). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
-
ResearchGate. Substrate scope for the Ullmann C−N coupling reaction under heterogeneous conditions. [Link]
- BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation Reactions Involving 2-Iodothiophenol.
-
ACS Publications. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
-
ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
Sources
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- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Navigating the Purification of Polar Aromatic Nitro Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aromatic nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively. The inherent characteristics of polar aromatic nitro compounds—high polarity, potential for thermal instability, and unique solubility profiles—demand a nuanced approach to purification. This resource is structured to provide direct, actionable advice in a question-and-answer format, supplemented with detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns when working with polar aromatic nitro compounds.
Q1: Why are polar aromatic nitro compounds so difficult to purify?
A1: The purification challenges stem from a combination of their physicochemical properties. The strong electron-withdrawing nature of the nitro group, coupled with a polar functional group on an aromatic ring, leads to high polarity. This can cause issues such as poor solubility in common organic solvents, strong interactions with polar stationary phases in chromatography leading to peak tailing, and co-elution with polar impurities.[1][2] Furthermore, many nitroaromatic compounds are thermally sensitive and can decompose at elevated temperatures, which complicates purification techniques that involve heating.[3][4][5][6]
Q2: My polar nitroaromatic compound is showing poor solubility in common recrystallization solvents. What should I do?
A2: This is a frequent issue. The "like dissolves like" principle is a good starting point; highly polar compounds prefer polar solvents.[7][8][9] If single-solvent systems with common polar solvents like ethanol, methanol, or water are failing, consider a two-solvent recrystallization method.[7][8] In this technique, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Gentle heating to redissolve the precipitate followed by slow cooling can promote the formation of pure crystals.[10] For compounds with acidic or basic functionalities, altering the pH to form a salt can significantly change solubility and may be leveraged for purification.[11]
Q3: I'm observing significant peak tailing during silica gel chromatography of my polar nitroaromatic compound. What's causing this and how can I fix it?
A3: Peak tailing for polar compounds on silica gel is often due to strong, sometimes irreversible, interactions between the polar functional groups of your analyte and the acidic silanol groups on the silica surface.[12] This is particularly problematic for basic polar nitroaromatics. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to your mobile phase.[2][13] This deactivates the acidic sites on the silica, leading to more symmetrical peaks. Alternatively, consider using a different stationary phase, such as alumina (which is basic) or a reversed-phase column.[2][13]
Q4: Are there specific safety precautions I should take when purifying nitroaromatic compounds?
A4: Absolutely. Nitroaromatic compounds are often toxic, mutagenic, and can be explosive, especially polynitrated compounds.[1][14][15] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][16] Be particularly cautious with heating, as many nitroaromatics are thermally unstable and can decompose exothermically, posing a risk of a runaway reaction.[3][4] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its hazards and handling requirements.[16]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purification, but it presents several hurdles for polar aromatic nitro compounds. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Poor Separation and Co-elution of Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of your desired compound and impurities.
Causality: Co-elution occurs when two or more compounds have very similar retention times under the chosen chromatographic conditions.[17][18][19] This is common with polar compounds where multiple components can have strong affinities for the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Detailed Protocols:
-
Mobile Phase Modification: If your compound is eluting too quickly (low capacity factor), decrease the polarity of the mobile phase in normal-phase chromatography or increase it in reversed-phase.[17][18] For normal-phase silica gel, this typically means reducing the percentage of the polar solvent (e.g., methanol in dichloromethane).
-
Stationary Phase Selection: If modifying the mobile phase is insufficient, a change in stationary phase chemistry is necessary to alter selectivity.[19]
| Stationary Phase | Characteristics & Best Use Cases for Polar Nitroaromatics |
| Silica Gel | Standard choice, but can cause issues with very polar or basic compounds.[20] |
| Alumina | Basic in nature, good for separating basic compounds that tail on silica.[2] |
| Reversed-Phase (C18) | Non-polar stationary phase; ideal for highly polar compounds using a polar mobile phase (e.g., water/acetonitrile). |
| Amino- or Diol-bonded Silica | Offer different selectivity compared to standard silica and can be less acidic. |
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, where the mobile phase composition is changed over time, can improve separation and reduce run times.[21]
Issue 2: Compound Degradation on the Column
Symptoms:
-
Appearance of new spots on TLC of collected fractions.
-
Low overall recovery of the desired product.
-
Discoloration of the stationary phase.
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as some nitroaldol products which can dehydrate.[22]
Troubleshooting Steps:
-
Assess Stability: Before running a column, spot your crude material on a TLC plate and let it sit for an hour. Re-run the TLC to see if any new spots have appeared, which would indicate instability on silica.[13]
-
Deactivate the Silica Gel: Flush the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading your sample. This neutralizes the acidic sites.[10][12]
-
Switch to a More Inert Stationary Phase: Consider using alumina or a bonded-phase silica.[13]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions for polar aromatic nitro compounds can be challenging.
Issue 1: "Oiling Out" - Compound Separates as a Liquid Instead of Crystals
Symptoms:
-
Formation of an oily layer at the bottom of the flask upon cooling.
-
No crystal formation.
Causality: "Oiling out" typically occurs when the melting point of the compound is lower than the temperature at which a saturated solution is formed.[8] It can also happen if the solution is cooled too rapidly or if the solvent is too non-polar for the highly polar compound.
Troubleshooting Protocol:
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
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- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure‐Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. athabascau.ca [athabascau.ca]
- 8. rubingroup.org [rubingroup.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. ucy.ac.cy [ucy.ac.cy]
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- 17. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 20. researchgate.net [researchgate.net]
- 21. asdlib.org [asdlib.org]
- 22. reddit.com [reddit.com]
Identifying side products in the synthesis of phenoxy-thiophene derivatives
Technical Support Center: Synthesis of Phenoxy-Thiophene Derivatives
Welcome to the technical support center for the synthesis of phenoxy-thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O bond formation involving thiophene scaffolds. Phenoxy-thiophene moieties are crucial pharmacophores in numerous drug candidates, making their efficient and clean synthesis a priority.
This document moves beyond standard protocols to provide in-depth troubleshooting and mechanistic insights in a direct question-and-answer format. Our goal is to help you anticipate, identify, and mitigate the formation of common side products, thereby improving yield, purity, and the overall success of your synthetic campaigns.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes, focusing on side product formation, and actionable advice for remediation.
Q1: My reaction yield is critically low, and TLC/LC-MS analysis shows significant consumption of my starting materials. What are the most likely side products consuming my reagents?
Low yield in the face of complete starting material consumption is a classic sign of competing, non-productive reaction pathways. In the context of phenoxy-thiophene synthesis, which typically relies on metal-catalyzed cross-coupling, several side products are common culprits.
The primary synthetic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Copper-catalyzed Ullmann condensation.[1][2] Both pathways, while powerful, are susceptible to side reactions that can divert reagents from the desired product.
Common Side Products and Their Origins:
-
Hydrodehalogenation of the Thiophene Halide: This is one of the most frequent side reactions, resulting in the replacement of the halide (Br, I, Cl) on your thiophene with a hydrogen atom. This can be particularly problematic in Buchwald-Hartwig reactions. The mechanism can involve a competitive β-hydride elimination from a palladium intermediate or reduction of the Pd(II) active species.[3]
-
Homocoupling of the Phenol (Biaryl Ether Formation): Especially in Ullmann-type reactions, the phenol can couple with itself to form a symmetric biaryl ether. This pathway is promoted at the higher temperatures often required for Ullmann condensations.[4]
-
Homocoupling of the Thiophene Halide (Bithiophene Formation): The classic Ullmann reaction is the copper-catalyzed coupling of two aryl halides to form a biaryl.[5][6] This pathway can compete with the desired hetero-cross-coupling, leading to the formation of bithiophenes.
-
Decomposition of Starting Materials or Product: Thiophene rings, particularly when substituted with strong electron-withdrawing or -donating groups, can be sensitive to the harsh conditions (high temperatures, strong bases) sometimes employed, leading to unidentifiable baseline material.
The following flowchart provides a decision-making framework for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: I have an unexpected peak in my LC-MS and/or NMR spectrum. How do I confidently identify the structure of this unknown side product?
Systematic characterization is crucial. An unknown peak is simply a puzzle to be solved with the analytical tools at your disposal. The general workflow involves isolation followed by structural elucidation.
Step-by-Step Impurity Identification Protocol:
-
Preliminary Analysis (Crude Mixture):
-
LC-MS: This is your first and most powerful tool.[7] Determine the molecular weight of the impurity. The fragmentation pattern can also provide initial structural clues.[8]
-
¹H NMR: Integrate the peak corresponding to the impurity against a known peak (e.g., the product) to estimate its quantity. The chemical shift and coupling patterns can help you quickly identify common structures like a dehalogenated thiophene (new aromatic proton) or a homocoupled species (symmetry).
-
-
Isolation:
-
If the impurity is present in sufficient quantity (>5%), attempt to isolate it using flash column chromatography or preparative HPLC. Careful fraction collection guided by TLC or analytical HPLC is key.
-
-
Structural Elucidation (Isolated Impurity):
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental formula. This is the most definitive way to confirm if you've lost a halogen and gained a hydrogen (hydrodehalogenation) or combined two starting material fragments (homocoupling).
-
1D NMR (¹H, ¹³C): These spectra will provide the carbon-hydrogen framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the structure by establishing connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC).
-
The following workflow diagram illustrates this systematic process.
Caption: General Workflow for Impurity Identification.
Q3: I've identified hydrodehalogenation of my bromothiophene as the major side product in a Buchwald-Hartwig reaction. How do I prevent this?
Hydrodehalogenation is a common reductive side pathway. The general catalytic cycle for a C-O coupling involves oxidative addition of the aryl halide to Pd(0), association of the alcohol, deprotonation, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[3][9] The side reaction intercepts this cycle.
Caption: Competing Pathways in Buchwald-Hartwig C-O Coupling.
Strategies to Minimize Hydrodehalogenation:
-
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide can sometimes act as hydride donors or promote pathways that lead to reduction.[10] Consider switching to a weaker, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[11]
-
Ligand Selection: The ligand sphere around the palladium center is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, SPhos) are often designed to promote the desired reductive elimination step over competing pathways.[11][12] If you are using simpler ligands like PPh₃, switching to a more specialized ligand can dramatically suppress this side reaction.
-
Solvent and Reagent Purity: Ensure all reagents and the solvent are scrupulously dry. Water or other protic impurities can facilitate protonolysis or other reductive pathways.
-
Temperature Control: While counterintuitive, sometimes slightly higher temperatures can favor the rate of reductive elimination over the reduction pathway. Conversely, if decomposition is the source of a reducing agent, lower temperatures may be beneficial. This must be optimized on a case-by-case basis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences in side product profiles between Ullmann and Buchwald-Hartwig reactions for phenoxy-thiophene synthesis?
The choice between these two named reactions often depends on substrate scope and functional group tolerance, but their side product profiles also differ significantly due to their different mechanisms and typical reaction conditions.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) salts or Cu(0)[1] | Palladium (Pd) complexes[3] |
| Typical Temp. | High (often >150 °C)[1] | Milder (often 60-120 °C)[2] |
| Primary Side Reactions | - Homocoupling of both partners (Ar-O-Ar, Th-Th)[4][5]- Requires activated aryl halides[1] | - Hydrodehalogenation of thiophene halide[3]- Ligand-dependent side reactions- β-Hydride elimination (if applicable)[3] |
| Mechanistic Note | Involves Cu(I)/Cu(III) intermediates or radical pathways.[13] | Proceeds via a well-defined Pd(0)/Pd(II) catalytic cycle.[9] |
Q2: My thiophene substrate has an ester group. What specific side reaction should I watch out for?
If your thiophene or phenol starting material contains an ester moiety, you must be cautious about saponification (hydrolysis of the ester to a carboxylic acid). This is particularly a risk when using strong alkoxide bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) or hydroxide bases at elevated temperatures.[14]
-
Identification: The saponified side product will have a different polarity (often much more polar) and a lower molecular weight (loss of the alkyl group of the ester). In LC-MS, you will see a mass corresponding to the carboxylic acid.
-
Prevention:
-
Use a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄.
-
Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Protect the carboxylic acid if it's part of your core structure and deprotect it in a later step.
-
Q3: Can Nucleophilic Aromatic Substitution (SNAr) be a viable pathway, and what are its side products?
Yes, but only under specific circumstances. The SNAr pathway does not require a metal catalyst but necessitates a highly electron-deficient thiophene ring.[15][16] This means the thiophene must be substituted with one or more powerful electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group (halide).[17]
-
Mechanism: It is a two-step addition-elimination process where the phenoxide attacks the electron-poor carbon, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[15][18]
-
Potential Side Products: SNAr reactions are generally cleaner than metal-catalyzed couplings if the substrate is suitable. However, potential issues include:
-
Competitive reaction at other sites: If multiple leaving groups or activated positions exist.
-
Base-mediated decomposition of the highly activated thiophene starting material.
-
For most general phenoxy-thiophene syntheses where the ring is not strongly activated, SNAr is not a feasible pathway, and cross-coupling methods are required.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Crude Reaction Analysis by LC-MS
-
Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). If the reaction mixture contains solids, filter the sample through a small plug of cotton or a syringe filter.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient is from 95:5 Water:Acetonitrile (both with 0.1% formic acid) to 5:95 Water:Acetonitrile over 5-10 minutes.
-
Analysis:
-
Identify the retention times for your starting materials and product using authentic standards.
-
Examine the total ion chromatogram (TIC) for any new peaks.
-
Extract the mass spectrum for each new peak to determine its molecular weight.
-
Compare the observed molecular weights to the calculated masses of potential side products (see table below).
-
| Potential Side Product | Origin | Mass Change from Thiophene Halide (Th-X) |
| Hydrodehalogenated Thiophene | Reduction | +1 (H) / -X (e.g., -79 for Br) |
| Thiophene Homocoupling | Dimerization | +Th / -X |
| Phenol Homocoupling | Dimerization of Phenol | Independent of Th-X |
| Saponified Ester | Hydrolysis | +H / -Alkyl group of ester |
References
- Buchwald–Hartwig amin
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- Ullmann condens
- Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal.
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
- Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchG
- Ullmann Reaction - Organic Chemistry Portal.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH.
- Metal-Catalyzed Cross-Coupling Reactions - ChemTalk.
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
- Cross-coupling reaction - Wikipedia.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Ullmann reaction | PPTX - Slideshare.
- Aromatic Nucleophilic Substitution | Dalal Institute.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Nucleophilic arom
- Thiophene synthesis - Organic Chemistry Portal.
- Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applic
- Synthesis and Pharmacological Study of Thiophene Deriv
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- (PDF)
- Thiophene Synthesis Services - BOC Sciences.
- Identification and synthesis of impurities formed during sertindole prepar
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Thiophen Mechanism khhjjjjjjjhhhhhhhhhhh | PDF - Slideshare.
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- 10. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation[v1] | Preprints.org [preprints.org]
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- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
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- 18. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Optimizing Copper-Catalyzed C-O Coupling Reactions
Welcome to the technical support center for copper-catalyzed C-O coupling reactions, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the Ullmann condensation and related methodologies to construct diaryl ether and alkyl aryl ether linkages. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to empower you to troubleshoot and optimize these critical transformations effectively.
The formation of a C-O bond via copper catalysis, while powerful, is sensitive to a multitude of parameters. Success often hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, solvent, and substrates. This resource is structured in a question-and-answer format to directly address the specific, practical challenges you may encounter at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during copper-catalyzed C-O coupling experiments. Each entry details the issue, explores the probable root causes, and provides a systematic approach to resolution.
Q1: My reaction shows very low or no product yield. What are the likely causes and how can I fix it?
Low or non-existent yield is the most common issue, and it can stem from several factors. A systematic, step-by-step diagnosis is the key to solving the problem.
Probable Causes & Solutions:
-
Inactive Copper Catalyst: The active species in most modern Ullmann reactions is Cu(I).[1][2] Copper(I) salts, particularly copper(I) iodide (CuI), can oxidize to inactive Cu(II) species upon prolonged exposure to air and moisture.
-
Atmospheric Contamination: These reactions are often sensitive to oxygen, which can deactivate the catalyst.[3] Moisture can hydrolyze reagents or interfere with the base.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox. Solvents should be anhydrous and degassed thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for 20-30 minutes before use.[3]
-
-
Sub-Optimal Base or Solvent: The base's role is not just to deprotonate the phenol; its strength, solubility, and even particle size can dramatically affect reaction kinetics.[5] The solvent must solubilize the catalytic species and reagents effectively.
-
Solution: Perform a small screen of bases and solvents. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[6] For solvents, polar aprotic options like DMSO, DMF, or 1,4-dioxane are frequently effective.[7][8] A switch from K₂CO₃ to the more soluble Cs₂CO₃, or changing the solvent from toluene to DMSO, can often restart a stalled reaction.[6]
-
-
Inappropriate Reaction Temperature: Traditional Ullmann couplings required very high temperatures (>180 °C).[7][8] While modern ligand-assisted protocols operate under milder conditions (typically 70-120 °C), the temperature may still be too low for your specific substrate combination.[7]
-
Solution: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction for product formation and potential decomposition.
-
-
Low Substrate Reactivity: The reactivity of the aryl halide is critical and generally follows the trend: Aryl-I > Aryl-Br >> Aryl-Cl.[7] Aryl halides bearing electron-withdrawing groups are typically more reactive than those with electron-donating groups.[7][9]
-
Solution: If using an aryl chloride or an electron-rich aryl bromide, you may need a more sophisticated and active catalytic system. This often involves switching to a more effective ligand class, such as phenanthrolines or oxalamides, which are known to promote the coupling of challenging substrates.[10][11][12]
-
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: I'm observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction, especially when the desired cross-coupling is sluggish.
Probable Causes & Solutions:
-
Hydrogen Source: The hydrogen atom for the reduction can come from trace water, the solvent, or even the alcohol/phenol nucleophile itself.
-
Solution: The most effective countermeasure is to ensure rigorously anhydrous conditions. Dry all reagents, glassware, and solvents meticulously. Running the reaction under a scrupulously maintained inert atmosphere is crucial.[3]
-
-
Solvent Choice: Some solvents are more prone to acting as hydrogen donors than others.
-
Solution: Consider screening alternative anhydrous, degassed solvents. If you are using a solvent like isopropanol (which has been used in some protocols), switching to a non-protic solvent like dioxane or toluene might be beneficial.
-
Q3: My main product is the homocoupling of my aryl halide (biaryl formation). What causes this and how can I promote the desired C-O cross-coupling?
Homocoupling becomes competitive when the desired hetero-coupling (C-O bond formation) is slow.
Probable Causes & Solutions:
-
High Temperature: Excessive temperatures can favor the homocoupling pathway.[7]
-
"Ligand-Free" Conditions: In the absence of a suitable ligand, the copper catalyst may preferentially catalyze the reaction of the organocopper intermediate with another molecule of the aryl halide.
-
Solution: The introduction of a chelating ligand is the most powerful tool to suppress homocoupling.[3] Ligands stabilize the copper center and kinetically favor the reductive elimination step that forms the C-O bond. A ligand screening—testing simple, inexpensive options like N,N'-dimethylethylenediamine (DMEDA), picolinic acid, or various phenanthrolines—is highly recommended.[6][13][14] This often allows for a reduction in reaction temperature, further disfavoring the homocoupling side reaction.
-
Q4: How can I remove residual copper from my final product after workup?
Residual copper can complicate subsequent synthetic steps and is unacceptable in pharmaceutical applications. Standard silica gel chromatography is often insufficient to remove all copper species.
Probable Causes & Solutions:
-
Stable Copper Complexes: The product itself or byproducts may form stable, colored complexes with copper that co-elute during chromatography.
-
Solutions:
-
Aqueous Chelation Wash: During the aqueous workup, wash the organic layer with a solution containing a strong chelating agent. A saturated aqueous solution of ammonium chloride is often effective.[15] For more stubborn cases, a wash with aqueous ammonia will form a deep blue copper-ammonia complex in the aqueous layer, or a wash with aqueous EDTA solution can be used.[15][16][17]
-
Filtration: After the initial workup, filtering the crude product (dissolved in a minimally polar solvent) through a short plug of Celite or basic alumina can help remove insoluble copper salts.[16]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding reaction design and optimization.
Q1: How do I choose the right copper source, ligand, base, and solvent?
This is the central question in reaction optimization. The ideal combination is substrate-dependent, but general principles apply. The catalytic cycle is believed to proceed through a Cu(I)/Cu(III) pathway, where the ligand plays a crucial role in stabilizing the high-energy Cu(III) intermediate, facilitating the rate-limiting reductive elimination step to form the C-O bond.[2][18]
| Component | Common Examples | Key Considerations & Applications |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂, CuTC | CuI is the most common and generally reliable choice. Cu(I) sources are often considered the active precursors.[1][2] Cu(II) sources can also be used as they are often reduced in situ.[1] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, L-Proline, Picolinic Acid, Oxalamides | DMEDA: A robust, inexpensive workhorse ligand for general purpose coupling.[13] Phenanthrolines: Excellent for coupling sterically hindered substrates and less reactive aryl halides.[12][13] Amino Acids (e.g., L-Proline): Mild and effective, particularly in early protocols.[13] Oxalamides: State-of-the-art ligands enabling very low catalyst loadings and coupling of aryl chlorides.[10][11][19] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | K₃PO₄ & Cs₂CO₃: Strong, yet non-nucleophilic bases. Cs₂CO₃ is more soluble in organic solvents and often gives better results, albeit at a higher cost.[6] K₂CO₃: A weaker, less expensive option suitable for activated substrates. t-BuOK: A very strong base, sometimes required for less acidic phenols. |
| Solvent | DMSO, DMF, 1,4-Dioxane, Toluene, Acetonitrile | DMSO/DMF: High-boiling, polar aprotic solvents that are excellent for solubilizing salts and promoting the reaction, often leading to faster rates.[7] Dioxane/Toluene: Less polar options that can be advantageous for reactions sensitive to highly polar media or for easier workup. |
Q2: What is the general catalytic cycle for the Ullmann C-O coupling reaction?
While several mechanisms have been proposed and may be operative depending on the specific ligand and conditions, the most widely accepted pathway for modern, ligand-assisted C-O coupling involves a Cu(I)/Cu(III) cycle.
Caption: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.
-
Formation of Copper Alkoxide/Phenoxide: The active L-Cu(I)-X catalyst reacts with the alcohol/phenol in the presence of a base to form a copper(I) alkoxide/phenoxide species.
-
Oxidative Addition: The aryl halide adds to the copper(I) center, forming a high-energy copper(III) intermediate. This is often the rate-determining step.[2]
-
Reductive Elimination: The C-O bond is formed as the aryl and aryloxide groups are eliminated from the copper(III) center, yielding the desired ether product and regenerating the L-Cu(I)-X catalyst.[2][20]
Experimental Protocols
General Protocol for a Ligand-Assisted Copper-Catalyzed O-Arylation of a Phenol
This protocol is a representative starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., 1,10-Phenanthroline) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous, Degassed Solvent (e.g., DMSO or 1,4-Dioxane) (3-5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, phenol, CuI, ligand, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube/vial and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS by taking small aliquots periodically.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification - Copper Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of NH₄Cl (to remove copper), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diaryl ether.
References
-
Monnier, F., & Taillefer, M. (2008). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics. [Link]
-
Gondal, S., & Ahmed, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Zhang, H., et al. (2018). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, RSC Publishing. [Link]
-
Kunz, K., et al. (2008). Diamine Ligands in Copper-Catalyzed Reactions. Current Organic Chemistry, Bentham Science. [Link]
-
Engle, K. M., & Chen, J. S. (2022). Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. American Chemical Society. [Link]
-
Monnier, F., & Taillefer, M. (2008). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. ACS Publications. [Link]
-
Prašnikar, A., et al. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]
-
Prašnikar, A., et al. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Figshare. [Link]
-
Cristau, H.-J., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Gendron, T., et al. (2021). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. organic-chemistry.org. [Link]
-
Hartwig, J. F., et al. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society. [Link]
-
Hassan, J., et al. (2003). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Kumar, S., & Engla, P. (2015). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry. [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. Reddit. [Link]
-
Huang, J., et al. (2011). An Efficient Copper-Catalyzed Etherification of Aryl Halides. Synlett, Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction?. ResearchGate. [Link]
-
Reddit. (2021). Troubleshooting Ullmann Couplint. Reddit. [Link]
-
Evano, G., & Blanchard, N. (2013). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose University Consortium. [Link]
-
Singh, U., et al. (2018). Copper-catalyzed arylations and heteroarylations. Journal of the Iranian Chemical Society. [Link]
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- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Copper-catalyzed O-arylation of phenols with diazonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
How to remove unreacted starting materials from thiophene synthesis
Introduction
Welcome to the technical support guide for thiophene synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying thiophene derivatives and removing unreacted starting materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab.
Part 1: General Purification Strategy & FAQs
This section covers the foundational principles of thiophene purification. The optimal strategy is always dictated by the physicochemical differences between your target thiophene and the specific contaminants.
Q1: What is the first step I should take to plan my purification strategy?
A1: The critical first step is to analyze the physical and chemical properties of your desired thiophene product versus all starting materials and potential byproducts. Key parameters to compare are boiling point, polarity, solubility, and acidic/basic properties. This analysis will dictate the most efficient purification method. For instance, a large difference in boiling points (>40-50 °C) suggests distillation is a viable option, while differences in polarity point towards chromatography.[1][2]
Q2: My reaction mixture is a complex mess. What's a universal workflow to approach purification?
A2: A robust, general workflow begins with a liquid-liquid extraction (workup) to perform a coarse separation, followed by a high-resolution technique like column chromatography or distillation.
-
Aqueous Workup/Extraction: This step removes inorganic salts and highly polar or water-soluble impurities. If your starting material or product has acidic or basic functionality, an acid-base extraction can be highly effective. For example, washing with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic starting materials or byproducts.[3]
-
Solvent Removal: After extraction and drying the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.
-
High-Resolution Purification: The resulting crude oil or solid is then subjected to a final purification step based on its properties. For non-volatile solids, recrystallization is often effective.[3][4] For volatile liquids, distillation is preferred.[5][6][7] For most other cases, flash column chromatography is the method of choice.[3][8][9]
Below is a decision-making workflow to guide your choice of purification method.
Caption: Purification method selection workflow.
Q3: Are there any specific solvents that are particularly good for purifying thiophenes?
A3: For liquid-liquid extractions, common immiscible solvents like diethyl ether, ethyl acetate, or dichloromethane are standard choices against an aqueous phase.[3] For chromatography, the choice is highly dependent on the polarity of your specific thiophene derivative. A common starting point for flash chromatography is a hexane/ethyl acetate solvent system, adjusting the gradient to achieve optimal separation.[3][10] For recrystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal; common choices include ethanol, hexane, or mixtures like ethyl acetate/hexanes.[4][11]
Part 2: Troubleshooting Guides for Specific Syntheses
Different synthetic routes present unique challenges due to their specific starting materials and byproducts.
Case Study 1: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis converts a 1,4-dicarbonyl compound into a thiophene using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12][13]
Q: I performed a Paal-Knorr reaction and my main impurity is the unreacted 1,4-diketone. How can I remove it?
A: The 1,4-dicarbonyl starting material is significantly more polar than the corresponding thiophene product due to the presence of two carbonyl groups. This polarity difference is the key to separation.
-
Method of Choice: Flash column chromatography.
-
Rationale: The aromatic thiophene ring is much less polar than the diketone. Therefore, the thiophene will elute much faster from the silica column with a non-polar eluent system.
-
Step-by-Step Protocol:
-
Adsorb your crude product onto a small amount of silica gel.
-
Load the dry powder onto a pre-packed silica gel column.
-
Begin eluting with a non-polar solvent, such as 100% hexanes or a mixture with a very small amount of ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).
-
The thiophene product should elute first. Monitor the fractions using Thin Layer Chromatography (TLC).
-
The more polar 1,4-diketone will remain strongly adsorbed to the silica gel at the top of the column and will require a much more polar solvent system to elute.[3]
-
Q: My Paal-Knorr reaction also produced a furan byproduct. How do I separate the thiophene from the furan?
A: This is a common issue, as P₄S₁₀ and Lawesson's reagent are also dehydrating agents that can catalyze furan formation.[3][14][15] Separating a thiophene from its corresponding furan can be challenging due to their similar polarities.
-
Primary Method: Careful flash column chromatography is often successful. Thiophenes are generally slightly more polar than the analogous furans, but the difference is subtle. A long column and a shallow elution gradient (a slow increase in the polar solvent) may be required.[10]
-
Alternative Method (for specific cases): If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.[3]
| Compound Type | Typical Boiling Point (°C) | Relative Polarity |
| 2,5-Dimethylthiophene | 136-137 | Moderate |
| 2,5-Dimethylfuran | 93-94 | Low-Moderate |
| Hexane-2,5-dione | 191-194 | High |
Table 1. Comparison of physical properties for a typical Paal-Knorr system. Note the significant differences that enable purification.
Case Study 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that typically uses a ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[16][17][18]
Q: After my Gewald reaction, I have a yellow solid contaminated with elemental sulfur. How do I remove the sulfur?
A: Elemental sulfur (S₈) is a very common and persistent impurity in this reaction. It is non-polar and soluble in many organic solvents, which can make its removal tricky.
-
Method 1: Recrystallization (if product is solid).
-
Rationale: Find a solvent system (e.g., ethanol or ethyl acetate/hexanes) where your 2-aminothiophene product has good solubility at high temperature and poor solubility at room temperature, while sulfur remains soluble.[4]
-
Protocol: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly. The aminothiophene should crystallize out, leaving the sulfur behind in the mother liquor. Filter to collect the pure crystals.
-
-
Method 2: Trituration/Washing.
-
Rationale: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent that dissolves sulfur but not your product can be effective.
-
Protocol: Stir the crude solid vigorously with a solvent like carbon disulfide (use with extreme caution in a fume hood) or diethyl ether, in which sulfur has some solubility but many polar aminothiophenes do not. Decant the solvent or filter the solid. Repeat several times.
-
-
Method 3: Chromatography.
-
Rationale: A quick filtration through a plug of silica gel can remove residual sulfur.
-
Protocol: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane). Pass the solution through a short column ("plug") of silica gel, eluting with the same solvent. The more polar aminothiophene will be retained slightly, while the non-polar sulfur will pass through quickly. This is often used as a final polishing step.
-
Q: How do I remove the unreacted ketone and nitrile starting materials?
A: The 2-aminothiophene products are generally more polar than the starting ketone but may have similar polarity to the nitrile starting material.
-
Primary Method: Flash column chromatography is the most reliable method.[3]
-
Rationale: The amine and ester/nitrile functionalities on the thiophene ring make it quite polar. The elution order on silica gel will typically be: Ketone (least polar) -> Thiophene Product -> Nitrile (most polar). A gradient elution from low polarity (hexanes/ethyl acetate 9:1) to higher polarity (hexanes/ethyl acetate 1:1) will effectively separate these components.
Case Study 3: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or 1,3-dicarbonyl compounds to yield substituted thiophenes.[19][20][21]
Q: My Fiesselmann reaction has unreacted thioglycolic acid ester and acetylenic ester. How can they be removed?
A: This purification relies on differences in polarity and, potentially, chemical reactivity. The thiophene products, often 3-hydroxy-2-thiophenecarboxylic acid derivatives, are typically quite polar and often acidic.
-
Method 1: Acid-Base Extraction.
-
Rationale: The product, a thiophenecarboxylic acid derivative, is acidic and can be deprotonated. The starting materials are not.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The deprotonated thiophene product will move into the aqueous layer.
-
Separate the layers. The unreacted esters will remain in the organic layer, which can be discarded.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out.
-
Extract the precipitated product back into a fresh layer of organic solvent, dry, and concentrate to yield the purified thiophene.
-
-
-
Method 2: Chromatography.
-
Rationale: If the product is not sufficiently acidic for extraction, chromatography is a reliable alternative. The product is usually significantly more polar than the starting esters.
-
Protocol: Use a silica gel column with a gradient of hexanes and ethyl acetate. The less polar starting materials will elute first, followed by the highly polar thiophene product.[22]
-
Part 3: Final Verification
Q: How can I confirm that my purified thiophene is free of starting materials?
A: Always verify the purity of your final product using analytical techniques.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Co-spot your final product with the starting materials to ensure they are not present.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and purity of your compound. The absence of peaks corresponding to the starting materials is a strong indicator of purity.[23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for detecting trace impurities and confirming the molecular weight of your product.[23][25][26]
By combining a logical purification strategy with robust analytical verification, you can confidently remove unreacted starting materials and obtain high-purity thiophene compounds for your research.
References
-
Antosik, A. et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 70, 151-156. Available from: [Link]
-
Filo. (2024). Fiesselmann thiophene synthesis. Available from: [Link]
- Socony Mobil Oil Co. (1956). Process for the purification of thiophene. Google Patents. US2745843A.
-
Antosik, A. et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions. Available from: [Link]
-
Ghosh, P. et al. (2016). Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent. Journal of Chemical & Engineering Data, 61(6), 2131-2139. Available from: [Link]
-
Antosik, A. et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. ResearchGate. Available from: [Link]
-
Roger, A. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. Available from: [Link]
-
Al-Taweel, A. M. et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15, 103-130. Available from: [Link]
-
Unknown Author. (n.d.). Preparation and Properties of Thiophene. Available from: [Link]
-
Mishra, R. et al. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(5), 2037-2054. Available from: [Link]
-
Wikipedia. (n.d.). Thiophene. Available from: [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Available from: [Link]
-
Gholami, M. et al. (2014). Extractive desulfurization of thiophene by tetraethylene glycol at T = 298.15 to 313.15 K and liquid–liquid phase equilibrium study. Phase Transitions, 88(2), 176-186. Available from: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available from: [Link]
-
Al-Jimaz, A. S. et al. (2023). Liquid extraction of thiophene from n-paraffins (C8, C10 or C12) using two ionic solvents [mebupy][BF4] or [emim][CH3SO4]. ResearchGate. Available from: [Link]
-
Unknown Author. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link]
- H.C. Starck GmbH. (2005). Process for the purification of thiophenes. Google Patents. EP1518859A1.
-
Mishra, R. et al. (2012). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available from: [Link]
-
Unknown Author. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. Available from: [Link]
-
Sabat, M. et al. (2006). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2007(5), 123-152. Available from: [Link]
-
Hanson, C. et al. (1975). Separation of thiophen from benzene by solvent extraction. I. Journal of Applied Chemistry and Biotechnology, 25(5), 345-350. Available from: [Link]
-
Unknown Author. (n.d.). Heterocyclic compounds - Thiophene. Slideshare. Available from: [Link]
-
Kumar, R. et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 103. Available from: [Link]
-
Thiemann, T. et al. (2006). Preparation and Photochemistry of Thiophene-S-oxides. Journal of Chemical Research, 2006(12), 751-754. Available from: [Link]
-
Unknown Author. (n.d.). From 1,4-dicarbonyl compounds and a source of sulfide (Paal–Knorr thiophene synthesis or Paal thiophene synthesis). Available from: [Link]
-
Iaroshenko, V. O. et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2697-2705. Available from: [Link]
-
Dahiya, R. et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 35(01), 75-80. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available from: [Link]
-
Wang, Z. et al. (2022). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 144(5), 2257–2266. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Available from: [Link]
-
Gomaa, M. A.-M. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molbank, 2011(2), M726. Available from: [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available from: [Link]
-
Curtis, R. F., & Phillips, G. T. (1962). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Journal of Chromatography A, 9, 366-368. Available from: [Link]
-
Unknown Author. (n.d.). Synthesis of Furan and Thiophene. Available from: [Link]
-
Hanson, C. et al. (1975). Separation of thiophen from benzene by solvent extraction. II. Journal of Applied Chemistry and Biotechnology, 25(5), 351-356. Available from: [Link]
- Bayer MaterialScience AG. (2009). Process for the purification of thiophenes. Google Patents. US20090318710A1.
-
Sjöberg, F. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Diva Portal. Available from: [Link]
-
Huang, G. et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3436–3446. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available from: [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. EP1518859A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
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- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 16. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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- 18. Gewald Reaction [organic-chemistry.org]
- 19. Fiesselmann thiophene synthesis | Filo [askfilo.com]
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Technical Support Center: Stability of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate Under Acidic Conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. This resource is designed to provide in-depth, practical guidance on the stability of this compound, particularly when encountering acidic conditions during experimental workflows. Our goal is to equip you with the foundational knowledge and troubleshooting strategies to ensure the integrity of your results.
Introduction: Understanding the Inherent Lability
This compound is a multifunctional molecule featuring a thiophene core, a methyl ester, and a nitrophenoxy ether linkage. While this substitution pattern is valuable for synthetic and medicinal chemistry applications, it also introduces two primary sites susceptible to degradation under acidic conditions: the methyl ester and the ether bond. Understanding the interplay of these functional groups is critical for experimental design, execution, and data interpretation.
This guide will address the most common stability-related questions and provide structured troubleshooting protocols to diagnose and mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a loss of my starting material and the appearance of new, more polar peaks on my HPLC chromatogram after an acidic workup. What is likely happening?
Answer: This is a classic indicator of acid-catalyzed hydrolysis. Your compound has two primary sites that are susceptible to this degradation pathway.
-
Ester Hydrolysis: The methyl ester at the 2-position of the thiophene ring can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by acid and the presence of water.[1][2][3]
-
Ether Cleavage: The ether linkage between the thiophene ring and the 4-nitrophenyl group can also be cleaved under strong acidic conditions, although this typically requires more forcing conditions than ester hydrolysis.[4][5][6]
The most probable initial degradation product is 3-(4-nitrophenoxy)thiophene-2-carboxylic acid resulting from the hydrolysis of the methyl ester. A secondary, or more severe, degradation could lead to the formation of 4-nitrophenol and a thiophene derivative.
Troubleshooting Guide: Unidentified Peaks & Material Loss
Issue: Your reaction monitoring (e.g., by HPLC or TLC) shows a decrease in the concentration of this compound and the emergence of one or more new, typically more polar, spots or peaks.
Initial Diagnostic Questions:
-
What is the pH of your aqueous phase or reaction medium? Degradation is significantly accelerated at lower pH values.
-
What is the temperature of the reaction or workup? Higher temperatures will increase the rate of hydrolysis.
-
How long was the compound exposed to acidic conditions? Prolonged exposure increases the extent of degradation.
-
What is the solvent system? The presence of water is necessary for hydrolysis.
Proposed Degradation Pathways:
Based on fundamental organic chemistry principles, two primary degradation pathways are proposed under acidic conditions:
-
Pathway A: Ester Hydrolysis (More Probable)
-
Mechanism: The carbonyl oxygen of the ester is protonated, activating the carbonyl carbon for nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate eliminates methanol to yield the carboxylic acid.[1][2][3][7]
-
Product 1: 3-(4-nitrophenoxy)thiophene-2-carboxylic acid.
-
Product 2: Methanol.
-
-
Pathway B: Ether Cleavage (Less Probable under mild conditions)
-
Mechanism: The ether oxygen is protonated, making the 4-nitrophenoxy group a better leaving group. Nucleophilic attack by water or another nucleophile present in the medium on the thiophene ring at the C3 position would displace 4-nitrophenol.[4][5][6]
-
Product 4: Methyl 3-hydroxythiophene-2-carboxylate.
-
Visualizing the Degradation:
Caption: Predicted degradation pathways under acidic conditions.
FAQ 2: How can I minimize the degradation of my compound during an acidic workup?
Answer: Minimizing degradation involves controlling the key factors that drive hydrolysis: pH, temperature, and exposure time.
Recommended Mitigation Strategies:
| Strategy | Rationale |
| Use a Milder Acid | Instead of strong acids like HCl or H₂SO₄, consider using a saturated solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) or a dilute solution of a weaker organic acid like acetic acid. |
| Perform Workup at Low Temperature | Conduct your aqueous washes and extractions at 0-5 °C (ice bath). This significantly slows down the kinetics of hydrolysis. |
| Minimize Exposure Time | Do not let your compound sit in an acidic biphasic mixture for extended periods. Perform extractions swiftly and move to the drying and solvent removal steps promptly. |
| Use Anhydrous Conditions | If your experimental protocol allows, work under anhydrous conditions to prevent water from participating in hydrolysis. |
| Alternative Purification | Consider alternative purification methods that avoid acidic aqueous workups, such as direct chromatographic separation or crystallization. |
FAQ 3: What analytical techniques are best for monitoring the stability of this compound?
Answer: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for quantitatively monitoring the stability of your compound and its potential degradation products.
Recommended HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) | The acid in the mobile phase ensures that the carboxylic acid degradation product is protonated, leading to sharper peaks and consistent retention times.[8] |
| Detection | UV detector at multiple wavelengths (e.g., 254 nm and 315 nm) | The nitrophenyl group will have a strong absorbance at a longer wavelength, which can be useful for selective detection of the parent compound and 4-nitrophenol. |
| Gradient Elution | A gradient from a lower to a higher percentage of acetonitrile | This will allow for the separation of the relatively nonpolar starting material from the more polar degradation products. |
Experimental Protocol: Acidic Stress Testing
This protocol provides a framework for evaluating the stability of this compound under controlled acidic conditions.
Objective: To determine the rate and extent of degradation at a specific pH and temperature.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (or other acid of interest)
-
Buffer solution (e.g., phosphate or citrate buffer) at the target pH
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Solution Preparation: Prepare the acidic stress solution by diluting the stock solution with a pre-warmed buffer of the desired pH (e.g., pH 2, 4, 6) to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final solution has a low percentage of organic solvent to not significantly alter the pH.
-
Time-Point Sampling: Maintain the stress solution at a constant temperature (e.g., 40 °C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately neutralize the aliquot with a small amount of a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.
-
HPLC Analysis: Analyze the quenched samples by a validated HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the compound remaining at each time point.
Workflow Diagram:
Caption: Experimental workflow for acidic stress testing.
References
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Summary for CID 980. Retrieved from [Link]
-
ChemEurope.com. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
- Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry.
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem Compound Summary for CID 6918. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Crystals. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Sources
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- 2. 3-Thiophenecarboxylic acid (CAS 88-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 4. zenodo.org [zenodo.org]
- 5. 3-Thiophenecarboxylic acid - Shandong Biotech [shandongbiotech.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
Preventing homocoupling side reactions in Ullmann ether synthesis
Welcome to the technical support center for the Ullmann ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues, specifically the prevalent challenge of homocoupling side reactions. Here, we provide in-depth, field-proven insights and actionable protocols to enhance the selectivity and yield of your desired diaryl ether products.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific experimental issues through a question-and-answer format, focusing on the causality behind each recommendation.
Q1: My reaction is producing a significant amount of biaryl product from the homocoupling of my aryl halide. What is the primary cause and how can I fix it?
A1: Significant biaryl formation is a classic sign that the homocoupling pathway is kinetically competitive with or favored over the desired heterocoupling (ether formation) pathway. This typically arises from suboptimal reaction conditions that fail to promote the selective reaction between the copper-phenoxide intermediate and the aryl halide.
The mechanism for homocoupling generally involves the oxidative addition of an aryl halide to a Cu(I) species, forming an Ar-Cu(III)-X intermediate. A subsequent reaction with another molecule of aryl halide leads to the biaryl product (Ar-Ar) via reductive elimination.[1][2] To suppress this, you must optimize conditions to favor the C-O coupling pathway.
Core Troubleshooting Steps:
-
Introduce a Ligand: Modern Ullmann reactions are rarely effective without a ligand. Ligands stabilize the copper catalyst, increase its solubility, and modulate its reactivity to favor the desired cross-coupling pathway over homocoupling.[3] If you are not using a ligand, this is the first and most critical change to make.
-
Lower the Reaction Temperature: Classical Ullmann conditions often required very high temperatures (>150-200 °C), which provides sufficient energy to overcome the activation barrier for homocoupling.[2][3] Modern ligand-accelerated protocols operate under much milder conditions, often in the 80-120 °C range.[2][4] If you observe homocoupling, reducing the temperature is a key first step.
-
Screen Your Ligand: The choice of ligand is paramount. Different ligand classes offer varying degrees of steric and electronic influence on the copper center. An initial ligand screen is often the most efficient way to identify an optimal system for your specific substrates.
Experimental Protocol: Ligand Screening for Selectivity
This protocol outlines a parallel screening approach to identify the best ligand for minimizing homocoupling.
-
Setup: In an array of oven-dried reaction vials inside a glovebox, add your phenol (1.0 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the copper catalyst (e.g., CuI, 5 mol%).
-
Ligand Addition: To each vial, add a different ligand (10-20 mol%). Include a "no-ligand" control. See the Ligand Selection Table below for candidates.
-
Reagent Addition: Add the aryl halide (1.2 eq.) and anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block outside the glovebox. Stir at a moderate temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 or 24 hours), take an aliquot from each reaction vial. Quench with aqueous NH₄Cl and extract with ethyl acetate.
-
Analysis: Analyze the crude extracts by LC-MS or GC-MS to determine the ratio of the desired diaryl ether product to the homocoupled biaryl side product. The ligand that provides the highest ratio is your lead candidate for further optimization.
Q2: I'm using a ligand, but still see homocoupling and other side products like dehalogenation. What other parameters should I investigate?
A2: If ligand screening alone is insufficient, a multi-parameter optimization is necessary. Homocoupling and dehalogenation are often linked to catalyst deactivation, impurities, or an imbalance in the relative rates of the catalytic cycle steps.[3]
Systematic Optimization Workflow
The following flowchart outlines a logical approach to troubleshooting when homocoupling persists.
Caption: Troubleshooting workflow for persistent homocoupling.
Key Parameters to Optimize:
-
Base Selection: The choice of base is critical.[4] Insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The base's strength and cation size can influence the reactivity of the copper-phenoxide intermediate. In some systems, potassium salts have been shown to give higher yields than cesium or sodium salts.[5]
-
Solvent Choice: While polar aprotic solvents like DMF or NMP are traditional, they can sometimes promote side reactions.[6] Non-polar solvents like toluene or dioxane can be highly effective and may suppress homocoupling by altering the solubility and aggregation state of the catalytic species.[5]
-
Reagent Quality and Inert Atmosphere:
-
Anhydrous Conditions: Trace water can lead to dehalogenation of the aryl halide, a common side reaction.[3][4] Ensure all reagents and solvents are rigorously dried.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Cu(I) catalyst, leading to failed reactions or the promotion of side pathways.[3] Always use Schlenk techniques or a glovebox and ensure solvents are properly degassed.
-
Frequently Asked Questions (FAQs)
What is the mechanistic difference between the desired C-O coupling and the C-C homocoupling?
The two pathways diverge after the initial formation of the active copper catalyst.
Caption: Competing pathways in Ullmann Ether Synthesis.
-
Heterocoupling (Desired): The reaction is initiated by the formation of a copper(I) phenoxide species. This intermediate undergoes oxidative addition with the aryl halide to form a Cu(III) complex, which then reductively eliminates the diaryl ether product and regenerates the active Cu(I) catalyst.[6][7]
-
Homocoupling (Undesired): This pathway does not involve the phenol. Instead, the Cu(I) catalyst reacts directly with two molecules of the aryl halide, proceeding through oxidative addition and reductive elimination steps to form a C-C bond, yielding the symmetric biaryl.[2][7] The goal of optimization is to accelerate the heterocoupling pathway so that it outcompetes homocoupling.
Which ligands are best for suppressing homocoupling?
There is no single "best" ligand, as the optimal choice is highly substrate-dependent. However, certain classes of ligands are known to be particularly effective. The introduction of bidentate ligands was a major advance in making the Ullmann reaction more efficient under milder conditions.[8]
| Ligand Class | Examples | Key Advantages & Characteristics |
| Amino Acids | L-Proline, N-Methylglycine | Inexpensive, effective, and among the first generation of ligands that enabled milder reaction conditions.[2][9] |
| Diamines | 1,10-Phenanthroline, N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) | Strong chelators for copper. Phenanthroline is a classic choice, while modern benzene-1,2-diamines allow for room-temperature reactions. |
| Oxalic Diamides | Oxalamides | Considered second-generation ligands; they are highly effective, allowing for very low copper catalyst loading and even enabling the use of less reactive aryl chlorides.[2][8] |
| Oximes & Picolinic Acids | Salicylaldoxime, Picolinic Acid | Inexpensive and efficient ligands for coupling sterically hindered phenols and aryl halides.[10][11] |
How does the reactivity of the aryl halide affect the likelihood of homocoupling?
The reactivity of the aryl halide plays a significant role. The general reactivity trend is Aryl Iodide > Aryl Bromide > Aryl Chloride .[3][12]
-
Aryl Iodides: Being the most reactive, they can undergo oxidative addition more readily. This can sometimes increase the rate of homocoupling if other conditions are not optimized. However, their high reactivity also means the desired C-O coupling can often proceed under milder temperatures, which helps suppress the side reaction.
-
Aryl Chlorides: These are the least reactive and typically require more forcing conditions (higher temperatures, more active catalyst systems) to react.[2] These harsher conditions can inadvertently promote homocoupling. The development of second-generation ligands, such as oxalic diamides, has been crucial for enabling the efficient use of aryl chlorides under milder conditions that minimize side reactions.[2]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Kant, R., et al. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- OperaChem. (2025). Ullmann coupling-An overview.
- Shaikh, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Wikipedia. (n.d.). Ullmann reaction.
- TCI AMERICA. (n.d.).
- Wikipedia. (n.d.).
- Nolan, S. P., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Jones, C. G., et al. (2015). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
Sources
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
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- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Thiophene Derivatives: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Thiophene Scaffold
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3] The thiophene ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, such as benzene, contribute to its versatility in drug design.[4] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of these compounds.[2] This guide provides a comparative analysis of the biological activities of various thiophene derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Thiophene derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in cancer progression, such as uncontrolled cell proliferation, angiogenesis, and apoptosis evasion.[2][5]
A. Mechanism of Action: A Multi-pronged Attack
The anticancer effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes and proteins crucial for cancer cell survival and growth. Prominent mechanisms include:
-
Kinase Inhibition: Many thiophene derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways. A key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7][8][9] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and cell death.
-
Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][10]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain thiophene derivatives can inhibit these enzymes, leading to DNA damage and triggering apoptosis in cancer cells.[2][5]
Signaling Pathway: VEGFR-2 Inhibition by Thiophene Derivatives
Caption: VEGFR-2 signaling pathway and its inhibition by thiophene derivatives.
B. Comparative Efficacy of Anticancer Thiophene Derivatives
The cytotoxic activity of thiophene derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3b | Thienopyrimidine | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | Not specified | [6] |
| PC-3 (Prostate) | 2.15 ± 0.12 | |||||
| 4c | Thieno[3,2-b]pyrrole | HepG2 (Liver) | 3.023 ± 0.12 | Doxorubicin | Not specified | [6] |
| PC-3 (Prostate) | 3.12 ± 0.15 | |||||
| TP 5 | 2,3-fused thiophene | SMMC-7721 (Liver) | Not specified | Paclitaxel | 35.33 | [11] |
| 14d | Thiophene-3-carboxamide | A549 (Lung) | 191.1 nM (VEGFR-2) | - | - | [7] |
| 21e | Thieno[2,3-d]pyrimidine | - | 21 nM (VEGFR-2) | Sorafenib | 90 nM | [12] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of thiophene derivatives on a cancer cell line.
1. Cell Seeding:
-
Rationale: To ensure logarithmic growth and optimal cell health for the assay.
-
Procedure:
-
Trypsinize and count the cancer cells (e.g., HepG2).
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
2. Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations of the thiophene derivative to determine the dose-dependent effect.
-
Procedure:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
3. MTT Assay:
-
Rationale: To quantify the number of viable cells based on their metabolic activity.
-
Procedure:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Rationale: To calculate the percentage of cell viability and determine the IC50 value.
-
Procedure:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited).
-
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have demonstrated significant activity against a broad range of bacteria and fungi, including drug-resistant strains.[13][14]
A. Mechanism of Action: Disrupting Microbial Defenses
Thiophene derivatives exert their antimicrobial effects through various mechanisms, including:
-
Membrane Permeabilization: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, such as DNA gyrase, which is involved in DNA replication.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms attached to a surface, which are notoriously difficult to eradicate. Certain thiophene derivatives have been shown to inhibit biofilm formation.
B. Comparative Efficacy of Antimicrobial Thiophene Derivatives
The antimicrobial activity of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 to 4 | - | - | [15] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 4 | - | - | [16] |
| Colistin-Resistant E. coli | 16 | ||||
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 4 | - | - | [16] |
| Colistin-Resistant E. coli | 16 | ||||
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | 3.125 | Ciprofloxacin | >32 | [17] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the standardized method for determining the MIC of thiophene derivatives against bacteria.
1. Preparation of Inoculum:
-
Rationale: To ensure a standardized bacterial concentration for reproducible results.
-
Procedure:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
2. Preparation of Antimicrobial Dilutions:
-
Rationale: To create a twofold dilution series of the thiophene derivative to identify the lowest inhibitory concentration.
-
Procedure:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent.
-
In a 96-well microtiter plate, add 50 µL of sterile broth to each well.
-
Add 50 µL of the stock solution to the first well and mix.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate.
-
3. Inoculation and Incubation:
-
Rationale: To expose the bacteria to the antimicrobial agent and allow for growth.
-
Procedure:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
4. Interpretation of Results:
-
Rationale: To visually determine the MIC.
-
Procedure:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[3][18][19]
A. Mechanism of Action: Inhibition of COX and LOX Enzymes
The primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Signaling Pathway: Arachidonic Acid Metabolism and its Inhibition
Caption: Inhibition of COX and LOX enzymes by thiophene derivatives.
B. Comparative Efficacy of Anti-inflammatory Thiophene Derivatives
The in vivo anti-inflammatory activity of thiophene derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound ID | Assay | Dose | % Inhibition | Reference Compound | % Inhibition | Reference |
| Compound 15 | Carrageenan-induced paw edema | 50 mg/kg | 58.46% | Indomethacin | 47.73% | [19][20] |
| Compound 16 | Carrageenan-induced paw edema | Not specified | 48.94% | Sodium diclofenac | Not specified | [20] |
| Compound 17 | Carrageenan-induced paw edema | Not specified | 47% | Sodium diclofenac | Not specified | [20] |
| Compound 1 | 5-LOX inhibition (in vitro) | - | IC50 = 29.2 µM | - | - | [19][20] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common in vivo model to assess the anti-inflammatory activity of thiophene derivatives.
1. Animal Preparation:
-
Rationale: To ensure the use of healthy and standardized animals for the experiment.
-
Procedure:
-
Use adult male Wistar rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
2. Compound Administration:
-
Rationale: To administer the test compound before inducing inflammation.
-
Procedure:
-
Dissolve or suspend the thiophene derivative in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the compound orally or intraperitoneally at a specific dose.
-
The control group receives only the vehicle. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
3. Induction of Edema:
-
Rationale: To induce a localized and measurable inflammatory response.
-
Procedure:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
4. Measurement of Paw Volume:
-
Rationale: To quantify the extent of inflammation.
-
Procedure:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
5. Data Analysis:
-
Rationale: To calculate the percentage of edema inhibition.
-
Procedure:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of edema inhibition using the formula: ((Vc - Vt) / Vc) x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
IV. Neurological Activity: Modulating Central Nervous System Targets
Thiophene derivatives have shown potential in the treatment of various neurological disorders by interacting with key targets in the central nervous system (CNS). Their ability to cross the blood-brain barrier is a crucial factor in their efficacy.[4][21][22]
A. Mechanism of Action: Targeting Neurotransmitter Systems and Pathological Aggregates
The neurological effects of thiophene derivatives are diverse and include:
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several thiophene derivatives have been identified as potent AChE inhibitors.[23][24][25]
-
Monoamine Oxidase (MAO) Inhibition: MAO is an enzyme involved in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used to treat depression and Parkinson's disease.[21]
-
Amyloid-β Plaque Binding: In Alzheimer's disease, the accumulation of amyloid-β plaques in the brain is a key pathological hallmark. Some thiophene derivatives have been designed to bind to these plaques, making them potential diagnostic imaging agents.[26]
B. Comparative Efficacy of Neurologically Active Thiophene Derivatives
The potency of neurologically active thiophene derivatives is typically measured by their IC50 values against their respective targets.
| Compound ID | Target | IC50 | Reference Compound | IC50 | Reference |
| Compound 23e | Acetylcholinesterase (AChE) | 0.42 ± 0.019 µM | Galantamine | 1.142 ± 0.027 µM | [24][25] |
| Compound 5f | Acetylcholinesterase (AChE) | 62.10 μM | - | - | [23] |
| Compound 5h | Butyrylcholinesterase (BChE) | 24.35 μM | Galantamine | 28.08 μM | [23] |
| Compound 31 | Monoamine Oxidase B (MAO-B) | Ki = 0.041 µM | Selegiline | Ki = 0.302 µM | [21] |
V. Structure-Activity Relationships (SAR): A Guide to Rational Design
Understanding the relationship between the chemical structure of thiophene derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.
General SAR Observations:
-
Anticancer Activity: The presence of specific substituents, such as halogens (e.g., chloro) and bulky aromatic groups, on the thiophene ring can significantly enhance anticancer activity. The fusion of the thiophene ring with other heterocyclic systems, like pyrimidine or pyrrole, has also proven to be a successful strategy for developing potent kinase inhibitors.[6][27]
-
Antimicrobial Activity: The introduction of lipophilic groups can improve the membrane permeability of thiophene derivatives, enhancing their antibacterial activity. The presence of specific heterocyclic moieties, such as oxadiazole, can confer selectivity against certain bacterial species.[15]
-
Anti-inflammatory Activity: The presence of acidic functional groups (e.g., carboxylic acid) or their bioisosteres is often associated with COX/LOX inhibitory activity. Additionally, the substitution pattern on appended phenyl rings can influence the potency and selectivity for COX isoforms.[19][28]
-
Neurological Activity: For CNS-active compounds, lipophilicity is a key factor influencing blood-brain barrier penetration. The nature and position of substituents on the thiophene ring and any attached side chains determine the affinity and selectivity for specific CNS targets like AChE or MAO.[22][26]
Workflow for SAR-Guided Drug Discovery
Caption: A typical workflow for structure-activity relationship-guided drug discovery.
VI. Conclusion and Future Perspectives
Thiophene and its derivatives continue to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. This guide has provided a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and neurological activities, supported by experimental data and protocols. The structure-activity relationships discussed herein offer valuable insights for the rational design of new, more potent, and selective thiophene-based therapeutic agents. Future research should focus on exploring novel substitutions and fusion of the thiophene ring with other pharmacophores to expand the chemical space and biological activity of this versatile scaffold. Furthermore, advanced drug delivery systems can be employed to enhance the bioavailability and targeted delivery of promising thiophene derivatives, ultimately translating these research findings into clinical applications.[11][29]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan journal of pharmaceutical sciences, 27(4), 885-892. [Link]
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L. P., et al. (2013). Synthesis of thiophene and NO-curcuminoids for antiinflammatory and anti-cancer activities. Bioorganic & medicinal chemistry letters, 23(2), 582-586. [Link]
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Unambiguous Structural Determination: A Comparative Guide to Validating Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate using X-ray Diffraction
A Senior Application Scientist's Field-Proven Perspective on Ensuring Molecular Integrity in Drug Discovery
In the landscape of pharmaceutical development and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties and, consequently, its biological activity and material function. This guide provides an in-depth, comparative analysis of validating the structure of a key organic intermediate, Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, with a primary focus on the gold-standard technique: single-crystal X-ray diffraction (XRD).
We will delve into the causality behind experimental choices, presenting a self-validating protocol that ensures the trustworthiness of your results. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the "how," but the critical "why" behind structural validation methodologies.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] It allows for the detailed determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule.[1][2] For a molecule like this compound, where the relative orientation of the thiophene and nitrophenoxy rings is crucial for its reactivity and potential biological interactions, XRD offers an unparalleled level of structural detail.
The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice.[1][3] When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted in a specific pattern determined by the arrangement of atoms.[1][4] This diffraction pattern, a collection of reflections at various intensities, is then mathematically analyzed to generate a three-dimensional model of the electron density, and thus the atomic positions.[2][5]
Experimental Protocol: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each stage.
1. Crystallization: The Critical First Step
The most challenging and often rate-limiting step in single-crystal XRD is obtaining a high-quality single crystal.[5][6] The crystal should ideally be 0.1 to 0.4 mm in each dimension, with well-defined faces and free of internal imperfections.[7] For this compound, a common and effective method is slow evaporation from a suitable solvent or a mixture of solvents.
-
Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects or polycrystalline aggregates. The choice of solvent is critical; it should be one in which the compound has moderate solubility.
Step-by-Step Crystallization:
-
Dissolve a small amount of purified this compound in a high-purity solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of single, well-formed crystals.
2. Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head.
-
Rationale: The goniometer allows for the precise rotation of the crystal in the X-ray beam, enabling the collection of diffraction data from all possible orientations.
Step-by-Step Data Collection:
-
Select a well-formed crystal under a microscope and mount it on a glass fiber or a cryo-loop.
-
Center the crystal on the goniometer head of the single-crystal X-ray diffractometer.
-
A stream of cold nitrogen gas (typically around 100 K) is often used to cool the crystal.
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure determination. It also protects the crystal from potential radiation damage.
-
-
The diffractometer, equipped with a monochromatic X-ray source (commonly Molybdenum or Copper), directs a focused beam onto the crystal.[8]
-
As the crystal is rotated, a series of diffraction images are collected by a detector, such as a CCD or pixel detector.[5]
3. Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Rationale: This computational phase translates the raw diffraction intensities and positions into a chemically meaningful atomic model.
Step-by-Step Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms are determined using methods like ab initio phasing (direct methods) for small molecules.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical sensibility.
Below is a diagram illustrating the workflow for single-crystal X-ray diffraction.
Caption: Workflow of Single-Crystal X-ray Diffraction.
Interpreting the Crystallographic Data
The final output of an XRD experiment is typically a Crystallographic Information File (CIF).[9][10] This standard file format contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, bond lengths, and bond angles.[9]
Key Crystallographic Data for this compound
| Parameter | Description | Typical Expected Value |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | Compound-specific |
| α, β, γ (°) | The angles of the unit cell. | Compound-specific |
| V (ų) | The volume of the unit cell. | Compound-specific |
| Z | The number of molecules in the unit cell. | e.g., 4 |
| R-factor | A measure of the agreement between the calculated and observed structure factors. | < 5% for a good quality structure |
A Comparative Look: Alternative and Complementary Techniques
While single-crystal XRD provides the definitive three-dimensional structure, it is often used in conjunction with other analytical techniques for a comprehensive characterization.[11]
Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[1][2] | Provides the most detailed and precise structural information.[4] | Requires a high-quality single crystal, which can be difficult to obtain.[5][12] |
| Powder XRD | Crystalline phase identification, unit cell parameters.[8] | Does not require a single crystal; useful for bulk sample analysis. | Provides less detailed structural information than single-crystal XRD.[12] |
| NMR Spectroscopy | Information about the chemical environment of atoms, connectivity, and stereochemistry in solution.[13][14] | Provides structural information in the solution state, which can be more biologically relevant. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[13] | High sensitivity; provides information on molecular formula. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[14] | Quick and easy to perform; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
As the table illustrates, each technique offers a unique piece of the structural puzzle. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the connectivity of the atoms in solution, which complements the solid-state structure determined by XRD. Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the functional groups present.
Conclusion: The Indispensable Role of X-ray Diffraction
For the unambiguous structural validation of this compound, single-crystal X-ray diffraction stands as the unequivocal gold standard. Its ability to provide a precise and detailed three-dimensional map of the molecule is essential for understanding its structure-activity relationship, a critical aspect in drug discovery and materials science. While other spectroscopic and spectrometric techniques provide valuable and complementary data, they cannot replace the definitive structural insights offered by XRD. By following a robust and well-rationalized experimental protocol, researchers can ensure the scientific integrity of their findings and build a solid foundation for further development.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). International Union of Crystallography. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Electron-Withdrawing Groups on Thiophene
For researchers, scientists, and professionals in drug development, the thiophene nucleus is a cornerstone of heterocyclic chemistry, appearing in numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this ring with electron-withdrawing groups (EWGs) is a critical step in modulating molecular properties, from biological activity to electronic characteristics. However, the choice of EWG profoundly impacts the reactivity of the thiophene ring, dictating the feasibility and outcome of subsequent synthetic transformations.
This guide provides an in-depth comparison of the reactivity imparted by three common EWGs—nitro (–NO₂), acetyl (–COCH₃), and cyano (–CN)—when substituted at the 2-position of the thiophene ring. We will move beyond simple descriptions to explain the causal relationships between the electronic nature of these groups and their influence on key reaction classes, supported by quantitative data and validated experimental protocols.
The Electronic Landscape: Quantifying Electron-Withdrawing Strength
The reactivity of a substituted aromatic ring is fundamentally governed by the electronic effects of its substituents. These effects can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a group.[2] For substitution at the para-position of a benzene ring (a common proxy), the σₚ value provides a reliable measure of a group's combined inductive and resonance effects. A more positive σₚ value indicates a stronger electron-withdrawing character.[3]
Table 1: Hammett Constants and Properties of Common EWGs
| Substituent Group | Formula | Hammett Constant (σₚ) | Predominant Effect |
| Nitro | –NO₂ | +0.78 | Strong inductive and resonance withdrawal |
| Cyano | –CN | +0.66 | Strong inductive and resonance withdrawal |
| Acetyl | –COCH₃ | +0.50 | Moderate inductive and resonance withdrawal[4] |
Note: Hammett constants are derived from benzene systems but serve as an excellent model for understanding electronic effects in thiophene chemistry.[5]
The data clearly ranks the electron-withdrawing strength as NO₂ > CN > COCH₃ . This hierarchy is the key to understanding and predicting the reactivity of the substituted thiophene ring in various chemical contexts.
I. Electrophilic Aromatic Substitution (EAS): Deactivation and Regiocontrol
Thiophene is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) more readily than benzene.[1][6] However, the introduction of an EWG significantly reduces the electron density of the π-system, thereby deactivating the ring towards attack by electrophiles.[4][7] This deactivation means that harsher reaction conditions are often required compared to unsubstituted thiophene.
The EWG at the 2-position directs incoming electrophiles primarily to the 5-position. Attack at this position results in a more stable carbocation intermediate (a σ-complex), as the positive charge can be delocalized without being placed on the carbon atom adjacent to the deactivating group.
Caption: General mechanism for Electrophilic Aromatic Substitution on 2-substituted thiophene.
The degree of deactivation directly correlates with the EWG's strength. For example, the bromination of 2-acetylthiophene requires more forcing conditions than the bromination of thiophene itself.[4] Studies on the halogenation of 5-substituted thiophenes have established a Hammett relationship, confirming that stronger EWGs lead to slower reaction rates.[8]
Experimental Protocol: Synthesis of 2-Nitrothiophene via Solid-Acid Catalysis
Direct nitration of thiophene is notoriously challenging due to the ring's high reactivity, often leading to over-nitration, oxidation, and poor regioselectivity.[9] While classical methods using nitric acid in acetic anhydride are common, they produce significant amounts of the 3-nitro isomer.[9][10] The following protocol utilizes an iron(III)-exchanged montmorillonite clay catalyst to achieve high yield and exceptional selectivity for the desired 2-nitrothiophene product.[9][11]
Caption: Experimental workflow for the selective synthesis of 2-nitrothiophene.
Materials:
-
Thiophene (1.68 g, 20 mmol)
-
Fe³⁺-montmorillonite catalyst (0.5 g)[11]
-
Nitric acid (fuming, 1.8 mL, 40 mmol)
-
Dichloroethane (10 mL)
Procedure:
-
Catalyst Preparation: The Fe³⁺-montmorillonite catalyst can be purchased or prepared by stirring K10-montmorillonite clay in a 1.0 M aqueous solution of FeCl₃ for 16 hours, followed by filtering, washing, and drying.[11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, create a mixture of thiophene (1.68 g), the Fe³⁺-montmorillonite catalyst (0.5 g), and dichloroethane (10 mL).[9]
-
Nitration: Heat the mixture to reflux (approximately 80°C) with stirring. Add nitric acid (1.8 mL) dropwise over a period of 10-15 minutes.[9][11]
-
Reaction Monitoring: Continue stirring under reflux for 5 hours. The reaction's progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.[9]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to separate the solid catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product. This method can achieve yields of approximately 90% with up to 100% selectivity for 2-nitrothiophene.[9]
II. Nucleophilic Aromatic Substitution (SNAr): Activation and Reactivity
While EWGs deactivate the thiophene ring to electrophilic attack, they are essential for activating it towards nucleophilic aromatic substitution (SNAr).[12][13] For SNAr to occur, a strong EWG must be present to stabilize the negative charge that develops in the intermediate, known as a Meisenheimer adduct.[5][14]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on thiophene.
The activating ability of the EWG directly correlates with its electron-withdrawing strength. Therefore, the order of reactivity for SNAr on 2-substituted thiophenes is:
2-Nitrothiophene > 2-Cyanothiophene > 2-Acetylthiophene
Computational studies on the reaction of substituted 2-methoxy-5-nitrothiophenes with pyrrolidine confirm this trend, establishing linear correlations between reactivity and the electronic parameters of the substituents.[14][15] The nitro group is a significantly better activating group than the cyano or acetyl groups due to its superior ability to stabilize the anionic Meisenheimer intermediate through resonance.
Table 2: Comparative Reactivity in SNAr Reactions
| Substrate (X=EWG) | Relative Reactivity | Rationale |
| 2-Halo-5-nitrothiophene | Highest | The nitro group provides strong resonance stabilization for the Meisenheimer complex.[14] |
| 2-Halo-5-cyanothiophene | Intermediate | The cyano group offers good stabilization but is less effective than the nitro group.[14] |
| 2-Halo-5-acetylthiophene | Lowest | The acetyl group provides the least stabilization of the negative charge among the three.[14] |
III. Metal-Catalyzed Cross-Coupling: A Modern Synthetic Tool
Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) are indispensable for forming C-C bonds in modern organic synthesis.[16][17] In these reactions, halo-thiophenes are coupled with organometallic reagents. The electronic nature of the substituents on the thiophene ring can influence the efficiency of the catalytic cycle, particularly the initial oxidative addition step.
While a comprehensive, direct comparison of EWGs in these reactions is complex and catalyst-dependent, some general principles apply. Electron-withdrawing groups can make the C-Halogen bond more susceptible to oxidative addition by the metal catalyst (e.g., Pd(0)), potentially accelerating the reaction. However, the overall success depends on a fine balance of factors including the catalyst system, solvent, and base.[17]
For instance, the Suzuki-Miyaura cross-coupling has been successfully used to synthesize a variety of cyclopropylthiophene derivatives from the corresponding bromothiophenes, demonstrating the versatility of this method on thiophene scaffolds that may contain other functional groups.[18]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene
This protocol describes a representative Suzuki-Miyaura reaction to couple an EWG-substituted halothiophene with an arylboronic acid, a common transformation in drug discovery.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-5-nitrothiophene (1 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3 eq)
-
Toluene / Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-nitrothiophene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Reaction: Heat the mixture with stirring (e.g., to 90-100°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyl-5-nitrothiophene.
Conclusion
The electronic identity of an electron-withdrawing group is a primary determinant of reactivity for a substituted thiophene ring. A clear understanding of the principles outlined in this guide allows researchers to make informed decisions in synthetic planning.
-
Strong EWGs (–NO₂) deactivate the ring most significantly towards EAS but provide the highest activation for SNAr.
-
Moderate EWGs (–COCH₃) offer a more balanced profile, with less deactivation in EAS and moderate activation for SNAr.
-
The cyano group (–CN) provides reactivity intermediate between the nitro and acetyl groups.
By leveraging this knowledge and the detailed protocols provided, scientists can more effectively navigate the synthesis of complex thiophene-based molecules, accelerating the discovery and development of new chemical entities.
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A Senior Application Scientist's Guide to Molecular Weight Confirmation by High-Resolution Mass Spectrometry
In fields from pharmaceutical development to metabolomics, the precise and unequivocal confirmation of a compound's molecular weight is a foundational requirement. It is the first step in verifying chemical identity, assessing purity, and ensuring structural integrity. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing a level of accuracy that allows for the confident determination of elemental compositions.[1][2]
This guide offers an in-depth comparison of leading HRMS technologies and outlines the principles for designing robust, self-validating experiments. It is intended for researchers and drug development professionals aiming to harness the full analytical power of HRMS for unambiguous molecular weight confirmation.
Part 1: The Foundation - Core Principles of HRMS
Before comparing instruments, it is crucial to understand the key metrics that define a high-resolution mass measurement. Confusing these terms is a common pitfall that can lead to misinterpretation of data.[3]
-
Exact Mass vs. Accurate Mass: The exact mass is the theoretical, calculated mass of a molecule based on the sum of the masses of its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O).[4] In contrast, accurate mass is the experimentally measured mass.[4] The goal of an HRMS experiment is for the accurate mass to match the exact mass as closely as possible.
-
Mass Resolution: Resolution is the ability of a mass spectrometer to distinguish between two peaks with a very small difference in their mass-to-charge ratio (m/z).[3] It is formally calculated as m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[5] High resolution is critical because it ensures that a measured peak represents a single elemental composition, free from interference from other nearby ions.[6]
-
Mass Accuracy: This metric quantifies how close the measured mass is to the true, exact mass. It is typically expressed in parts-per-million (ppm). Achieving high mass accuracy (typically below 5 ppm) is the primary objective for confirming a molecular formula.[7]
High resolution is the tool that enables high mass accuracy. By producing sharp, well-defined peaks, a high-resolution instrument makes it possible to determine the peak's center (centroid) with great precision, leading to a highly accurate mass measurement.[3]
Part 2: Choosing the Right Tool - A Comparison of HRMS Analyzers
Modern HRMS is dominated by three main types of mass analyzers: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle and offers a unique balance of performance, cost, and operational complexity.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform (FT-ICR) |
| Principle of Operation | Measures the time it takes for ions to travel a fixed distance.[7] | Traps ions in an electrostatic field and measures their orbital frequencies.[8][9] | Traps ions in a strong magnetic field and measures their cyclotron frequencies.[7][9] |
| Typical Resolution (FWHM) | 10,000 - 60,000[4][10] | Up to 240,000+ (can exceed 500,000)[7][10] | >1,000,000[4][10] |
| Typical Mass Accuracy | 2-5 ppm[9] | < 1-3 ppm | < 1 ppm (often sub-ppm)[10] |
| Key Advantages | High speed, wide mass range, good sensitivity. | Excellent resolution and mass accuracy, relatively compact, no superconducting magnet.[7] | Unparalleled resolution and mass accuracy, ideal for complex mixtures.[6][10] |
| Key Disadvantages | Lower resolution compared to Orbitrap and FT-ICR. | Slower scan speeds at highest resolution settings.[11] | High cost, large footprint (requires superconducting magnet), complex maintenance.[7] |
Causality in Instrument Choice:
-
For routine, high-throughput screening where very high resolution is not paramount but good mass accuracy is still needed, a TOF analyzer is often the most practical choice due to its speed.[9]
-
For detailed structural elucidation, metabolomics, and proteomics, where resolving complex isotopic patterns and differentiating between isobars is critical, the Orbitrap provides an excellent balance of exceptional performance and usability.[10]
-
For the most demanding applications, such as petroleomics or the analysis of extremely complex biological mixtures, FT-ICR offers the ultimate performance in resolution and mass accuracy, allowing for the confident assignment of thousands of unique molecular formulas.[10]
Part 3: The Blueprint - Designing a Self-Validating HRMS Experiment
The trustworthiness of an accurate mass measurement hinges on a well-designed, self-validating experiment. This means incorporating controls and procedures that inherently verify the quality of the data.
The Logic of a Self-Validating HRMS Workflow
The following diagram illustrates the critical steps and decision points in a workflow designed for confident molecular weight confirmation.
Caption: A self-validating workflow for HRMS molecular weight confirmation.
Key Experimental Choices
1. Sample Purity and Preparation: The single most critical factor for accurate mass measurement is sample purity. Contaminants can interfere with the ionization of the target analyte or introduce isobaric interferences (ions with the same nominal mass but different elemental formulas), leading to erroneous results.[12]
-
Why it Matters: A pure sample ensures the measured m/z corresponds to the analyte of interest. Purity should be confirmed by a secondary method like NMR or LC-MS before HRMS analysis.[12]
-
Best Practice: Samples should be dissolved in high-purity solvents (e.g., HPLC-grade acetonitrile, methanol, or water).[12] Avoid non-volatile salts, buffers, and detergents like DMSO, as they can suppress ionization and contaminate the instrument.[12]
2. The Calibration Imperative: Internal vs. External: Mass calibration is essential to correct for any drift in the instrument's electronics or environmental conditions.
-
External Calibration: The instrument is calibrated using a standard solution immediately before analyzing the sample. This is the most common method.
-
Internal Calibration (Lock Mass): A known compound (a "lock mass") is introduced continuously along with the sample. The instrument uses this known ion to correct the mass scale for every single scan in real-time.
-
Why it Matters: While external calibration is often sufficient, internal calibration provides superior mass accuracy and reproducibility by correcting for fluctuations during the analysis itself.[13] For regulatory submissions or when the highest confidence is required, internal calibration is the gold standard.[14]
Part 4: From Spectrum to Formula - Data Analysis and Interpretation
Once high-quality data is acquired, the final step is to translate the accurate mass into a confirmed molecular formula. This process is a logical funnel, starting with many possibilities and narrowing down to a single, confident assignment.
The Logic of Formula Determination
Caption: The logical steps from accurate mass to a confirmed molecular formula.
Step-by-Step Interpretation:
-
Generate Candidate Formulas: Using the measured accurate mass, software generates a list of all possible elemental compositions that fall within a specified mass tolerance (e.g., ±5 ppm).[15] It is crucial to apply chemical constraints, such as the elements expected to be present, and rules like the Nitrogen Rule (an odd nominal molecular weight generally implies an odd number of nitrogen atoms).
-
Isotopic Pattern Matching: This is the crucial validation step. Every elemental formula has a unique theoretical isotopic distribution based on the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The software calculates this theoretical pattern for the most likely candidate formulas.
-
Compare and Confirm: The theoretical isotopic pattern is overlaid with the experimentally measured pattern from the HRMS data. A high-fidelity match in both the m/z values and the relative abundances of the isotopic peaks provides unequivocal confirmation of the elemental composition.[16]
Part 5: Experimental Protocols
Protocol 1: Accurate Mass Confirmation of a Small Molecule (e.g., a Drug Candidate)
-
Sample Preparation:
-
Ensure the sample is of high purity (>95%), confirmed by ¹H NMR.
-
Accurately weigh ~1 mg of the solid sample.
-
Dissolve the sample in 1 mL of HPLC-grade 50:50 acetonitrile/water to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock to a final concentration of 1-10 µM in 50:50 acetonitrile/water containing 0.1% formic acid (for positive ion mode) and a suitable internal calibrant.[12][17]
-
-
Instrumentation (Orbitrap Example):
-
Set the instrument to a resolution of at least 100,000 (at m/z 200).[10]
-
Perform an external calibration according to the manufacturer's protocol.
-
Set the ionization source (e.g., ESI) to appropriate conditions for the analyte.
-
Acquire data in profile mode over a relevant m/z range (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Process the raw data using instrument software, applying the internal calibration for mass correction.
-
Identify the monoisotopic peak for the protonated molecule [M+H]⁺.
-
Use the formula determination tool, setting a mass tolerance of <3 ppm.
-
Constrain the elements to C, H, N, O, and any other expected elements (e.g., S, Cl).
-
Compare the experimental isotopic pattern with the theoretical pattern for the top candidate formula to confirm the assignment.
-
Conclusion
High-resolution mass spectrometry provides the most authoritative data for confirming the molecular weight and elemental composition of a molecule. The choice between TOF, Orbitrap, and FT-ICR analyzers should be guided by the specific analytical challenge, balancing the need for resolution, accuracy, speed, and cost. However, the ultimate confidence in the result comes not from the instrument alone, but from a meticulously designed, self-validating experimental workflow that begins with a pure sample and ends with a rigorous comparison of experimental data to theoretical models. By understanding the causality behind each experimental step, researchers can generate unassailable data for confident structural confirmation.
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Smith, D. P., et al. (2011). Comparison of mass accuracy for internal versus external calibration. ResearchGate. Available from: [Link]
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Gautam, R., & Jaiswal, P. (2016). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI. Available from: [Link]
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LibreTexts Chemistry. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available from: [Link]
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The Versatile Thiophene-2-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its inherent aromaticity, planarity, and the presence of a sulfur atom for potential hydrogen bonding and metabolic handles make it an attractive starting point for drug discovery campaigns. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of thiophene-2-carboxamide derivatives across key therapeutic areas, offering insights into the rational design of next-generation therapeutics. We will delve into their applications as anticancer, antimicrobial, and kinase-inhibiting agents, supported by experimental data and detailed protocols.
The Thiophene-2-Carboxamide Core: A Foundation for Diverse Bioactivity
The fundamental structure of a thiophene-2-carboxamide consists of a central thiophene ring with a carboxamide group at the 2-position. The remarkable versatility of this scaffold arises from the ability to introduce a wide array of substituents at various positions of the thiophene ring (R1, R2, and R3) and on the amide nitrogen (R4). These modifications allow for the fine-tuning of physicochemical properties, target affinity, and selectivity.
Caption: General chemical structure of thiophene-2-carboxamide derivatives.
I. Thiophene-2-Carboxamides as Anticancer Agents
Thiophene-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action often involving the inhibition of crucial cellular processes like cell proliferation and angiogenesis.[1]
Structure-Activity Relationship Insights
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the amide moiety.
-
Substitution at the 5-position of the Thiophene Ring: The introduction of aryl groups at this position is a common strategy. For instance, a 4-fluorophenyl group has been shown to be beneficial for activity against hepatocellular carcinoma cell lines.[2]
-
Amide Substituents (R4): The nature of the substituent on the amide nitrogen plays a critical role. Phenyl groups with various substitutions are frequently employed. For example, derivatives with a 4-methylpyridin-2-yl group on the amide nitrogen have shown good anticancer activity.[3]
-
Substitution at the 3 and 4-positions: Modifications at these positions can significantly impact potency. For instance, the presence of an amino group at the 3-position has been found to be important for activity in some series.[4]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiophene-2-carboxamide derivatives against various cancer cell lines.
| Compound | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | H | Phenyl | HT-29 (Colon) | >100 | [1] |
| MB-D2 | Br | H | H | Phthalamide derivative | A375 (Melanoma) | <50 | [1] |
| 2b | 4-fluorophenyl | H | H | 2,5-dimethoxyphenyl | Hep3B (Liver) | 5.46 | [2] |
| 2e | 4-fluorophenyl | H | H | 4-tert-butylphenyl | Hep3B (Liver) | 12.58 | [2] |
| 7f | - | - | Thieno[3,2-d]pyrimidine | Pyrimidin-2-yl-thioureidoethyl-piperazinyl | HT-29 (Colon) | 2.18 | [5] |
| 7f | - | - | Thieno[3,2-d]pyrimidine | Pyrimidin-2-yl-thioureidoethyl-piperazinyl | MCF-7 (Breast) | 4.25 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.[6]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-2-carboxamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining the cytotoxicity of thiophene-2-carboxamide derivatives using the MTT assay.
II. Thiophene-2-Carboxamides as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiophene-2-carboxamide derivatives have emerged as promising candidates with activity against a range of pathogenic bacteria.[3]
Structure-Activity Relationship Insights
The antimicrobial efficacy of these compounds is dictated by the specific substitutions on the core scaffold.
-
Substituents on the Amide Nitrogen (R4): Aromatic and heteroaromatic rings are common substituents. N-(4-methylpyridin-2-yl) derivatives have shown notable activity against ESBL-producing E. coli.[3]
-
Substitution at the 5-position of the Thiophene Ring: The presence of a bromine atom at this position can be a key feature for potent antibacterial activity.[3] Further substitution at this position with aryl groups via Suzuki coupling has been explored to modulate the activity spectrum.[3]
-
Substitutions at the 3-position: The introduction of hydroxyl, methyl, or amino groups at the 3-position has been investigated. Amino-substituted derivatives generally exhibit stronger antibacterial activity compared to their hydroxyl or methyl counterparts.[4]
Comparative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected thiophene-2-carboxamide derivatives against various bacterial strains.
| Compound | R1 | R2 | R3 | R4 | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | 4-chlorophenyl | H | H | 4-methylpyridin-2-yl | E. coli ST131 (ESBL) | 6.25 | [3] |
| 4c | 4-methoxyphenyl | H | H | 4-methylpyridin-2-yl | E. coli ST131 (ESBL) | 6.25 | [3] |
| 7b | - | - | Amino | N-(4-acetylphenyl) | S. aureus | - | [4] |
| 7b | - | - | Amino | N-(4-acetylphenyl) | P. aeruginosa | - | [4] |
| 17 | - | - | Thiophene-2-carbohydrazide derivative | Spiro-indoline-oxadiazole | C. difficile | 2-4 | [9] |
Note: Specific MIC values for compound 7b were not provided in the abstract, but it was reported to have high activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism after incubation.[10]
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiophene-2-carboxamide derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[11]
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Inoculate Plate: Inoculate each well containing the antimicrobial dilution with the bacterial suspension. Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).[10]
-
Incubate: Incubate the plate at 37°C for 18-24 hours.[11]
-
Determine MIC: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[10]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The thiophene-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The extensive structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and target selectivity. By leveraging this knowledge, medicinal chemists can continue to design and synthesize next-generation thiophene-2-carboxamide derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action to address unmet medical needs in oncology, infectious diseases, and beyond. The provided experimental protocols serve as a practical resource for researchers actively engaged in the evaluation of these promising compounds.
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). NIH. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). NIH. [Link]
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Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides Abstract Introduction. (2010). ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
This guide provides a comprehensive operational and disposal plan for Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, designed for researchers, scientists, and drug development professionals. The procedures outlined are grounded in an understanding of the compound's structural motifs—a thiophene derivative and a nitroaromatic compound—to ensure the highest standards of laboratory safety and environmental compliance.
Hazard Assessment and Characterization
This compound must be handled as a hazardous substance. This assessment is derived from the known toxicological profiles of its core components. Thiophene and its derivatives are recognized as irritants and can be harmful upon contact, inhalation, or ingestion[1][2]. The nitroaromatic group further classifies the compound as potentially toxic and environmentally persistent[3][4][5].
In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the hazard profile is extrapolated from a close structural isomer, Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate[6]. All waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[7][8][9][10].
Summary of Hazard Information
| Property | Value | Source(s) |
| GHS Pictogram | [6] | |
| Signal Word | Warning | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P405, P501 | [6] |
| Likely Waste Class | Hazardous Organic Waste (Non-Halogenated) | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [2][11] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound or its associated waste, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and fine particulates[11].
-
Hand Protection : Wear double-layered, chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling[1][12].
-
Body Protection : A standard laboratory coat must be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended[13].
-
Ventilation : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[6][13].
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The "cradle-to-grave" principle of hazardous waste management requires that the waste is tracked from generation to final disposal[9][10][14].
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. Never mix this waste stream with incompatible materials, as this can lead to dangerous reactions or create a multi-hazard waste that is difficult and expensive to dispose of[13][15][16].
-
Action : Collect all waste contaminated with this compound in a dedicated container.
-
Causality : This prevents accidental reactions with incompatible chemicals (e.g., strong oxidizers) and ensures the waste is correctly profiled for disposal by licensed contractors.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and environmental contamination.
-
Action : Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE)[1][7]. The container must have a tight-fitting screw cap and be kept closed at all times unless waste is actively being added[7][15][17].
-
Causality : A sealed, compatible container prevents the release of chemical vapors into the laboratory and protects against spills that could result from container degradation[7][15].
Step 3: Labeling
Accurate and clear labeling is a strict regulatory requirement and essential for communicating hazards.
-
Action : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantities of each component, and the date of waste accumulation[1][18]. Do not use abbreviations or chemical formulas[18].
-
Causality : Proper labeling ensures that anyone handling the container, including EHS personnel and disposal vendors, is fully aware of its contents and associated hazards, facilitating safe handling and proper disposal routing[17][18].
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be stored safely in a designated area pending collection.
-
Action : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and equipped with secondary containment to capture any potential leaks[1][15].
-
Causality : Secondary containment and designated storage minimize the impact of a potential primary container failure and prevent hazardous materials from entering the environment or creating a larger exposure risk[15].
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted by certified professionals.
-
Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste[1][3]. A hazardous waste manifest will be used to track the waste to its final treatment, storage, or disposal facility (TSDF)[7][19].
-
Causality : Using a licensed contractor ensures that the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, protecting both human health and the environment[14][20].
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent contamination.
-
Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the affected area if necessary[3][13].
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2, including double nitrile gloves, safety goggles, and a lab coat[3].
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel[1][3]. Do not use combustible materials like paper towels to absorb the chemical[3].
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container[3].
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water[1][3]. All cleaning materials (wipes, swabs) must be collected and disposed of as hazardous waste[1].
-
Reporting : Report the incident to the laboratory supervisor and your institution's EHS office as per internal policy[13].
Visualization: Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the routine and emergency disposal of this compound.
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Personal protective equipment for handling Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Essential Safety and Handling Guide for Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound. As specific safety and toxicology data for this compound are not extensively published, the following guidelines are established based on a conservative hazard assessment of its core structural motifs: a substituted thiophene ring and an aromatic nitro compound. Researchers must treat this chemical as a substance with unknown toxicity and handle it with a high degree of caution at all times.
Anticipated Hazard Profile
The risk profile for this compound is extrapolated from data on analogous structures. A safety data sheet for the closely related isomer, Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, identifies it as a skin, eye, and respiratory irritant.[1] Thiophene derivatives are known to cause irritation and can be harmful upon contact or ingestion.[2][3][4] Furthermore, aromatic nitro compounds present significant hazards; they can be energetic, potentially decomposing under heat or shock, and are often toxic.[5][6]
Summary of Anticipated Hazards:
| Hazard Category | Anticipated Risk | Rationale Based on Structural Analogs |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Thiophene-2-carboxylic acid and nitrophenols are classified as harmful.[2][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | The thiophene moiety and related isomers are known skin irritants.[1][2][7] |
| Eye Damage/Irritation | Causes serious eye irritation. | This is a stated hazard for the 2-nitrophenoxy isomer and other thiophene derivatives.[1][2][7] |
| Respiratory Sensitization | May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[1][3] |
| Physical Hazards | Potential for energetic decomposition. | Aromatic nitro compounds can be sensitive to heat, shock, or friction.[5] The compound should be kept away from ignition sources.[1][8] |
| Specific Target Organ Toxicity | Potential for hematological effects (e.g., methemoglobinemia). | High absorption of nitrophenols can lead to the formation of methemoglobin.[9] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The following equipment must be used for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Prevents skin contact and absorption. Aromatic nitro compounds and thiophenes can be toxic and irritating upon dermal exposure.[2][10] Gloves must be inspected before use and changed immediately if contaminated.[11] |
| Eye and Face Protection | Tightly fitting safety goggles (conforming to NIOSH or EN 166 standards) and a full-face shield.[5][8][11] | Protects against accidental splashes of solid material or solutions, which are expected to cause serious eye irritation.[1] A face shield is required when handling larger quantities or when there is a significant splash hazard.[5] |
| Body Protection | Flame-resistant laboratory coat worn over long pants and closed-toe shoes. | Provides a primary barrier against spills and contamination of personal clothing.[10] The flame-resistant property is a critical precaution due to the potential energetic nature of the nitroaromatic group. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor and particulate cartridges. | All handling of solid material or solutions must occur within a certified chemical fume hood.[1] A respirator is necessary for emergency situations, such as a spill, or if engineering controls are insufficient to control airborne dust or aerosols.[5] |
Operational and Handling Plan
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed exclusively within a certified and properly functioning chemical fume hood.[1]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][8]
Handling and Safety Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
